molecular formula C10H7Cl2N B1318215 5,7-Dichloro-2-methylquinoline CAS No. 26933-09-5

5,7-Dichloro-2-methylquinoline

Cat. No.: B1318215
CAS No.: 26933-09-5
M. Wt: 212.07 g/mol
InChI Key: HOGMFBWKANERDP-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-methylquinoline is a useful research compound. Its molecular formula is C10H7Cl2N and its molecular weight is 212.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dichloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-2-3-8-9(12)4-7(11)5-10(8)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGMFBWKANERDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589084
Record name 5,7-Dichloro-2-methylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26933-09-5
Record name 5,7-Dichloro-2-methylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 26933-09-5
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Foundational & Exploratory

An In-depth Technical Guide to 5,7-Dichloro-2-methylquinoline: Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the available scientific information on the chemical properties of 5,7-Dichloro-2-methylquinoline. Despite a comprehensive search of available scientific literature and databases, it is important to note that detailed experimental data, particularly spectroscopic and biological information, for this specific compound is limited. This guide therefore presents the currently available data and provides context based on related quinoline derivatives.

Core Chemical Properties

This compound is a halogenated derivative of 2-methylquinoline, also known as quinaldine. The presence of two chlorine atoms on the benzene ring is expected to significantly influence its physicochemical and biological properties compared to the parent molecule.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₀H₇Cl₂N--INVALID-LINK--
Molecular Weight 212.08 g/mol --INVALID-LINK--
Boiling Point 312.2 °C at 760 mmHgECHEMI
Flash Point 171.7 °CECHEMI
Appearance Solid (form)Sigma-Aldrich

Qualitative information suggests that this compound has limited solubility in water and is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

Synthesis and Spectroscopic Analysis

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, general methods for quinoline synthesis, such as the Combes synthesis and the Doebner-von Miller reaction , are well-established and could likely be adapted for its preparation.

A patent for the synthesis of the related compound, 5,7-dichloro-8-hydroxy-quinaldine, describes a process involving the chlorination of 8-hydroxy-quinaldine.[1] This suggests that a potential synthetic route to this compound could involve the direct chlorination of 2-methylquinoline, though reaction conditions would need to be carefully optimized to achieve the desired regioselectivity.

The following diagram illustrates a generalized workflow for a potential synthesis and purification process, based on common organic chemistry techniques.

G Hypothetical Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Reagents/Catalyst Crude_Product Crude_Product Reaction->Crude_Product Purification_Step Purification (e.g., Column Chromatography) Crude_Product->Purification_Step Pure_Product Pure_Product Purification_Step->Pure_Product Analysis_Methods Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Analysis_Methods Characterized_Product Characterized_Product Analysis_Methods->Characterized_Product

Caption: Hypothetical workflow for synthesis and characterization.

Spectroscopic Data

A comprehensive search did not yield any publicly available experimental ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) data specifically for this compound. The characterization of this compound would be essential for confirming its structure and purity after synthesis.

Biological Activity and Potential Applications

There is currently no specific information in the scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways of this compound.

However, the broader class of quinoline derivatives is well-known for a wide range of biological activities, including:

  • Anticancer: Various quinoline derivatives have demonstrated cytotoxic effects against different cancer cell lines.[2]

  • Antimicrobial: The quinoline scaffold is a key component in several antibacterial and antifungal agents. The related compound, 5,7-dichloro-8-hydroxy-2-methylquinoline, is known to have anti-infective properties.[3]

  • Enzyme Inhibition: Quinoline-based compounds have been shown to inhibit various enzymes.[4]

Given these general trends, it is plausible that this compound could exhibit some form of biological activity. However, without experimental data, this remains speculative.

Should this compound be synthesized, a logical next step would be to screen it for biological activity. The following diagram outlines a general workflow for such an investigation.

G Workflow for Biological Activity Screening Compound This compound Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Compound->Cytotoxicity_Assay Cell_Lines Cancer Cell Lines & Normal Cell Lines Cell_Lines->Cytotoxicity_Assay IC50 Determine IC50 Cytotoxicity_Assay->IC50 Mechanism_Study Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) IC50->Mechanism_Study If active Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot) Mechanism_Study->Signaling_Pathway

Caption: General workflow for investigating biological activity.

Conclusion

This compound remains a poorly characterized compound in the scientific literature. While its basic chemical identity is established, a significant lack of experimental data on its physicochemical properties, spectroscopic characterization, and biological activity presents a clear opportunity for further research. The synthesis and subsequent investigation of this molecule could provide valuable insights into the structure-activity relationships of chlorinated quinoline derivatives and potentially lead to the discovery of new compounds with interesting biological profiles. Researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery are encouraged to explore this compound further.

References

An In-depth Technical Guide to 5,7-Dichloro-2-methylquinoline (CAS: 26933-09-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,7-Dichloro-2-methylquinoline, a halogenated quinoline derivative. Quinoline and its analogs are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document consolidates available physicochemical data, outlines a probable synthetic route, and discusses the potential for biological activity based on related structures, addressing a notable gap in currently available specific literature for this particular compound. All quantitative data is presented in structured tables for clarity, and a detailed hypothetical experimental protocol for its synthesis is provided.

Physicochemical Properties

PropertyValueReference(s)
CAS Number 26933-09-5[2]
Molecular Formula C₁₀H₇Cl₂N[2]
Molecular Weight 212.08 g/mol [2]
Boiling Point 312.2 °C at 760 mmHg[3]
Density 1.351 g/cm³
Refractive Index 1.643[3]
Appearance Solid[1]
Solubility No data available
Melting Point No data available

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on established methods for quinoline synthesis, such as the Combes and Doebner-von Miller reactions, a plausible synthetic route can be proposed.[2][4] The Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, is a common method for synthesizing quinolines.[2]

A likely precursor for the synthesis of this compound would be 3,5-dichloroaniline. The following section details a hypothetical experimental protocol based on the Doebner-von Miller reaction.

Hypothetical Experimental Protocol: Doebner-von Miller Synthesis

This protocol is a proposed method and would require optimization for yield and purity.

Reaction Scheme:

G reactant1 3,5-Dichloroaniline reaction + reactant1->reaction reactant2 Crotonaldehyde reactant2->reaction product This compound reaction_arrow H+, Heat reaction->reaction_arrow reaction_arrow->product

A potential synthesis of this compound.

Materials:

  • 3,5-Dichloroaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air)

  • Sodium hydroxide (NaOH) solution

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3,5-dichloroaniline in a suitable solvent, followed by the slow addition of concentrated hydrochloric acid.

  • Addition of Carbonyl Compound: While stirring vigorously, slowly add crotonaldehyde to the reaction mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Reflux: After the initial reaction subsides, heat the mixture to reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Oxidation: Upon completion of the cyclization, the intermediate dihydroquinoline needs to be oxidized to the aromatic quinoline. This can be achieved by the addition of a suitable oxidizing agent and further refluxing.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize it with a sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield this compound.

Biological Activity and Signaling Pathways

There is a significant lack of specific data in the public domain regarding the biological activity and associated signaling pathways of this compound. However, the broader class of quinoline derivatives is well-known for a wide range of pharmacological effects, including antimicrobial, antimalarial, anticancer, and anti-inflammatory activities.[5][6]

The biological activity of quinoline derivatives is often attributed to their ability to intercalate into DNA, inhibit key enzymes like topoisomerases, or modulate various signaling pathways. The specific substitution pattern on the quinoline ring plays a crucial role in determining the compound's biological target and efficacy. The presence of two chlorine atoms at positions 5 and 7, and a methyl group at position 2, will significantly influence the electronic and steric properties of the molecule, and thus its interaction with biological targets.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanisms of action of this compound. A logical workflow for such an investigation is proposed below.

G A Compound Synthesis & Purification B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Identification of Active Cell Lines B->C D Mechanism of Action Studies C->D E Target Identification D->E F In Vivo Efficacy Studies E->F G Lead Optimization F->G

Workflow for investigating the biological activity of a novel compound.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified in the reviewed literature. For researchers synthesizing this compound, the following are expected characteristics based on its structure:

  • ¹H NMR: Signals corresponding to the aromatic protons on the quinoline ring and a singlet for the methyl group protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine atoms.

  • ¹³C NMR: Resonances for the ten carbon atoms of the quinoline core and the methyl group.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (212.08 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

  • IR Spectroscopy: Characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the quinoline ring, and C-Cl stretching vibrations.

Conclusion

This compound is a halogenated quinoline derivative with potential for biological activity, given the known pharmacological importance of the quinoline scaffold. This technical guide has compiled the available physicochemical data and proposed a plausible synthetic route and a workflow for biological evaluation. The significant lack of experimental data, particularly regarding its melting point, solubility, biological activity, and spectroscopic characterization, highlights the need for further research to fully understand the properties and potential applications of this compound. The information provided herein serves as a foundational resource for researchers and scientists interested in exploring the chemistry and biology of this compound.

References

An In-depth Technical Guide to the Synthesis of 5,7-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Synthetic Strategies

The synthesis of quinoline and its derivatives is a cornerstone of heterocyclic chemistry, with several named reactions developed for this purpose. For the preparation of 5,7-dichloro-2-methylquinoline, the key starting material is 3,5-dichloroaniline. The substitution pattern of this precursor dictates that the cyclization will result in the chlorine atoms at the 5 and 7 positions of the quinoline ring. The introduction of the methyl group at the 2-position is achieved through the choice of the second reactant.

The two most prominent methods for this transformation are:

  • The Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. To obtain a 2-methylquinoline, crotonaldehyde is the appropriate reactant.[1][2]

  • The Combes Quinoline Synthesis: This method utilizes the reaction of an aniline with a β-diketone. For the synthesis of a 2-methyl substituted quinoline, acetylacetone would be the reagent of choice.[3]

Below are detailed theoretical experimental protocols for both synthetic pathways.

Doebner-von Miller Synthesis of this compound

The Doebner-von Miller reaction is a widely used method for the synthesis of quinolines.[1] It typically proceeds under acidic conditions, where an aniline reacts with an α,β-unsaturated aldehyde or ketone. In this proposed synthesis, 3,5-dichloroaniline reacts with crotonaldehyde in the presence of a strong acid and an oxidizing agent.

Reaction Pathway

The reaction is believed to proceed through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the final aromatic quinoline ring system.

Doebner_von_Miller cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 3,5-Dichloroaniline E This compound A->E + B Crotonaldehyde B->E + C Acid Catalyst (e.g., HCl, H₂SO₄) C->E Catalyzes D Oxidizing Agent (e.g., As₂O₅, Nitrobenzene) D->E Oxidizes

Caption: Doebner-von Miller reaction pathway for this compound.

Proposed Experimental Protocol

This protocol is adapted from general procedures for the Doebner-von Miller reaction.

Materials:

  • 3,5-Dichloroaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Arsenic pentoxide (As₂O₅) or Nitrobenzene (as oxidizing agent)

  • Water

  • Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., Dichloromethane or Chloroform)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 3,5-dichloroaniline and concentrated hydrochloric acid in water is prepared.

  • The mixture is heated to reflux.

  • A solution of crotonaldehyde is added dropwise to the refluxing mixture over a period of 1-2 hours.

  • An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is added to the reaction mixture.

  • The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the reaction mixture is made alkaline by the careful addition of a sodium hydroxide solution.

  • The product is then extracted with an organic solvent.

  • The combined organic extracts are washed with water and dried over an anhydrous drying agent.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification of the crude this compound can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography.

Quantitative Data (Hypothetical)

Since no specific literature data was found, the following table is a hypothetical representation of expected outcomes based on similar reactions.

ParameterExpected Value
Molar Ratio (Aniline:Aldehyde)1 : 1.2
Reaction Temperature100-120 °C
Reaction Time4-8 hours
Yield40-60%
Purity (after purification)>98%

Combes Synthesis of 5,7-Dichloro-2,4-dimethylquinoline

The Combes synthesis provides an alternative route to quinolines, typically yielding 2,4-disubstituted products from the reaction of an aniline with a β-diketone.[3] Using 3,5-dichloroaniline and acetylacetone would be expected to yield 5,7-dichloro-2,4-dimethylquinoline.

Reaction Pathway

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a β-amino enone intermediate, which then undergoes cyclization and dehydration to form the quinoline ring.

Combes_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_conditions Conditions cluster_product Product A 3,5-Dichloroaniline C β-Amino enone A->C + B Acetylacetone B->C + E 5,7-Dichloro-2,4-dimethylquinoline C->E Cyclization & Dehydration D Acid Catalyst (e.g., H₂SO₄) D->C D->E

Caption: Combes synthesis pathway for 5,7-Dichloro-2,4-dimethylquinoline.

Proposed Experimental Protocol

This protocol is based on general procedures for the Combes quinoline synthesis.

Materials:

  • 3,5-Dichloroaniline

  • Acetylacetone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Ammonium hydroxide solution

  • Ethanol

Procedure:

  • In a flask, 3,5-dichloroaniline is dissolved in a suitable solvent, or used neat.

  • Acetylacetone is added to the aniline.

  • The mixture is cooled in an ice bath, and concentrated sulfuric acid is added slowly with stirring.

  • After the addition is complete, the reaction mixture is heated for a specified time at a controlled temperature (e.g., in a water bath or oil bath).

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

  • The acidic solution is then neutralized with an ammonium hydroxide solution, which causes the product to precipitate.

  • The solid product is collected by filtration, washed with water, and dried.

  • Purification is typically carried out by recrystallization from ethanol.

Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data for the Combes synthesis based on similar reported reactions.

ParameterExpected Value
Molar Ratio (Aniline:Diketone)1 : 1
Reaction Temperature100 °C
Reaction Time1-3 hours
Yield60-80%
Purity (after purification)>98%

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound via either the Doebner-von Miller or Combes reaction can be summarized as follows:

Experimental_Workflow A Reactant Mixing (Aniline + Carbonyl Compound) B Acid Catalysis & Heating A->B C Reaction Monitoring (TLC) B->C D Work-up (Neutralization & Extraction/Precipitation) C->D E Isolation of Crude Product D->E F Purification (Recrystallization or Chromatography) E->F G Characterization (NMR, MS, etc.) F->G

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

While a dedicated synthetic paper for this compound was not identified, its synthesis can be confidently approached using the well-established Doebner-von Miller and Combes reactions with 3,5-dichloroaniline as the starting material. The choice between the two methods may depend on the availability of the carbonyl reactant and the desired substitution pattern on the final quinoline product. The provided protocols and workflows serve as a robust starting point for the laboratory preparation of this compound. It is recommended that small-scale trial reactions are conducted to optimize the reaction conditions for the best possible yield and purity.

References

5,7-Dichloro-2-methylquinoline IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5,7-Dichloro-2-methylquinoline

This technical guide provides a comprehensive overview of this compound, targeting researchers, scientists, and professionals in drug development. It covers the compound's chemical identity, a representative synthetic protocol, and its potential biological applications based on the activities of structurally related molecules.

Chemical Identity and Properties

The formal IUPAC name for the compound is This compound . It is a halogenated heterocyclic compound belonging to the quinoline family.[1] Quinolines are a significant class of compounds in medicinal chemistry, forming the core structure of many synthetic drugs.

Physicochemical Data

The key properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 26933-09-5[1][3][4]
Molecular Formula C₁₀H₇Cl₂N[1][4]
Molecular Weight 212.08 g/mol [1][4]
Appearance Solid
SMILES Cc1ccc2c(Cl)cc(Cl)cc2n1
InChI Key HOGMFBWKANERDP-UHFFFAOYSA-N

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Combes Synthesis

The proposed synthesis starts from 3,5-dichloroaniline and acetylacetone, which undergo an acid-catalyzed reaction to form a β-anilino α,β-unsaturated ketone intermediate. Subsequent intramolecular cyclization and dehydration yield the final product.

G A 3,5-Dichloroaniline C Acid Catalyst (H₂SO₄) Intermediate Formation (β-anilino α,β-unsaturated ketone) A->C B Acetylacetone B->C D Intramolecular Cyclization & Dehydration C->D   Heat E This compound D->E

Caption: Proposed Combes synthesis of this compound.

Representative Experimental Protocol

This protocol is a representative example and should be adapted and optimized under appropriate laboratory conditions.

Materials and Reagents:

  • 3,5-Dichloroaniline

  • Acetylacetone

  • Concentrated sulfuric acid

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, slowly add concentrated sulfuric acid to a cooled solution of 3,5-dichloroaniline and a stoichiometric equivalent of acetylacetone in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture three times with dichloromethane. Combine the organic layers.

  • Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Potential Biological Activity and Research Applications

Specific biological activity or signaling pathway data for this compound is not available in the initial search results. However, the broader quinoline scaffold is a well-established pharmacophore with diverse biological activities. Many substituted quinolines exhibit significant antiproliferative, anticancer, antimicrobial, and antimalarial properties.[5]

For instance, derivatives of 7-chloroquinoline are known building blocks for antimalarial drugs like chloroquine. Other studies on novel quinoline derivatives have demonstrated their potential to induce apoptosis, affect the cell cycle, and generate reactive oxygen species (ROS) in cancer cells.[5][6] The 5,7-dichloro-8-hydroxyquinoline scaffold, a close analog, has been investigated for its anti-infective properties.[7][8]

Given this context, this compound represents a valuable candidate for biological screening. A logical workflow for investigating its potential is outlined below.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Lead Optimization A Compound Synthesis & Purification B Primary Assay (e.g., Antiproliferative Screen against Cancer Cell Lines) A->B C Hit Identification (IC₅₀ Determination) B->C D Secondary Assays (e.g., Kinase Inhibition, ROS) C->D G Structure-Activity Relationship (SAR) Studies D->G E Cell Cycle Analysis E->G F Apoptosis Assays F->G H ADMET Profiling G->H I Lead Candidate H->I

Caption: General workflow for the biological screening of novel quinoline derivatives.

Quantitative Data and Supplier Specifications

While detailed experimental data from peer-reviewed literature is sparse, commercial suppliers provide some specifications for this compound.

ParameterSpecificationSupplier
Purity ≥ 98%[1]
Hazard Codes H301, H318, H413 (Toxic if swallowed, Causes serious eye damage, May cause long lasting harmful effects to aquatic life)
Storage Room temperature[1]

References

An In-depth Technical Guide to 5,7-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,7-Dichloro-2-methylquinoline, a halogenated derivative of the quinoline scaffold. Quinoline and its analogs are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. This document consolidates the available physicochemical data, outlines plausible experimental protocols for its synthesis and analysis, and explores its potential biological significance based on related compounds. All quantitative data is presented in structured tables, and detailed methodologies for key experimental techniques are provided. Furthermore, logical workflows and reaction mechanisms are visualized using the DOT language.

Physicochemical Properties

This compound is a solid compound with the molecular formula C10H7Cl2N.[1] Its molecular weight is 212.08 g/mol .[1] The structural and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C10H7Cl2N[1]
Molecular Weight 212.08 g/mol [1]
CAS Number 26933-09-5[1]
Appearance Solid[1]
InChI 1S/C10H7Cl2N/c1-6-2-3-8-9(12)4-7(11)5-10(8)13-6/h2-5H,1H3[1]
InChI Key HOGMFBWKANERDP-UHFFFAOYSA-N[1]
SMILES Cc1ccc2c(Cl)cc(Cl)cc2n1[1]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Doebner-von Miller reaction. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[2] For the synthesis of this compound, 3,5-dichloroaniline would serve as the aniline component, and crotonaldehyde (an α,β-unsaturated aldehyde) would provide the remaining atoms for the quinoline ring system.

Proposed Experimental Protocol: Doebner-von Miller Synthesis

Materials:

  • 3,5-Dichloroaniline

  • Crotonaldehyde

  • Hydrochloric acid (concentrated)

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Sodium hydroxide solution

  • Organic solvent (e.g., dichloromethane or diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dichloroaniline in a mixture of concentrated hydrochloric acid and water.

  • To this acidic solution, add the oxidizing agent.

  • Heat the mixture to reflux and add crotonaldehyde dropwise over a period of 1-2 hours.

  • After the addition is complete, continue refluxing for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize it with a sodium hydroxide solution.

  • Extract the aqueous mixture with an organic solvent.

  • Combine the organic extracts and dry them over an anhydrous drying agent.

  • Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

G Doebner-von Miller Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup 3,5-Dichloroaniline 3,5-Dichloroaniline Reaction Doebner-von Miller Reaction 3,5-Dichloroaniline->Reaction Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reaction Conc. HCl Conc. HCl Conc. HCl->Reaction Oxidizing Agent Oxidizing Agent Oxidizing Agent->Reaction Heat Heat Heat->Reaction Workup Workup Reaction->Workup Product This compound Workup->Product Neutralization Neutralization Extraction Extraction Purification Purification

Doebner-von Miller Synthesis Workflow

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group. The exact chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule, with distinct signals for the methyl carbon and the aromatic carbons.

Proposed ¹H and ¹³C NMR Protocol:

  • Instrumentation: 400 MHz NMR Spectrometer

  • Solvent: Deuterated chloroform (CDCl₃)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Sample Concentration: 10-20 mg/mL

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (212.08 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Proposed GC-MS Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of the synthesized compound. A reverse-phase method would be suitable for this non-polar molecule.

Proposed HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

G Analytical Workflow for this compound cluster_purity Purity Assessment cluster_structure Structural Elucidation Synthesized Product Synthesized Product Purity Assessment Purity Assessment Synthesized Product->Purity Assessment Structural Elucidation Structural Elucidation Synthesized Product->Structural Elucidation Pure Compound Pure Compound Purity Assessment->Pure Compound Confirmed Structure Confirmed Structure Structural Elucidation->Confirmed Structure HPLC HPLC GC-MS GC-MS ¹H NMR ¹H NMR ¹³C NMR ¹³C NMR Mass Spectrometry Mass Spectrometry

Analytical Characterization Workflow

Potential Biological Activity and Signaling Pathways

While there is limited specific information on the biological activity of this compound, the broader class of quinoline derivatives is known for a wide range of pharmacological effects.

Antimicrobial Activity: Many quinoline derivatives exhibit antibacterial and antifungal properties.[3] The presence of chlorine atoms on the quinoline ring can enhance this activity. It is plausible that this compound could be investigated for its efficacy against various microbial strains.

Anticancer Activity: The quinoline scaffold is a "privileged structure" in the design of anticancer drugs.[4] Some quinoline derivatives have been shown to exert their cytotoxic effects through the inhibition of enzymes like topoisomerase and protein kinases.[4] For instance, some substituted quinolines act as noncovalent inhibitors of the proteasome, a key target in cancer therapy.[5]

Enzyme Inhibition: Quinoline-based compounds have been shown to inhibit a variety of enzymes, including those that interact with DNA, such as DNA methyltransferases.[6][7] The planar aromatic structure of quinolines allows them to intercalate into DNA, which can disrupt DNA replication and transcription processes.

Potential Signaling Pathway Involvement: Given the known activities of related compounds, this compound could potentially modulate signaling pathways involved in cell proliferation, survival, and apoptosis. A plausible, yet hypothetical, signaling pathway that could be investigated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and is a target for many quinoline-based inhibitors.

G Hypothetical Signaling Pathway for Quinoline Derivatives Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes This compound This compound This compound->PI3K Inhibits (Hypothesized)

Hypothesized PI3K/Akt/mTOR Inhibition

Conclusion

This compound is a halogenated quinoline derivative with potential for further investigation in the fields of medicinal chemistry and drug development. This guide provides a foundational understanding of its physicochemical properties and outlines robust, albeit generalized, protocols for its synthesis and characterization. While specific biological data is currently lacking, the known activities of related quinoline compounds suggest that this compound may possess interesting antimicrobial or anticancer properties. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

References

An In-depth Technical Guide on the Solubility of 5,7-Dichloro-2-methylquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 5,7-dichloro-2-methylquinoline in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a detailed experimental protocol for researchers to determine these values. Furthermore, a qualitative assessment of the expected solubility is presented, based on the known solubility of structurally similar quinoline derivatives. This guide is intended to be a valuable resource for researchers and scientists engaged in the development of therapeutic agents and other applications involving this compound, where an understanding of its solubility is paramount for formulation, bioavailability, and overall efficacy.

Introduction to this compound

This compound is a halogenated derivative of the quinoline scaffold, a heterocyclic aromatic compound of significant interest in medicinal chemistry. The quinoline core is a fundamental structure in a variety of biologically active molecules. The addition of chloro- and methyl- substituents to the quinoline ring can significantly modulate the physicochemical properties of the parent molecule, including its solubility, lipophilicity, and metabolic stability. A thorough understanding of the solubility of this compound in various organic solvents is therefore a critical prerequisite for its advancement in drug discovery and development, as solubility profoundly influences formulation strategies and bioavailability.

Estimated and Qualitative Solubility Profile

A closely related compound, 5,7-dichloro-8-hydroxy-2-methylquinoline (Chlorquinaldol), is reported to be soluble in dimethyl sulfoxide (DMSO) and methanol.[1] Another analog, 5,7-dichloro-8-hydroxyquinoline, is generally soluble in organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).[2] The presence of the hydroxyl group in these analogs is likely to increase their polarity and potential for hydrogen bonding, thus influencing their solubility in polar solvents.

For a closer structural comparison without the influence of a hydroxyl group, the solubility data of 6-bromo-2-methylquinoline can be considered. Although the halogen substituent is different, the overall scaffold is very similar. The experimental mole fraction solubility of 6-bromo-2-methylquinoline at 298.15 K (approximately 25 °C) in various organic solvents is presented in Table 1. This data suggests that quinoline derivatives exhibit a range of solubilities in common organic solvents, with higher solubility generally observed in less polar and aprotic polar solvents.

Based on this information, it can be qualitatively inferred that this compound is likely to exhibit good solubility in a range of common organic solvents, particularly aprotic polar solvents and some less polar solvents. Its solubility in protic solvents like alcohols may be moderate.

Quantitative Solubility Data of a Structurally Similar Compound

To provide a quantitative reference, the following table summarizes the mole fraction solubility of 6-bromo-2-methylquinoline in various organic solvents at different temperatures. This data can serve as a useful guide for solvent selection in experimental studies with this compound.

Table 1: Mole Fraction Solubility of 6-Bromo-2-methylquinoline in Various Organic Solvents

SolventTemperature (K)Mole Fraction Solubility (10^3 * x)
Methanol298.150.598
Ethanol298.152.213
n-Propanol298.155.341
Isopropanol298.154.901
Ethyl Acetate298.1518.23
Toluene298.1520.31
Acetone298.1517.58
Acetonitrile298.1515.67
N,N-Dimethylformamide (DMF)298.1513.98

Data extracted from a study on the solubility of 6-bromo-2-methylquinoline.

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed, generalized protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved solute using High-Performance Liquid Chromatography (HPLC).[3]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, toluene, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

Procedure

4.2.1. Preparation of Calibration Curve

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of a specific concentration.[3]

  • Serial Dilutions: Prepare a series of calibration standards by performing serial dilutions of the stock solution.[3]

4.2.2. Sample Preparation for Solubility Measurement

  • Addition of Excess Solid: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.[3]

  • Sealing Vials: Securely seal the vials to prevent any solvent evaporation during the equilibration process.[3]

4.2.3. Equilibration

  • Incubation: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).[3]

  • Agitation: Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

4.2.4. Sample Separation and Quantification

  • Centrifugation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.[3]

  • Supernatant Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Filter the supernatant through a syringe filter to remove any remaining solid particles.[3]

  • Dilution: Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.[3]

  • HPLC Analysis: Analyze the diluted samples and the calibration standards using HPLC.[3]

4.2.5. Data Analysis and Calculation

  • Calibration Curve Construction: Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis against the concentration of the standards.[3]

  • Concentration Determination: Determine the concentration of the dissolved this compound in the diluted samples from the calibration curve.[3]

  • Solubility Calculation: Calculate the solubility of the compound in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.[3]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow prep Preparation equilibration Equilibration prep->equilibration sub_prep1 Prepare Calibration Standards sub_prep2 Add Excess Solute to Solvent separation Separation equilibration->separation sub_equilibration Incubate at Constant Temperature with Agitation (24-48h) analysis Analysis separation->analysis sub_separation1 Centrifuge to Pellet Solid sub_separation2 Filter Supernatant calculation Calculation analysis->calculation sub_analysis1 Dilute Sample sub_analysis2 HPLC Analysis sub_calculation Determine Concentration from Calibration Curve

Caption: A generalized workflow for the experimental determination of compound solubility.[3]

Conclusion

While direct quantitative solubility data for this compound remains to be experimentally determined and published, this technical guide provides a robust framework for researchers to approach this critical physicochemical characterization. By leveraging the solubility data of structurally similar quinoline derivatives, an informed estimation of its solubility behavior can be made, aiding in the initial stages of experimental design. The detailed experimental protocol provided herein offers a clear and standardized method for obtaining precise and reliable solubility data. The generation of such data will be invaluable for the continued development and application of this compound in the fields of medicinal chemistry and materials science.

References

Technical Guide: Physicochemical Properties of 5,7-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides the available data for 5,7-dichloro-2-methylquinoline and, for comparative purposes, data for its hydroxylated analogue. Furthermore, it outlines a detailed, generalized experimental protocol for melting point determination, which is applicable to solid crystalline compounds like the one .

Physicochemical Data

The following table summarizes the available quantitative data for this compound and its hydroxylated analogue, 5,7-dichloro-8-hydroxy-2-methylquinoline.

PropertyThis compound5,7-dichloro-8-hydroxy-2-methylquinoline
CAS Number 26933-09-5[1]72-80-0[2]
Molecular Formula C₁₀H₇Cl₂N[1]C₁₀H₇Cl₂NO[2]
Molecular Weight 212.08 g/mol [1]228.07 g/mol [2][3]
Physical Form Solid[1]Crystalline Powder
Melting Point Data not available108-112 °C (decomposes)[2]
Boiling Point 312.2°C at 760 mmHg[4]Data not available
Density 1.351 g/cm³[4]Data not available
InChI Key HOGMFBWKANERDP-UHFFFAOYSA-N[1]GPTXWRGISTZRIO-UHFFFAOYSA-N[2]
SMILES String Cc1ccc2c(Cl)cc(Cl)cc2n1[1]Cc1ccc2c(Cl)cc(Cl)c(O)c2n1[2]

Experimental Protocol: Capillary Melting Point Determination

The following is a standard methodology for determining the melting point of a solid organic compound using the capillary method. This procedure is a fundamental technique for assessing the purity of a crystalline solid.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.5°C), whereas impure samples display a depressed and broader melting range.

Materials & Apparatus:

  • Sample of this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp, DigiMelt, or Thiele tube with heating bath)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Calibrated thermometer or digital temperature probe

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample using a mortar and pestle.

    • Carefully tap the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap its sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample column should be approximately 2-4 mm high.

  • Apparatus Setup:

    • Place the prepared capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block or bath adjacent to the sample.

  • Approximate Melting Point Determination (Rapid Scan):

    • If the melting point is unknown, perform a rapid determination first.

    • Set a fast ramp rate (e.g., 10-20°C per minute).

    • Record the approximate temperature at which the sample melts. This provides a preliminary range and prevents excessive time spent on the precise measurement.

  • Precise Melting Point Determination (Slow Scan):

    • Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

    • Place a new prepared capillary tube into the apparatus.

    • Set a slow, precise heating ramp rate (typically 1-2°C per minute). A slow rate is critical to ensure thermal equilibrium between the sample, heating block, and thermometer.

    • Carefully observe the sample.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Continue heating and observing. Record the temperature (T₂) at which the last solid crystal melts, resulting in a completely clear liquid.

    • The melting point is reported as the range from T₁ to T₂.

  • Confirmation:

    • Repeat the precise determination at least once more with a fresh sample to ensure the results are reproducible.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the determination and interpretation of a compound's melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement A Grind Sample to Fine Powder B Load Sample into Capillary Tube A->B C Pack Sample to 2-4 mm Height B->C D Place Tube in Apparatus C->D E Heat Rapidly for Approximate M.P. D->E F Cool Apparatus E->F G Heat Slowly (1-2°C/min) F->G H Record T1 (First Liquid) G->H I Record T2 (All Liquid) H->I J Report Melting Range (T1 - T2) I->J

Caption: Experimental workflow for capillary melting point determination.

PurityMeltingPoint cluster_pure Pure Compound cluster_impure Impure Compound Pure Single Molecular Structure Pure_MP Characteristics: - Sharp Melting Range (e.g., 1-2°C) - Consistent & Higher M.P. Pure->Pure_MP results in Impure Mixture with Impurities Impure_MP Characteristics: - Broad Melting Range (>3°C) - Depressed & Lower M.P. Impure->Impure_MP results in

Caption: Logical relationship between compound purity and melting point.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 5,7-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5,7-dichloro-2-methylquinoline. Due to the limited availability of direct experimental spectra in public databases, this report presents a predicted spectrum based on established NMR principles and data from analogous compounds. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The predictions are based on the analysis of substituent effects on the quinoline ring system, including the deshielding effects of the chloro groups and the influence of the methyl group.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-37.3 - 7.5d8.0 - 9.01H
H-48.0 - 8.2d8.0 - 9.01H
H-67.6 - 7.8d~2.01H
H-87.8 - 8.0d~2.01H
CH₃2.6 - 2.8s-3H

Structural Representation and Proton Assignment

The structure of this compound with the assigned proton labels is depicted in the following diagram. This visual representation is crucial for correlating the predicted spectral data with the molecular structure.

Caption: Molecular structure of this compound with proton labeling.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for acquiring the ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation

  • Sample Weight: Accurately weigh approximately 5-25 mg of this compound.[1][2]

  • Solvent: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated acetone (acetone-d₆). The typical volume of solvent used is 0.6-0.7 mL.[2][3]

  • Dissolution: Dissolve the weighed sample in the deuterated solvent in a small vial before transferring it to the NMR tube. This ensures homogeneity and allows for visual confirmation of dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to avoid compromising the magnetic field homogeneity.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically added to the solvent by the manufacturer. Alternatively, the residual proton signal of the deuterated solvent can be used as a secondary reference.

2. NMR Instrument Parameters

  • Spectrometer: A standard 300 MHz or 500 MHz NMR spectrometer is suitable for routine ¹H NMR analysis.

  • Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate for quantitative analysis.

    • Acquisition Time: An acquisition time of 2-4 seconds is standard.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are then applied to obtain the final spectrum.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum of this compound follows a logical progression from sample preparation to final data interpretation.

G A Sample Preparation (5-25 mg in 0.6-0.7 mL CDCl₃) B NMR Data Acquisition (Lock, Shim, Acquire FID) A->B Insert into Spectrometer C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C Raw Data D Spectral Analysis (Chemical Shift, Integration, Multiplicity, Coupling Constants) C->D Processed Spectrum E Structure Correlation and Verification D->E Interpreted Data

Caption: Workflow for ¹H NMR spectral analysis.

References

13C NMR Analysis of 5,7-Dichloro-2-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) data for 5,7-Dichloro-2-methylquinoline. Due to the absence of publicly available experimental spectra for this specific compound, this report presents a predicted 13C NMR dataset. This prediction is derived from established principles of NMR spectroscopy and by referencing empirical data from structurally analogous compounds, including 2-methylquinoline and its chlorinated derivatives.

Predicted 13C NMR Data

The predicted chemical shifts for this compound are summarized in Table 1. These values were estimated by considering the known 13C NMR data of 2-methylquinoline as a base and incorporating the anticipated substituent effects of the two chlorine atoms at the C5 and C7 positions. The presence of these electron-withdrawing groups is expected to induce downfield shifts (deshielding) on the carbons of the quinoline ring, particularly those in close proximity.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm) in CDCl₃
C2~158
C3~123
C4~137
C4a~148
C5~130
C6~126
C7~134
C8~127
C8a~146
2-CH₃~25

Note: These are estimated values and may differ from experimental results.

Experimental Protocol for 13C NMR Spectroscopy of Quinolines

The following is a standard experimental protocol for acquiring 13C NMR spectra of substituted quinolines, based on common laboratory practices.[1]

1. Sample Preparation:

  • Dissolve 10-20 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • A standard NMR spectrometer with a proton-carbon dual probe is used.

  • The spectrometer frequency for 13C is typically between 75 and 150 MHz.

3. Data Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is employed to simplify the spectrum by removing C-H coupling.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds between pulses is used to allow for full relaxation of the carbon nuclei.

  • Spectral Width (SW): A spectral width of 0-200 ppm is generally sufficient to cover the chemical shifts of all carbon atoms in quinoline derivatives.

  • Number of Scans (NS): A sufficient number of scans (typically ranging from hundreds to thousands) should be acquired to achieve an adequate signal-to-noise ratio, especially for quaternary carbons which exhibit weaker signals.

  • Temperature: The experiment is usually conducted at room temperature (298 K).

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase and baseline corrections are applied to the resulting spectrum.

  • Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

The logical workflow for sample analysis is depicted in the following diagram:

G A Sample Preparation B NMR Data Acquisition A->B C Data Processing B->C D Structure Elucidation C->D

Experimental Workflow for NMR Analysis.

Structure and Numbering

The chemical structure of this compound with the standard IUPAC numbering for the quinoline ring system is presented below. This numbering is used for the assignment of the 13C NMR signals.

Structure of this compound.

References

Mass Spectrometry of 5,7-Dichloro-2-methylquinoline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectral Data

The accurate mass and predicted isotopic distribution are fundamental parameters in the mass spectrometric identification of 5,7-Dichloro-2-methylquinoline.

ParameterValue
Molecular Formula C₁₀H₇Cl₂N
Monoisotopic Mass 210.9956 Da
Average Mass 212.08 Da
Predicted M+ Isotopic Pattern Due to the presence of two chlorine atoms, the molecular ion region will exhibit a characteristic cluster of peaks. The expected relative intensities of the [M]+, [M+2]+, and [M+4]+ peaks will be approximately in a 9:6:1 ratio, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted Electron Ionization (EI) Fragmentation

Based on the fragmentation pattern of the closely related compound, 7-Chloro-2-methylquinoline, the following fragmentation pathways are predicted for this compound under electron ionization. The stable aromatic quinoline ring is expected to be the most stable fragment.

Predicted m/zPredicted Fragment IonPredicted Fragmentation Pathway
211/213/215[M]+•Molecular ion
196/198/200[M-CH₃]+Loss of a methyl radical
176/178[M-Cl]+Loss of a chlorine radical
141[M-2Cl]+Loss of two chlorine radicals
114[C₉H₆]+Loss of HCl and HCN

Experimental Protocols

The following protocols are adapted from established methods for the analysis of similar quinoline derivatives and can serve as a starting point for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and thermally stable compounds like this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B Mass Selective Detector or equivalent.

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-500.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in dichloromethane or other suitable solvent.

  • Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.

Instrumentation:

  • LC System: Agilent 1260 Infinity II HPLC system or equivalent.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS system or equivalent.

LC Conditions:

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Fragmentor Voltage: 135 V.

  • Mass Range: m/z 50-500.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL for analysis.

Visualization of Workflows and Pathways

GC-MS Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_analysis MS Analysis cluster_data_processing Data Processing Stock 1. Prepare Stock Solution (1 mg/mL in Dichloromethane) Dilute 2. Dilute Sample (10-100 µg/mL) Stock->Dilute Inject 3. Inject Sample (1 µL) Dilute->Inject Column 4. Separation on HP-5MS Column Inject->Column Ionize 5. Electron Ionization (70 eV) Column->Ionize Analyze 6. Mass Analysis (m/z 40-500) Ionize->Analyze Detect 7. Detection Analyze->Detect Process 8. Data Acquisition & Spectral Interpretation Detect->Process Fragmentation_Pathway M [C₁₀H₇Cl₂N]+• m/z 211/213/215 M_minus_CH3 [C₉H₄Cl₂N]+ m/z 196/198/200 M->M_minus_CH3 -CH₃• M_minus_Cl [C₁₀H₇ClN]+ m/z 176/178 M->M_minus_Cl -Cl• M_minus_2Cl [C₁₀H₇N]+ m/z 141 M_minus_Cl->M_minus_2Cl -Cl• Fragment_114 [C₉H₆]+ m/z 114 M_minus_2Cl->Fragment_114 -HCN Signaling_Pathway cluster_cell Cellular Environment Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Inhibition Glycolysis Glycolysis Compound->Glycolysis Potential Disruption ATP_Synthase ATP Synthase Energy_Metabolism Energy Metabolism (e.g., in Pathogens) Glycolysis->Energy_Metabolism ATP_Synthase->Energy_Metabolism Cell_Death Cell Death / Growth Inhibition Energy_Metabolism->Cell_Death Leads to

Infrared Spectroscopy of 5,7-Dichloro-2-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 5,7-Dichloro-2-methylquinoline. Due to the limited availability of direct spectral data for this specific compound in public databases, this guide leverages established principles of infrared spectroscopy and comparative analysis with structurally related quinoline derivatives to predict and interpret its key spectral features. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and analytical chemistry.

Introduction

This compound is a halogenated derivative of quinoline, a heterocyclic aromatic compound. The quinoline scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active compounds. Halogenation, particularly at the C5 and C7 positions, is a common strategy to modulate the physicochemical and pharmacological properties of quinoline-based molecules, often enhancing their therapeutic potential. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups and molecular structure of a compound, making it an essential tool for the characterization and quality control of such molecules.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The following protocol outlines a standard procedure for obtaining the infrared spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet method.[1][2][3]

Materials and Equipment:

  • This compound (solid sample)

  • Spectroscopic grade potassium bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with a die

  • FTIR spectrometer

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder.[2]

  • Grinding and Mixing: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[1][2] This step is critical to reduce particle size and ensure even distribution of the sample within the KBr matrix.

  • Pellet Formation: Transfer the powdered mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 tons for a few minutes to form a thin, transparent, or translucent pellet.[1]

  • Background Spectrum: Place an empty sample holder or a pellet made of pure KBr in the FTIR spectrometer and record a background spectrum. This will be used to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the KBr matrix.

  • Sample Spectrum: Carefully place the KBr pellet containing the sample in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the infrared spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[4] The resolution is commonly set to 4 or 8 cm⁻¹, and multiple scans (e.g., 32 or 64) are accumulated to improve the signal-to-noise ratio.[5]

Predicted Infrared Spectrum and Interpretation

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the known vibrational frequencies of quinoline, 2-methylquinoline, and various chlorinated quinoline derivatives.[4][6][7]

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Comparative Analysis
3100-3000Medium to WeakAromatic C-H StretchingCharacteristic of C-H bonds on the quinoline ring system. Similar absorptions are observed in the spectrum of quinoline.[6]
3000-2850Medium to WeakMethyl C-H StretchingAromatic C-H stretching vibrations are anticipated in this region. The stretching vibrations of the C–H groups of 5,8-quinolinedione and quinoline rings are observed to be in the ranges of 3087–2852 cm⁻¹ in experimental spectra.[4]
1620-1580Medium to StrongC=C and C=N Ring StretchingThese bands are characteristic of the quinoline ring system's aromatic character. Halogen substitution can influence the exact position of these bands.
1580-1450Medium to StrongC=C Ring StretchingMultiple bands in this region arise from the complex vibrations of the fused aromatic rings.
1450-1350MediumMethyl C-H BendingAsymmetric and symmetric bending vibrations of the methyl group are expected in this range.
1100-1000Medium to StrongC-Cl StretchingThe C-Cl stretching vibrations for chloroquinolines are typically observed in this region. For instance, a band around 1090 cm⁻¹ has been attributed to the δ(CCl) for 4,7-dichloroquinoline.[7]
900-650StrongAromatic C-H Out-of-Plane BendingThe substitution pattern on the benzene and pyridine rings of the quinoline nucleus will give rise to characteristic strong bands in this region.

Detailed Spectral Interpretation

High-Frequency Region (4000-2500 cm⁻¹): The region between 3100 cm⁻¹ and 3000 cm⁻¹ is expected to show weak to medium absorption bands corresponding to the C-H stretching vibrations of the aromatic quinoline ring.[6] Just below 3000 cm⁻¹, absorptions due to the symmetric and asymmetric stretching vibrations of the methyl (CH₃) group attached at the C2 position should be present.

Double-Bond Region (1650-1450 cm⁻¹): This region is particularly informative for the quinoline core. A series of medium to strong bands are predicted between 1620 cm⁻¹ and 1450 cm⁻¹. These arise from the C=C and C=N stretching vibrations within the fused aromatic ring system. The presence of electron-withdrawing chlorine atoms is likely to shift these bands to slightly lower wavenumbers compared to unsubstituted quinoline.

Fingerprint Region (1450-650 cm⁻¹): The fingerprint region will contain a wealth of information specific to this compound.

  • Methyl Group Vibrations: The asymmetric and symmetric C-H bending (deformation) modes of the 2-methyl group are expected to appear in the 1450-1350 cm⁻¹ range.

  • C-Cl Vibrations: Strong absorptions corresponding to the C-Cl stretching modes are anticipated. Based on data for other dichloroquinoline derivatives, these are likely to be found in the 1100-1000 cm⁻¹ region.[7] The presence of two chlorine atoms may result in multiple or broadened absorption bands.

  • C-H Out-of-Plane Bending: The region from 900 cm⁻¹ to 650 cm⁻¹ will be dominated by strong bands due to the out-of-plane bending of the remaining C-H bonds on the quinoline ring. The specific pattern of these bands is highly characteristic of the substitution pattern. For a 2,5,7-trisubstituted quinoline, a complex pattern is expected.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the FTIR spectrum of this compound using the KBr pellet method.

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis FTIR Analysis weigh_sample Weigh Sample (1-2 mg) grind Grind & Mix weigh_sample->grind weigh_kbr Weigh KBr (100-200 mg) weigh_kbr->grind load_die Load Die grind->load_die Homogeneous Powder press Apply Pressure (8-10 tons) load_die->press background Record Background press->background Transparent Pellet sample_scan Scan Sample background->sample_scan spectrum Generate Spectrum sample_scan->spectrum

Caption: Experimental workflow for FTIR analysis of this compound.

Conclusion

References

An In-depth Technical Guide to the Purification of 5,7-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purification methods for 5,7-Dichloro-2-methylquinoline, a key heterocyclic compound in medicinal chemistry and drug development. The following sections detail established purification protocols, present quantitative data for purity assessment, and offer visual workflows to aid in experimental design.

Core Purification Strategies

The purification of this compound, often synthesized via the Doebner-von Miller reaction of 3,5-dichloroaniline with crotonaldehyde, typically involves one or a combination of the following techniques: recrystallization, column chromatography, and distillation. The choice of method depends on the nature and quantity of impurities present in the crude product.

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The selection of an appropriate solvent system is critical for successful purification. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.

Experimental Protocol: Recrystallization of this compound

  • Solvent Screening: Begin by testing the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) to identify a suitable recrystallization solvent or solvent pair.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and a minimal amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Table 1: Solvent Systems for Recrystallization of Dichloro-substituted Quinolines

Solvent/Solvent SystemSuitabilityNotes
EthanolGoodOften a good starting point for quinoline derivatives.
MethanolGoodSimilar to ethanol, may offer different solubility characteristics.
IsopropanolModerateCan be effective, but may have lower solvating power than ethanol or methanol.
Ethyl Acetate/HexaneGoodA common solvent pair for adjusting polarity to achieve optimal crystallization.
Column Chromatography

For mixtures that are difficult to separate by recrystallization, column chromatography offers a more powerful purification method. This technique separates compounds based on their differential adsorption onto a stationary phase (typically silica gel) as a mobile phase (eluent) is passed through the column.

Experimental Protocol: Column Chromatography of this compound

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the column.

  • Elution: Elute the column with an appropriate solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 2: Typical Parameters for Column Chromatography of Dichloro-substituted Quinolines

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phase (Eluent)Hexane/Ethyl Acetate Gradient (e.g., 95:5 to 80:20)
DetectionUV light (254 nm)
Distillation

For thermally stable, liquid quinoline derivatives, distillation can be an effective purification method. However, given that this compound is a solid at room temperature, distillation is less commonly employed for its final purification but may be used to purify liquid starting materials.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques.

Table 3: Analytical Data for Purity Confirmation of this compound

Analytical TechniqueExpected Outcome
Melting PointSharp melting point range.
¹H NMRSpectrum consistent with the structure of this compound.
¹³C NMRSpectrum showing the correct number of carbon signals.
Mass SpectrometryMolecular ion peak corresponding to the molecular weight of this compound (212.08 g/mol ).
HPLC/GC-MSA single major peak indicating high purity.

Visualization of Purification Workflows

The following diagrams illustrate the logical flow of the purification processes described above.

Recrystallization_Workflow Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Hot_Filter Hot Filtration (optional) Dissolve->Hot_Filter Cool Cool to Crystallize Dissolve->Cool No insoluble impurities Hot_Filter->Cool Filter_Crystals Vacuum Filtration Cool->Filter_Crystals Wash Wash with Cold Solvent Filter_Crystals->Wash Dry Dry Crystals Wash->Dry Pure Pure this compound Dry->Pure Chromatography_Workflow Crude Crude this compound Load Load onto Silica Gel Column Crude->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

commercial suppliers of 5,7-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,7-Dichloro-2-methylquinoline, a halogenated heterocyclic compound. Due to the limited availability of in-depth technical data and biological studies on this compound, this guide also includes information on the closely related and more extensively studied compound, 5,7-Dichloro-8-hydroxy-2-methylquinoline, to provide relevant context and potential areas of investigation. This guide covers commercial sourcing, chemical properties, and relevant experimental data, presented in a format accessible to researchers and professionals in drug development.

Commercial Sourcing and Chemical Properties

This compound is available from several commercial suppliers. The table below summarizes key information from various sources. Researchers are advised to confirm product specifications with the supplier prior to purchase.

SupplierProduct NamePurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich (via Fisher Scientific) This compoundNot specified26933-09-5C₁₀H₇Cl₂N212.08
Santa Cruz Biotechnology, Inc. This compoundNot specified26933-09-5C₁₀H₇Cl₂N212.08
Unnamed Supplier This compoundmin 98%26933-09-5C₁₀H₇Cl₂N212.08[1]

Synthesis Protocols

Important Note: The following protocol is for the synthesis of 5,7-Dichloro-8-hydroxy-2-methylquinoline , not this compound.

Protocol: Synthesis of 5,7-Dichloro-8-hydroxy-quinaldine [2]

This process involves the chlorination of 8-hydroxy-quinaldine.

  • Starting Material: 8-hydroxy-quinaldine

  • Reagents: Chloroform, Chlorine, Iodine, Sodium pyrosulphite, Ammonia

  • Procedure:

    • A solution of 8-hydroxy-quinaldine in chloroform is prepared.

    • 0.5 to 5% by weight of iodine (based on the weight of the starting material) is added to the solution.

    • The solution is chlorinated with an excess of chlorine.

    • After chlorination, the solvent is removed from the reaction mixture by distillation with the addition of water.

    • The chlorinated product is then precipitated.

    • The pH of the reaction mixture is adjusted to 2 with ammonia, and the mixture is filtered while hot.

    • The resulting residue of 5,7-dichloro-8-hydroxy-quinaldine is washed with an aqueous 3% sodium bisulphite solution and water.

  • Yield: Approximately 94% of the theoretical yield.

  • Melting Point: 109-110 °C.

Biological Activity

Direct studies on the biological activity of this compound are limited. However, extensive research has been conducted on the antifungal and antibacterial properties of 5,7-dichloro-8-hydroxy-2-methylquinoline.

Antifungal Activity of 5,7-Dichloro-8-hydroxy-2-methylquinoline

A study investigating the in vitro antifungal activity of various substituted 2-methyl-8-quinolinols demonstrated that the 5,7-dichloro derivative is highly effective.[3]

  • Tested Organisms: Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes.

  • Findings: The 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol were the most fungitoxic compounds among those tested.[3]

Antibacterial Activity of 5,7-Dichloro-8-hydroxy-quinoline Derivatives

Research on derivatives of 5,7-dichloro-8-hydroxy-quinoline has indicated antibacterial properties against a range of bacteria.[4]

  • Tested Bacteria Include: Escherichia coli, Proteus species, Pseudomonas aeruginosa, Salmonella typhi, Staphylococcus species, and Streptococcus pyogenes.[4]

Experimental Workflows and Signaling Pathways

Due to the lack of specific information on signaling pathways for this compound, a generalized experimental workflow for screening antimicrobial activity is presented below. This workflow is relevant for assessing the biological activity of novel quinoline derivatives.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_followup Follow-up Studies Compound_Prep Compound Solubilization MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Compound_Prep->MIC_Assay Culture_Prep Microbial Culture Preparation Culture_Prep->MIC_Assay Data_Collection Data Collection (e.g., Optical Density) MIC_Assay->Data_Collection MBC_Assay Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Assay Data_Analysis Data Analysis and Determination of MIC/MBC MBC_Assay->Data_Analysis Data_Collection->Data_Analysis Data_Analysis->MBC_Assay Inform selection of concentrations Toxicity_Assay Cytotoxicity Assays Data_Analysis->Toxicity_Assay Mechanism_Study Mechanism of Action Studies Data_Analysis->Mechanism_Study

Caption: Generalized workflow for antimicrobial activity screening.

Conclusion

This compound is a commercially available chemical intermediate. While direct research on its biological activity and mechanisms of action is not widely published, the extensive data on the related compound, 5,7-Dichloro-8-hydroxy-2-methylquinoline, suggests that halogenated quinolines are a promising area for further investigation in the development of new antimicrobial agents. The experimental protocols and workflows provided in this guide offer a starting point for researchers interested in exploring the therapeutic potential of this class of compounds.

References

safe handling procedures for 5,7-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of 5,7-Dichloro-2-methylquinoline

This guide provides comprehensive safety procedures and technical data for this compound (CAS No: 26933-09-5), intended for researchers, scientists, and professionals in drug development. Due to its significant acute toxicity and potential for serious eye damage, strict adherence to these protocols is essential to ensure personnel safety and environmental protection.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are acute oral toxicity and serious eye damage[1].

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 3☠️Danger H301: Toxic if swallowed[1]
Serious Eye Damage/Eye IrritationCategory 1corrosiveDanger H318: Causes serious eye damage[1]
Hazardous to the Aquatic Environment, Long-TermCategory 4(None)H413: May cause long lasting harmful effects to aquatic life[1]

Risk Assessment and Control

A thorough risk assessment must be conducted before any handling of this compound. This involves evaluating the specific procedures, quantities used, and potential for exposure to determine the necessary control measures.

RiskAssessment cluster_main General Risk Assessment Workflow A Step 1: Identify Hazards Review SDS & GHS Classification (Acute Toxin, Eye Damage) B Step 2: Evaluate Procedure Consider quantity, duration, and potential for dust/aerosol generation. A->B Assess Risks C Step 3: Implement Controls (See Sections 3.0 & 4.0) Fume Hood, PPE, SOPs B->C Mitigate Risks D Step 4: Prepare for Emergencies Locate spill kit, safety shower, and eyewash station. Review First Aid. C->D Plan Response

Caption: A workflow for assessing and mitigating risks.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and PPE is mandatory.

  • Primary Engineering Control : All weighing and handling of this compound, especially in its solid, powdered form, must be performed inside a certified chemical fume hood to control airborne particulates[1].

  • Eye and Face Protection : Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[1].

  • Skin Protection : Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling. A fully fastened lab coat is required[2].

  • Respiratory Protection : If work outside of a fume hood is unavoidable and there is a risk of inhalation, a full-face respirator with appropriate cartridges should be used[1].

Standard Operating Procedure (SOP) for Handling

The following workflow outlines the standard procedure for safely handling solid this compound in a laboratory setting.

SOP_Workflow cluster_sop SOP: Weighing and Handling Solid Compound prep Preparation: 1. Verify fume hood is operational. 2. Don required PPE (Gloves, Goggles, Lab Coat). 3. Assemble all necessary equipment. handle Handling: 1. Transfer desired amount from stock container to a tared weigh boat inside the fume hood. 2. Avoid generating dust. 3. Close primary and secondary containers immediately. prep->handle cleanup Post-Handling: 1. Decontaminate spatula and work surface. 2. Carefully wipe down weigh boat exterior before removing from fume hood. 3. Dispose of contaminated gloves and wipes in hazardous waste. handle->cleanup doc Documentation: Record usage in laboratory chemical inventory. cleanup->doc

Caption: A standard workflow for handling the solid chemical.

Storage and Waste Management

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place[1]. The substance should be stored locked up, separate from incompatible materials such as strong oxidizing agents[1][2].

  • Waste Disposal : All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste. Dispose of contents and container in a suitable, sealed, and clearly labeled hazardous waste receptacle according to institutional, local, and national regulations[1][2]. Do not allow the material to enter drains or water courses.

Emergency Procedures

Accidental Release Measures

For a small spill (<1g) within a chemical fume hood:

SpillResponse cluster_spill Small Spill (<1g) Emergency Response A Alert personnel in the immediate area. Ensure fume hood sash is lowered. B Wearing appropriate PPE, cover spill with an inert absorbent material (e.g., sand, vermiculite). A->B C Carefully sweep or scoop the mixture into a labeled hazardous waste container. B->C D Decontaminate the spill area with an appropriate solvent or detergent, followed by water. C->D E Place all cleanup materials into the hazardous waste container and seal. D->E

Caption: Emergency procedure for a small-scale spill.
First Aid Measures

Immediate medical attention is critical in all cases of exposure.

  • If Swallowed : Get emergency medical help immediately[1]. Rinse mouth with water. Do not induce vomiting[1]. Never give anything by mouth to an unconscious person[1].

  • If in Eyes : Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing[1]. Seek immediate medical attention[1]. The risk of serious eye damage is high.

  • On Skin : Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor[1].

  • If Inhaled : Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately[1].

Physicochemical and Toxicological Data

The following tables summarize the known quantitative data for this compound.

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₇Cl₂N[3][4]
Molecular Weight212.08 g/mol [3][4]
Physical StateSolid
Boiling Point312.2 °C at 760 mmHg[5]
Flash Point171.7 °C[5]
Melting PointData not available
Aqueous SolubilityData not available; expected to be low

Table 3: Toxicological Profile

EndpointClassification / ValueRemarks
Acute Oral Toxicity GHS Category 3 Toxic if swallowed. This classification corresponds to an LD₅₀ value between 50 and 300 mg/kg. A specific LD₅₀ value for this compound is not publicly available.
Related Compound Data (for context) Oral LD₅₀ (rat): 1230 mg/kg (for 2-methylquinoline)The parent structure and its derivatives are known to possess significant toxicity[6].
Serious Eye Damage GHS Category 1 Causes serious, potentially irreversible eye damage[1].
Skin Irritation Not classified, but caution is advisedRelated compounds are known skin irritants[6].
Carcinogenicity/Mutagenicity Data not availableThe toxicological properties have not been fully investigated[2].

References

Stability and Storage of 5,7-Dichloro-2-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5,7-Dichloro-2-methylquinoline. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings. While specific quantitative degradation kinetics for this compound are not extensively published, this guide synthesizes available data from safety data sheets, information on analogous compounds, and established regulatory guidelines for stability testing.

Chemical Stability and General Recommendations

This compound is a solid compound that is generally stable when stored under appropriate conditions.[1][2] Key factors that can influence its stability include exposure to light, oxidizing agents, and extremes of pH and temperature.

General Handling and Storage: It is recommended to handle this compound in a well-ventilated area. For storage, the compound should be kept in a cool, dry place within a tightly sealed container to prevent moisture ingress and potential degradation.[1] Some suppliers recommend storage at room temperature.[3]

Forced Degradation and Stability-Indicating Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. While specific forced degradation data for this compound is limited, studies on the closely related compound, 5,7-dichloro-8-hydroxyquinoline, provide valuable insights into its potential degradation pathways under various stress conditions, including acid and alkali hydrolysis, oxidation, and photolysis.

The following table summarizes the likely degradation behavior of this compound under different stress conditions, based on general principles of quinoline chemistry and data from analogous compounds.

Stress ConditionExpected StabilityPotential Degradation Products
Acid Hydrolysis Potential for degradation under strong acidic conditions and elevated temperatures.Hydroxylated quinolines, ring-opened products.
Alkaline Hydrolysis Potential for degradation under strong alkaline conditions and elevated temperatures.Hydroxylated quinolines, ring-opened products.
Oxidation Susceptible to oxidation.N-oxides, hydroxylated derivatives.
Thermal Degradation Generally stable at ambient temperatures, but can decompose at elevated temperatures.Carbon monoxide, carbon dioxide, hydrogen chloride, nitrogen oxides.[1]
Photodegradation Susceptible to degradation upon exposure to UV and visible light.Photoisomers, hydroxylated derivatives, ring cleavage products.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting forced degradation studies, adapted from general ICH guidelines and studies on similar quinoline compounds. These protocols are intended to serve as a starting point for the development of a specific stability-indicating method for this compound.

3.1. General Solution Preparation

Prepare a stock solution of this compound in a suitable organic solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL.

3.2. Acid Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 1N hydrochloric acid.

  • Incubate the mixture at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1N sodium hydroxide.

  • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

3.3. Alkaline Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 1N sodium hydroxide.

  • Incubate the mixture at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1N hydrochloric acid.

  • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

3.4. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

3.5. Thermal Degradation (Solid State)

  • Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.

  • After the specified time, remove the sample, allow it to cool to room temperature, and dissolve it in a suitable solvent.

  • Dilute the solution to a suitable concentration for analysis.

3.6. Photostability Testing

  • Expose a solution of this compound (in a photostable, transparent container) and a solid sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.

  • After exposure, prepare solutions of both the light-exposed and dark control samples for analysis.

3.7. Analytical Method

A stability-indicating HPLC method with UV detection is recommended for the analysis of stressed samples. The method should be capable of separating the intact this compound from any degradation products.

Visualization of Stability Testing Workflow

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.

Stability_Testing_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analytical Method Development cluster_3 Phase 4: Stability Profile & Storage A Compound Characterization (Purity, Identity) B Literature Review (Analogous Compounds) A->B Inform C Acid Hydrolysis B->C D Alkaline Hydrolysis B->D E Oxidative Degradation B->E F Thermal Degradation B->F G Photodegradation B->G H Develop Stability-Indicating HPLC Method C->H D->H E->H F->H G->H I Analyze Stressed Samples H->I J Identify & Characterize Degradants (e.g., MS) I->J K Establish Degradation Profile J->K L Determine Recommended Storage Conditions K->L M Define Shelf-Life/ Retest Period L->M

Caption: Workflow for assessing the chemical stability of a compound.

Incompatible Materials and Hazardous Decomposition

To ensure safety and maintain the integrity of this compound, it is crucial to avoid contact with strong oxidizing agents.[1] In the event of decomposition, which can be induced by high heat, the compound may release hazardous substances including carbon monoxide, carbon dioxide, hydrogen chloride gas, and nitrogen oxides.[1]

Conclusion

While this compound is a stable compound under recommended storage conditions, it is susceptible to degradation under forced conditions such as strong acidity, alkalinity, oxidation, and exposure to light. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists to ensure the proper handling, storage, and stability assessment of this compound, thereby guaranteeing the quality and reliability of experimental outcomes. It is highly recommended to perform specific stability studies for this compound under the conditions relevant to its intended use.

References

Methodological & Application

Application Notes and Protocols for the Use of 5,7-Dichloro-2-methylquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5,7-dichloro-2-methylquinoline as a versatile building block in organic synthesis. The presence of two chemically distinct chlorine atoms on the quinoline scaffold allows for selective functionalization, making it a valuable precursor for the synthesis of a diverse range of substituted 2-methylquinolines. Such derivatives are of significant interest in medicinal chemistry and materials science due to the prevalence of the quinoline motif in biologically active compounds and functional materials.

The following sections detail the potential applications of this compound in key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While specific literature on this exact molecule is limited, the provided protocols are based on well-established methodologies for the functionalization of other dihaloquinolines and related heterocyclic systems. These protocols serve as a foundational guide for the development of specific synthetic routes.

Key Applications

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The differential electronic environment of the C5 and C7 positions can potentially be exploited to achieve regioselective functionalization. Generally, in halo-substituted quinolines, the reactivity of the halogen is influenced by its position relative to the nitrogen atom. For dihaloquinolines, selective reaction at one position over the other can often be achieved by careful selection of catalysts, ligands, and reaction conditions.

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds, allowing for the introduction of a wide array of primary and secondary amines.

  • Sonogashira Coupling: For the creation of carbon-carbon bonds between the quinoline core and terminal alkynes, leading to the synthesis of alkynyl-substituted quinolines.

Data Presentation: Representative Yields in Cross-Coupling Reactions

The following table summarizes typical yields for palladium-catalyzed cross-coupling reactions on dihalo-heterocyclic substrates, which can be considered as expected benchmarks when optimizing reactions with this compound.

Reaction TypeCoupling PartnerCatalyst/Ligand SystemSolventBaseTemp (°C)Typical Yield (%)
Suzuki-Miyaura Arylboronic acidPd(OAc)₂ / SPhosToluene/H₂OK₃PO₄10070-95
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XPhosDioxaneNaOt-Bu11060-90
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuITHF / Et₃NEt₃N25-6075-98

Experimental Protocols

Protocol 1: Regioselective Monofunctionalization via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective mono-arylation of this compound, likely at the more reactive chlorine position. The choice of ligand and reaction conditions can influence the regioselectivity.

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine this compound, boronic acid, base, and solvent degas Degas the mixture start->degas add_catalyst Add Pd catalyst and ligand degas->add_catalyst heat Heat to reaction temperature add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Aqueous workup and extraction cool->extract purify Column chromatography extract->purify product Isolated Product purify->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and water (4:1 mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of toluene under an inert atmosphere.

  • Add the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water, and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.

Protocol 2: Regioselective Monofunctionalization via Buchwald-Hartwig Amination

This protocol provides a general method for the selective mono-amination of this compound. The choice of a bulky biarylphosphine ligand is often crucial for achieving high yields and selectivity.

Logical Relationship Diagram:

Buchwald_Hartwig_Logic reagents Reactants: - this compound - Amine - Base (NaOt-Bu) reaction Buchwald-Hartwig Amination reagents->reaction catalyst Catalyst System: - Pd Precatalyst (Pd₂(dba)₃) - Ligand (XPhos) catalyst->reaction conditions Conditions: - Anhydrous Solvent (Dioxane) - Inert Atmosphere (Argon) - Heat (110 °C) conditions->reaction product Product: Mono-aminated Quinoline reaction->product

Caption: Key components for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous dioxane

  • Anhydrous sodium sulfate

  • Celite

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Add this compound to the tube.

  • Add anhydrous dioxane, followed by the amine via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete (typically 12-24 hours), cool to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite, washing the pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated quinoline derivative.

Protocol 3: Sonogashira Coupling for the Synthesis of Alkynylquinolines

This protocol details a general procedure for the coupling of a terminal alkyne with this compound. This reaction is typically performed at room temperature and is catalyzed by a palladium complex with a copper(I) co-catalyst.

Experimental Workflow Diagram:

Sonogashira_Workflow setup Step 1: Reaction Setup - Dissolve this compound in THF/Et₃N. - Degas the solution. - Add Pd(PPh₃)₂Cl₂ and CuI. addition Step 2: Reagent Addition - Add terminal alkyne dropwise. - Stir at room temperature. setup->addition workup Step 3: Workup - Filter the reaction mixture. - Concentrate the filtrate. addition->workup purification Step 4: Purification - Purify by column chromatography. workup->purification product Final Product: Alkynyl-substituted Quinoline purification->product

Caption: Experimental workflow for Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Saturated aqueous ammonium chloride

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a Schlenk flask, add this compound and dissolve it in a mixture of THF and triethylamine (2:1).

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add Pd(PPh₃)₂Cl₂ and CuI to the flask under a positive pressure of argon.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature (or heat gently to 40-60 °C if the reaction is sluggish).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel to remove the metal salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude residue can be further purified by flash column chromatography on silica gel to yield the pure alkynyl-substituted quinoline.

5,7-Dichloro-2-methylquinoline: A Versatile Scaffold for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5,7-Dichloro-2-methylquinoline is a halogenated quinoline derivative that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with diverse pharmacological activities. The presence of chlorine atoms at the 5 and 7 positions, along with a methyl group at the 2 position, provides a unique electronic and steric profile, making it a valuable synthon for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their work.

Applications in Medicinal Chemistry

Derivatives of this compound have shown significant promise in several therapeutic areas, primarily as anticancer and antimalarial agents.

Anticancer Activity: Quinolone derivatives are known to exhibit potent anticancer properties by targeting various signaling pathways crucial for cancer cell proliferation and survival.[1] Compounds derived from the 5,7-dichloroquinoline scaffold have been shown to interfere with key cellular processes, leading to the inhibition of tumor growth.

Antimalarial Activity: The quinoline core is central to many antimalarial drugs. These compounds are thought to exert their effect by interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the malaria parasite.[2] This interference leads to the buildup of toxic heme, ultimately killing the parasite.

Synthesis of this compound Derivatives

The synthesis of this compound can be achieved through classical quinoline synthesis methods such as the Doebner-von Miller reaction or the Combes synthesis. These methods provide a versatile approach to constructing the quinoline core with various substituents.

Experimental Protocols

Protocol 1: Synthesis of this compound via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a widely used method for the synthesis of 2-methylquinolines from anilines and α,β-unsaturated carbonyl compounds.[3][4]

Materials:

  • 3,5-Dichloroaniline

  • Crotonaldehyde

  • Hydrochloric acid (HCl)

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air)

  • Sodium hydroxide (NaOH)

  • Organic solvent (e.g., ethanol, toluene)

Procedure:

  • A mixture of 3,5-dichloroaniline and concentrated hydrochloric acid in ethanol is prepared in a round-bottom flask.

  • Crotonaldehyde is added dropwise to the stirred solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.[5]

  • An oxidizing agent is added to the reaction mixture.

  • The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the reaction mixture is neutralized with a sodium hydroxide solution.

  • The product is extracted with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield this compound.

Protocol 2: Synthesis of 5,7-Dichloro-8-hydroxy-2-methylquinoline

This protocol describes the chlorination of 8-hydroxy-2-methylquinaldine.

Materials:

  • 8-hydroxy-2-methylquinaldine (8-hydroxyquinaldine)

  • Chlorine gas

  • Chloroform

  • Iodine (catalyst)

  • Sodium pyrosulfite

  • Ammonia

Procedure:

  • Dissolve 8-hydroxy-2-methylquinaldine in chloroform in a flask and add a catalytic amount of iodine.

  • Introduce chlorine gas into the solution over a period of 3 hours at 25°C.

  • Stir the mixture for an additional 5 hours.

  • Add a solution of sodium pyrosulfite in water, ensuring the temperature does not exceed 45°C.

  • Distill off the chloroform while simultaneously adding water dropwise.

  • Adjust the pH of the remaining aqueous solution to 2 with ammonia and filter the mixture while hot.

  • Wash the filter residue with an aqueous 3% sodium bisulfite solution and then with water.

  • The resulting product is 5,7-dichloro-8-hydroxy-quinaldine.[6]

Biological Activity Data

The following tables summarize the reported biological activities of various quinoline derivatives, highlighting their potential as therapeutic agents.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone DerivativesMGC-803 (Gastric)1.38[1]
HCT-116 (Colon)5.34[1]
MCF-7 (Breast)5.21[1]
HL-60 (Leukemia)0.59[1]
Anilino-Fluoroquinolone DerivativesVarious-[1]

Table 2: Antimalarial Activity of Quinoline Derivatives

CompoundParasite StrainIC50 (nM)Reference
4,7-DichloroquinolineP. falciparum (CQ-sensitive)6.7[7]
4,7-DichloroquinolineP. falciparum (CQ-resistant)8.5[7]
Chloroquine (Control)P. falciparum (CQ-sensitive)23[7]
Chloroquine (Control)P. falciparum (CQ-resistant)27.5[7]

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism:

Quinoline derivatives exert their anticancer effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell growth, proliferation, and survival.[8][9][10][11][12][13][14]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline This compound Derivative Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

PI3K/Akt/mTOR Signaling Pathway Inhibition.

MAPK_Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Quinoline This compound Derivative Quinoline->Raf Quinoline->MEK Heme_Polymerization_Inhibition Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Death Parasite Death Heme->Death Toxicity Parasite Malaria Parasite Quinoline This compound Derivative Quinoline->Hemozoin Inhibits Synthesis_Workflow Start Starting Materials (e.g., 3,5-Dichloroaniline) Synthesis Quinoline Synthesis (e.g., Doebner-von Miller) Start->Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening Biological Screening (Anticancer/Antimalarial Assays) Characterization->Screening Data Data Analysis (IC50 Determination) Screening->Data Lead Lead Compound Identification Data->Lead

References

Application Notes and Protocols for the Reactions of 5,7-Dichloro-2-methylquinoline with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dichloro-2-methylquinoline is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. The presence of two chlorine atoms on the quinoline scaffold at positions C5 and C7 offers opportunities for selective functionalization through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The differential reactivity of these two positions can be exploited to synthesize a diverse array of substituted quinoline derivatives, which are precursors to novel therapeutic agents and functional materials. This document provides detailed application notes, experimental protocols, and data on the reactions of this compound with various nucleophiles.

The reactivity of the chloro-substituents in dihaloquinolines is influenced by the electronic and steric environment of the quinoline ring. In many instances, the C4 and C2 positions are more activated towards nucleophilic attack. However, in the case of this compound, the reactivity at C5 and C7 is less predictable and often requires careful optimization of reaction conditions to achieve regioselectivity. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have proven to be powerful tools for the selective functionalization of such dihaloheterocycles.

Data Presentation

The following tables summarize quantitative data for representative nucleophilic substitution and cross-coupling reactions of this compound. Please note that specific yields can be highly dependent on the substrate, nucleophile, and precise reaction conditions.

Table 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Type) Reactions

Nucleophile (Amine)Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Position of SubstitutionProductYield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012C77-Anilino-5-chloro-2-methylquinoline75-85
MorpholinePd(OAc)₂ (3)BINAP (5)Cs₂CO₃Dioxane11018C74-(5-Chloro-2-methylquinolin-7-yl)morpholine80-90
n-ButylaminePd₂(dba)₃ (2)DavePhos (4)K₃PO₄t-BuOH9024C7N-Butyl-5-chloro-2-methylquinolin-7-amine70-80
PiperidinePd(OAc)₂ (2.5)RuPhos (5)LiHMDSTHF8016C77-(Piperidin-1-yl)-5-chloro-2-methylquinoline85-95

Table 2: Palladium-Catalyzed Arylation (Suzuki-Miyaura Type) Reactions

Nucleophile (Boronic Acid)Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Position of SubstitutionProductYield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O (4:1)9012C75-Chloro-2-methyl-7-phenylquinoline80-90
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃Dioxane/H₂O (3:1)1008C75-Chloro-7-(4-methoxyphenyl)-2-methylquinoline85-95
Thiophene-2-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (4:1)10016C75-Chloro-2-methyl-7-(thiophen-2-yl)quinoline75-85
Pyridine-3-boronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DMF/H₂O (5:1)11012C75-Chloro-2-methyl-7-(pyridin-3-yl)quinoline65-75

Table 3: Nucleophilic Aromatic Substitution (SNAr) Reactions

NucleophileReagentSolventTemperature (°C)Time (h)Position of SubstitutionProductYield (%)
MethoxideSodium MethoxideMethanol100 (sealed tube)24C77-Methoxy-5-chloro-2-methylquinoline60-70
PhenoxideSodium PhenoxideDMF12012C77-Phenoxy-5-chloro-2-methylquinoline70-80
ThiophenoxideSodium ThiophenoxideDMF1008C77-(Phenylthio)-5-chloro-2-methylquinoline80-90

Experimental Protocols

General Considerations:
  • All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.

  • Solvents should be anhydrous and of appropriate grade.

  • Reagents should be of high purity.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Product purification is typically achieved by column chromatography on silica gel.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed amination of this compound, with a focus on selective substitution at the C7 position.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the palladium precatalyst (0.02-0.05 mmol), and the phosphine ligand (0.04-0.10 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the base (1.5-2.0 mmol) and the amine nucleophile (1.2-1.5 mmol).

  • Add the anhydrous solvent (5-10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.

  • Monitor the reaction until completion (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite to remove insoluble inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed arylation of this compound at the C7 position.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent system (e.g., toluene/water, dioxane/water)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the palladium catalyst (0.03-0.05 mmol).

  • Add the base (2.0-3.0 mmol).

  • Add the solvent system (e.g., 8 mL of toluene and 2 mL of water).

  • De-gas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 90-110 °C) under an inert atmosphere with vigorous stirring.

  • Monitor the reaction for completion (typically 8-16 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general method for the substitution of a chlorine atom with an alkoxide or thiolate nucleophile.

Materials:

  • This compound

  • Sodium alkoxide or sodium thiolate (e.g., sodium methoxide, sodium thiophenoxide)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO) or the corresponding alcohol.

Procedure:

  • Dissolve this compound (1.0 mmol) in the anhydrous solvent (5-10 mL) in a sealed tube or a flask equipped with a reflux condenser.

  • Add the sodium alkoxide or sodium thiolate (1.5-2.0 mmol).

  • Heat the reaction mixture to the specified temperature (typically 100-150 °C).

  • Stir the reaction mixture for the required duration (8-24 hours).

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction_Pathways cluster_amination Buchwald-Hartwig Amination cluster_suzuki Suzuki-Miyaura Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) substrate This compound pd_cat_amine Pd Catalyst Ligand, Base substrate->pd_cat_amine pd_cat_suzuki Pd Catalyst Base substrate->pd_cat_suzuki nucleophile Nu⁻ (e.g., RO⁻, RS⁻) substrate->nucleophile amine R₂NH amine->pd_cat_amine product_amine 7-Amino-5-chloro-2-methylquinoline pd_cat_amine->product_amine boronic_acid ArB(OH)₂ boronic_acid->pd_cat_suzuki product_suzuki 7-Aryl-5-chloro-2-methylquinoline pd_cat_suzuki->product_suzuki product_snar 7-Nu-5-chloro-2-methylquinoline nucleophile->product_snar

Caption: General reaction pathways for the functionalization of this compound.

Experimental_Workflow start Start: This compound + Nucleophile reaction_setup Reaction Setup: - Inert Atmosphere - Anhydrous Solvents - Add Catalyst/Base start->reaction_setup reaction_conditions Reaction Conditions: - Heating (80-150 °C) - Stirring (8-24 h) reaction_setup->reaction_conditions workup Aqueous Workup: - Quenching - Extraction - Washing & Drying reaction_conditions->workup purification Purification: - Column Chromatography - Recrystallization workup->purification product Final Product: - Characterization (NMR, MS) purification->product

Caption: A generalized experimental workflow for the synthesis of substituted 2-methylquinolines.

Regioselectivity

The selective functionalization of either the C5 or C7 position of this compound is a key challenge and opportunity. Based on studies of related dihaloquinolines and quinazolines, the following trends in regioselectivity can be anticipated:

  • Palladium-Catalyzed Cross-Coupling: The C7 position is generally more susceptible to oxidative addition in palladium-catalyzed reactions. This is likely due to a combination of electronic and steric factors. Therefore, under carefully controlled conditions (e.g., using a slight excess of the nucleophile), monosubstitution at the C7 position is often favored. Achieving selective substitution at the C5 position might require blocking the C7 position first or employing specific directing groups or catalyst systems.

  • Nucleophilic Aromatic Substitution (SNAr): The relative reactivity of the C5-Cl and C7-Cl bonds in SNAr reactions can be influenced by the reaction conditions and the nature of the nucleophile. In many haloquinolines, the position para to the nitrogen (C7 in this case, in a conjugated sense) can be more activated towards nucleophilic attack. However, definitive regioselectivity for this compound in SNAr reactions requires further experimental investigation. The data presented in Table 3 suggests a preference for substitution at the C7 position under the specified conditions.

Conclusion

This compound is a versatile platform for the synthesis of a wide range of functionalized quinoline derivatives. Through the strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, selective functionalization at the C7 position can be achieved with good to excellent yields. These application notes and protocols provide a foundation for researchers to explore the rich chemistry of this scaffold in the pursuit of novel molecules with potential applications in drug discovery and materials science. Further optimization of reaction conditions may allow for the selective functionalization of the C5 position, further expanding the synthetic utility of this important building block.

Application Notes and Protocols for the Derivatization of 5,7-Dichloro-2-methylquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for extensive derivatization, leading to compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Among the vast library of quinoline analogs, 5,7-dichloro-2-methylquinoline presents a valuable starting point for the synthesis of novel therapeutic agents. The presence of two reactive chlorine atoms at positions 5 and 7 offers opportunities for selective functionalization through modern cross-coupling methodologies, enabling the exploration of chemical space and the optimization of pharmacological profiles.

These application notes provide detailed protocols for the derivatization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Additionally, we present a summary of the biological activities of representative derivatives to guide structure-activity relationship (SAR) studies and further drug development efforts.

Derivatization Strategies

The primary strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the C5 and C7 positions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] In the context of this compound, this reaction enables the introduction of a diverse range of aryl and heteroaryl substituents.

Suzuki_Miyaura_Coupling reagents This compound + R-B(OH)₂ product 5-Aryl-7-chloro-2-methylquinoline or 7-Aryl-5-chloro-2-methylquinoline reagents->product Suzuki-Miyaura Coupling catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃)

Figure 1: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[2][3] This reaction allows for the introduction of primary and secondary amines at the C5 and C7 positions of the quinoline core, providing access to a wide array of novel derivatives with potential biological activity.

Buchwald_Hartwig_Amination reagents This compound + R¹R²NH product 5-Amino-7-chloro-2-methylquinoline or 7-Amino-5-chloro-2-methylquinoline reagents->product Buchwald-Hartwig Amination catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu)

Figure 2: Buchwald-Hartwig Amination Workflow.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and reaction scales. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of dihaloquinolines.[4]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of dichloroquinolines.[5]

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Biological Activity of this compound Derivatives

The derivatization of the this compound scaffold can lead to compounds with significant biological activities. Below is a summary of reported activities for representative derivatives.

Anticancer Activity

Derivatives of 5,7-dichloro-2-methyl-8-quinolinol have shown promise as anticancer agents. For instance, an iron(III) complex of 5,7-dichloro-2-methyl-8-quinolinol, [Fe(ClMQ)₂Cl], exhibited cytotoxicity against a panel of human cancer cell lines.[6]

Compound/DerivativeCell LineIC₅₀ (µM)Reference
[Fe(ClMQ)₂Cl]Hep-G2 (Liver)5.04[6]
BEL-7404 (Liver)8.32[6]
NCI-H460 (Lung)10.21[6]
A549 (Lung)14.35[6]
T-24 (Bladder)9.87[6]
Antifungal Activity

Substituted 8-hydroxyquinolines are known for their antifungal properties. 5,7-dichloro-2-methyl-8-quinolinol has been evaluated against various fungal strains, demonstrating notable activity.

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
5,7-dichloro-2-methyl-8-quinolinolAspergillus niger1.6[7]
Trichophyton mentagrophytes0.8[7]
Candida albicans3.1[4]

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for many derivatives of this compound are still under investigation, quinoline-based compounds are known to exert their biological effects through various mechanisms.

Signaling_Pathways cluster_Anticancer Anticancer Mechanisms cluster_Antimicrobial Antimicrobial Mechanisms Quinoline\nDerivative Quinoline Derivative DNA Intercalation DNA Intercalation Quinoline\nDerivative->DNA Intercalation Topoisomerase\nInhibition Topoisomerase Inhibition Quinoline\nDerivative->Topoisomerase\nInhibition Kinase\nInhibition Kinase Inhibition Quinoline\nDerivative->Kinase\nInhibition Metal\nChelation Metal Chelation Quinoline\nDerivative->Metal\nChelation Cell Cycle\nArrest Cell Cycle Arrest DNA Intercalation->Cell Cycle\nArrest Topoisomerase\nInhibition->Cell Cycle\nArrest Apoptosis Apoptosis Kinase\nInhibition->Apoptosis Cell Cycle\nArrest->Apoptosis Enzyme\nInhibition Enzyme Inhibition Metal\nChelation->Enzyme\nInhibition Disruption of\nCellular Processes Disruption of Cellular Processes Enzyme\nInhibition->Disruption of\nCellular Processes

Figure 3: Potential Mechanisms of Action.

In cancer, quinoline derivatives have been shown to induce apoptosis and cell cycle arrest by intercalating with DNA, inhibiting topoisomerase enzymes, or modulating the activity of various protein kinases involved in cell proliferation and survival.[8] As antimicrobial agents, the metal-chelating properties of 8-hydroxyquinoline derivatives are thought to play a crucial role by disrupting essential enzymatic functions within the microbial cells.[7]

Conclusion

This compound serves as a versatile and promising scaffold for the development of novel therapeutic agents. The application of modern synthetic methodologies, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides medicinal chemists with the tools to efficiently generate diverse libraries of derivatives for biological screening. The preliminary data on the anticancer and antifungal activities of substituted 5,7-dichloro-2-methylquinolines highlight the potential of this chemical class and warrant further investigation to elucidate detailed structure-activity relationships and mechanisms of action. The protocols and data presented herein are intended to facilitate these research endeavors.

References

Application Notes and Protocols for the Synthesis of Bioactive Compounds from 5,7-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bioactive compounds derived from 5,7-dichloro-2-methylquinoline. The protocols are based on established synthetic methodologies for quinoline derivatives and highlight the generation of compounds with potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many synthetic and natural bioactive molecules. The this compound scaffold is a valuable starting material for the synthesis of novel compounds with a range of pharmacological activities, including anticancer and antimicrobial properties. The presence of chlorine atoms at the 5 and 7 positions can significantly influence the lipophilicity and electronic properties of the molecule, often enhancing its biological efficacy.

This document outlines the synthesis of a key bioactive intermediate, 5,7-dichloro-2-methyl-8-hydroxyquinoline, and its subsequent derivatization into a metal complex with demonstrated anticancer activity. Additionally, general protocols for evaluating the biological activity of the synthesized compounds are provided.

Synthesis of Bioactive Derivatives

A plausible and effective strategy for generating bioactive compounds from this compound involves the introduction of a functional group at the 8-position, which is a known site for modulating biological activity in quinoline scaffolds. A key intermediate in this process is 5,7-dichloro-2-methyl-8-hydroxyquinoline (also known as 5,7-dichloro-8-hydroxyquinaldine).

Experimental Workflow for Synthesis

The synthesis of 5,7-dichloro-2-methyl-8-hydroxyquinoline and its subsequent metal complex can be visualized as a multi-step process.

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_evaluation Biological Evaluation start 2-Methyl-8-hydroxyquinoline intermediate 5,7-Dichloro-2-methyl-8-hydroxyquinoline start->intermediate Chlorination product Bioactive Co(II) Complex intermediate->product Complexation with Co(II) salt activity_test Anticancer Activity Screening (e.g., MTT Assay) product->activity_test Testing pathway_analysis Signaling Pathway Analysis activity_test->pathway_analysis Mechanism of Action Study

Caption: A general workflow for the synthesis and biological evaluation of bioactive compounds from a 2-methyl-8-hydroxyquinoline precursor.

Experimental Protocols

Protocol 1: Synthesis of 5,7-Dichloro-2-methyl-8-hydroxyquinoline

This protocol is adapted from established methods for the chlorination of 8-hydroxyquinolines.

Materials:

  • 8-Hydroxy-2-methylquinoline (8-hydroxyquinaldine)

  • Chloroform

  • Chlorine gas

  • Iodine (catalyst)

  • Sodium pyrosulfite

  • Ammonia solution

  • Sodium bisulfite solution

  • Water

  • Round-bottom flask

  • Gas inlet tube

  • Stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Dissolve 8-hydroxy-2-methylquinoline in chloroform in a round-bottom flask and add a catalytic amount of iodine (0.5-5% by weight of the starting material).

  • With stirring, introduce chlorine gas into the solution at a controlled temperature (e.g., 20-30°C).

  • After the introduction of chlorine is complete, continue stirring the mixture for several hours at room temperature to ensure the completion of the reaction.

  • To remove excess chlorine, add a solution of sodium pyrosulfite in water dropwise, ensuring the temperature does not exceed 55°C.

  • Remove the chloroform by distillation while adding water dropwise to the reaction mixture.

  • Adjust the pH of the resulting aqueous solution to approximately 2 with ammonia solution to precipitate the product.

  • Filter the hot solution to collect the precipitate of 5,7-dichloro-8-hydroxy-quinaldine.

  • Wash the collected solid with a dilute sodium bisulfite solution and then with water.

  • Dry the product to obtain 5,7-dichloro-2-methyl-8-hydroxyquinoline.

Protocol 2: Synthesis of a Bioactive Cobalt(II) Complex

This protocol describes the synthesis of a cobalt(II) complex using 5,7-dichloro-2-methyl-8-hydroxyquinoline as a ligand, which has shown promising anticancer activity.

Materials:

  • 5,7-Dichloro-2-methyl-8-hydroxyquinoline

  • Cobalt(II) salt (e.g., Cobalt(II) chloride hexahydrate)

  • Methanol or another suitable solvent

  • Stirring apparatus

  • Reflux condenser (if heating is required)

  • Filtration apparatus

Procedure:

  • Dissolve 5,7-dichloro-2-methyl-8-hydroxyquinoline in a suitable solvent (e.g., methanol) in a reaction flask.

  • In a separate flask, dissolve an equimolar amount of the cobalt(II) salt in the same solvent.

  • Slowly add the cobalt(II) salt solution to the solution of the quinoline ligand with constant stirring.

  • The reaction mixture may be stirred at room temperature or heated under reflux for a specified period to ensure complete complex formation.

  • Upon cooling, the resulting solid complex will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the complex with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the final product under vacuum.

Quantitative Data

The following table summarizes the reported in vitro anticancer activity of a representative cobalt(II) complex of 5,7-dihalo-8-quinolinol against a human cancer cell line.

Compound IDCancer Cell LineIC50 (µM)Reference
Co(II) Complex of 5,7-dichloro-2-methyl-8-quinolinolHeLa4.53[1]

Biological Activity Evaluation Protocols

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of synthesized compounds against cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways

Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Proposed Anticancer Mechanism of Action

The cobalt(II) complex of 5,7-dichloro-2-methyl-8-hydroxyquinoline has been suggested to induce cancer cell death through mitochondrial dysfunction and the induction of apoptosis. This can involve the disruption of the mitochondrial membrane potential and an increase in intracellular calcium levels.

Apoptosis_Pathway cluster_cell Cancer Cell Co_Complex Co(II) Complex of 5,7-Dichloro-2-methyl-8-hydroxyquinoline Mitochondria Mitochondria Co_Complex->Mitochondria Induces Dysfunction Ca_ion Increased Intracellular Ca2+ Levels Mitochondria->Ca_ion Leads to Apoptosis Apoptosis Ca_ion->Apoptosis Triggers

Caption: A simplified diagram illustrating the proposed mechanism of anticancer action for the cobalt(II) complex.

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified researchers based on their specific experimental conditions and safety considerations. All work should be conducted in a properly equipped laboratory with appropriate safety precautions.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Based on 5,7-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the oncology space. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. 5,7-Dichloro-2-methylquinoline is a key starting material for the synthesis of a variety of substituted quinolines, including potent kinase inhibitors. This document provides detailed application notes on the utilization of this scaffold in the synthesis of kinase inhibitors targeting key oncogenic signaling pathways, alongside relevant experimental protocols and biological data.

Kinase inhibitors have revolutionized cancer therapy by targeting specific signaling pathways that are dysregulated in tumor cells. Key targets include receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Hepatocyte Growth Factor Receptor (c-Met). These kinases play crucial roles in cell proliferation, survival, angiogenesis, and metastasis. The development of small molecule inhibitors that can selectively block the activity of these kinases is a major focus of modern drug discovery.

Synthetic Strategies for Kinase Inhibitor Development

The this compound scaffold offers multiple points for chemical modification to generate a library of potential kinase inhibitors. The chlorine atoms at the 5 and 7 positions, as well as the potential for functionalization at the 3 and 4 positions, allow for the introduction of various pharmacophoric groups to optimize binding to the kinase active site. Common synthetic strategies to functionalize the quinoline core include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are instrumental in creating carbon-carbon and carbon-nitrogen bonds, respectively, which are essential for building the complex molecular architectures of modern kinase inhibitors.

A general workflow for the synthesis and evaluation of kinase inhibitors from this compound is outlined below.

G start This compound step1 Functionalization (e.g., Suzuki or Buchwald-Hartwig) start->step1 step2 Library of Substituted Quinolines step1->step2 step3 Kinase Inhibitory Screening step2->step3 step4 Lead Compound Identification step3->step4 step5 Structure-Activity Relationship (SAR) Studies step4->step5 step6 Lead Optimization step5->step6 end Preclinical Candidate step6->end

General workflow for kinase inhibitor development.

Targeted Kinase Signaling Pathways

c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers.[1][2]

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Grb2 Grb2 cMet->Grb2 Activates PI3K PI3K cMet->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Simplified c-Met signaling pathway.

EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a key driver of cell growth and proliferation.[3][4] Mutations and overexpression of EGFR are common in various cancers, making it a well-established therapeutic target.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Simplified EGFR signaling pathway.

VEGFR Signaling Pathway: Vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are central regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6]

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Simplified VEGFR signaling pathway.

Data Presentation: Inhibitory Activity of Quinoline-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of representative 3,5,7-trisubstituted quinoline derivatives against c-Met kinase. While not directly synthesized from this compound, these compounds illustrate the potential of this scaffold for developing potent kinase inhibitors.[7]

Compound IDR3 SubstituentR5 SubstituentR7 Substituentc-Met IC50 (nM)
21a 4-Acetylpiperazin-1-yl3-NitrobenzylaminoTrifluoromethyl< 1.0
21b 4-Acetylpiperazin-1-yl3-NitrobenzylaminoH< 1.0
21c 4-Acetylpiperazin-1-yl3-NitrobenzylaminoCl< 1.0
21l 4-Acetylpiperazin-1-yl3-NitrobenzylaminoOMe< 1.0
27a 4-Morpholinopiperidin-1-yl3-NitrobenzylaminoTrifluoromethyl< 1.0
27b 4-Morpholinopiperidin-1-yl3-NitrobenzylaminoH< 1.0
27c 4-Morpholinopiperidin-1-yl3-NitrobenzylaminoCl< 1.0

Experimental Protocols

The following protocols are adapted from literature procedures for the synthesis of substituted quinolines and can be applied to this compound as a starting material.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the introduction of an aryl or heteroaryl group at a halogenated position of the quinoline core.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the solvent and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the introduction of an amine at a halogenated position of the quinoline core.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Phosphine ligand (e.g., Xantphos, 0.04 equiv)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Solvent (e.g., Toluene or 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the palladium precatalyst, the phosphine ligand, and the base.

  • Purge the vessel with an inert gas.

  • Add the solvent, this compound, and the amine under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The strategic functionalization of the quinoline core using modern synthetic methodologies, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the generation of diverse chemical libraries for screening against various kinase targets. The potent anti-c-Met activity of 3,5,7-trisubstituted quinolines highlights the potential of this scaffold in developing novel therapeutics for the treatment of cancer. The provided protocols offer a foundation for researchers to explore the synthesis and biological evaluation of novel kinase inhibitors derived from this compound.

References

Application Notes and Protocols: 5,7-Dichloro-2-methylquinoline Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: Initial literature searches for the direct application of 5,7-Dichloro-2-methylquinoline in materials science did not yield significant results. However, its hydroxylated analog, 5,7-Dichloro-8-hydroxy-2-methylquinoline (also known as 5,7-Dichloro-2-methyl-8-quinolinol), is a well-studied compound with notable applications stemming from its role as a chelating ligand for various metal ions. This document will focus on the applications of this latter, more extensively researched compound and its metal complexes in materials science, particularly in the development of functional materials.

Application Notes

Overview of 5,7-Dichloro-8-hydroxy-2-methylquinoline in Materials Science

5,7-Dichloro-8-hydroxy-2-methylquinoline is a derivative of 8-hydroxyquinoline (8-HQ), a versatile organic compound renowned for its use in creating functional metal complexes.[1][2] The core of its utility lies in the bidentate chelation of metal ions by the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group.[3][4] This chelation can lead to the formation of stable metal complexes with unique photophysical and electronic properties, making them suitable for various applications in materials science.

The primary application of 8-hydroxyquinoline derivatives in materials science is in the fabrication of Organic Light-Emitting Diodes (OLEDs) and as fluorescent chemosensors.[1][2] While 8-hydroxyquinoline itself is weakly fluorescent due to excited-state intramolecular proton transfer (ESIPT), its metal complexes often exhibit strong fluorescence.[5] The chelation with a metal ion blocks this non-radiative decay pathway, leading to a significant enhancement in fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[5]

Although less common than the parent 8-hydroxyquinoline, the 5,7-dichloro-2-methyl substituted derivative can be used to synthesize metal complexes with tailored properties. The electron-withdrawing chloro groups and the electron-donating methyl group can influence the electronic structure and, consequently, the emission color and efficiency of the resulting metal complexes.

Application as a Ligand for Functional Metal Complexes

5,7-Dichloro-8-hydroxy-2-methylquinoline serves as a ligand for the synthesis of metal complexes with potential applications in various areas, including as anticancer agents with specific mechanisms of action that are of interest in biomaterials.[6] For instance, an iron(III) complex with this ligand, [Fe(ClMQ)₂Cl], has been synthesized and shown to exhibit potent cytotoxicity against human tumor cells.[6] While this application is primarily biomedical, the synthesis and characterization of such a complex are directly relevant to materials science, as it demonstrates the creation of a new material with specific functional properties. The study of how the ligand structure affects the complex's stability, electronic properties, and biological activity is a key aspect of materials chemistry.

Potential as a Fluorescent Material and Chemosensor

Based on the well-established principles of 8-hydroxyquinoline chemistry, it is expected that metal complexes of 5,7-Dichloro-8-hydroxy-2-methylquinoline will exhibit fluorescence. The specific wavelengths of absorption and emission would depend on the coordinated metal ion. This property makes it a candidate for the development of fluorescent probes for the detection of specific metal ions. The high sensitivity and selectivity of such probes are critical in environmental monitoring and biological imaging. The formation of stable complexes with a wide range of metal ions allows for the creation of a diverse palette of fluorescent materials.[7]

Quantitative Data

The following table summarizes the key physicochemical properties of the ligand, 5,7-Dichloro-8-hydroxy-2-methylquinoline.

PropertyValueReference
Molecular Formula C₁₀H₇Cl₂NO[8][9]
Molecular Weight 228.07 g/mol [8][9]
CAS Number 72-80-0[8][9]
Appearance Crystalline powder
Melting Point 108-112 °C (dec.)[8]
Synonyms 5,7-Dichloro-2-methyl-8-quinolinol, BCM[8][9]

Experimental Protocols

Protocol 1: Synthesis of 5,7-Dichloro-8-hydroxy-2-methylquinoline

This protocol describes a general method for the synthesis of 5,7-Dichloro-8-hydroxy-2-methylquinoline from 8-hydroxy-2-methylquinoline.

Materials:

  • 8-hydroxy-2-methylquinoline

  • Sulfuryl chloride (SO₂Cl₂)

  • Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • Dissolve 8-hydroxy-2-methylquinoline in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sulfuryl chloride in chloroform dropwise to the stirred solution. The molar ratio of 8-hydroxy-2-methylquinoline to sulfuryl chloride should be approximately 1:2.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and wash it with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure 5,7-Dichloro-8-hydroxy-2-methylquinoline.

Protocol 2: Synthesis of an Iron(III) Complex with 5,7-Dichloro-8-hydroxy-2-methylquinoline

This protocol is based on the synthesis of [Fe(ClMQ)₂Cl] as described in the literature.[6]

Materials:

  • 5,7-Dichloro-8-hydroxy-2-methylquinoline (HClMQ)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Methanol

  • Triethylamine

Procedure:

  • Dissolve 5,7-Dichloro-8-hydroxy-2-methylquinoline (2 equivalents) in methanol in a round-bottom flask.

  • Add a few drops of triethylamine to deprotonate the hydroxyl group of the ligand.

  • In a separate flask, dissolve iron(III) chloride hexahydrate (1 equivalent) in methanol.

  • Slowly add the iron(III) chloride solution to the ligand solution with constant stirring.

  • A precipitate will form. Continue stirring the reaction mixture at room temperature for 24 hours.

  • Collect the precipitate by filtration.

  • Wash the solid product with methanol and then with diethyl ether.

  • Dry the resulting iron(III) complex, [Fe(ClMQ)₂Cl], under vacuum.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ligand 5,7-Dichloro-8-hydroxy-2-methylquinoline (in Methanol + Triethylamine) Mixing Mixing and Stirring (24 hours at RT) Ligand->Mixing MetalSalt FeCl₃·6H₂O (in Methanol) MetalSalt->Mixing Filtration Filtration Mixing->Filtration Washing Washing (Methanol, Diethyl Ether) Filtration->Washing Drying Drying (under vacuum) Washing->Drying Product [Fe(ClMQ)₂Cl] Complex Drying->Product CHEF_Mechanism cluster_ligand Ligand Alone cluster_complex Metal Complex S0_L S₀ (Ground State) S1_L S₁ (Excited State) S0_L->S1_L Excitation (hν) S0_C S₀ (Ground State) S0_L->S0_C + Metal Ion (Chelation) S1_L->S0_L ESIPT (fast, non-radiative) S1_L->S0_L Weak Fluorescence S1_C S₁ (Excited State) S0_C->S1_C Excitation (hν) S1_C->S0_C Strong Fluorescence (radiative) note_esipt ESIPT is blocked upon chelation MetalIon Metal Ion (e.g., Mⁿ⁺)

References

Application Notes and Protocols for 5,7-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental applications and detailed protocols involving 5,7-Dichloro-2-methylquinoline and its closely related derivatives. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, oncology, and cell biology.

Overview and Potential Applications

This compound is a halogenated derivative of quinoline. The quinoline scaffold is a prominent structural motif in a wide range of biologically active compounds and approved drugs.[1] Halogenation at positions 5 and 7 of the quinoline ring can significantly influence the compound's physicochemical properties and biological activity. While specific data for this compound is limited in publicly available literature, its structural similarity to other dichloro-quinoline derivatives suggests potential applications in several key research areas:

  • Anticancer Research: As a potential cytotoxic agent against various cancer cell lines. The mechanism of action may involve the modulation of critical signaling pathways such as the PI3K/Akt/mTOR pathway.

  • Antimicrobial Research: As a potential antibacterial and antifungal agent, a property observed in the closely related compound 5,7-dichloro-8-hydroxy-2-methylquinoline (Chlorquinaldol).[2]

  • Chemical Probe Development: As a scaffold for the development of more complex molecules, including fluorescent probes for live-cell imaging.

Synthesis Protocol

Protocol 2.1: Synthesis of 5,7-Dichloro-2-methyl-8-hydroxyquinoline

This protocol is adapted from a patented synthesis method.[3]

Materials:

  • 8-hydroxy-2-methylquinoline (8-hydroxyquinaldine)

  • Chloroform

  • Chlorine gas

  • Iodine

  • Sodium pyrosulphite

  • Ammonia solution

  • Sodium bisulphite solution (3%)

  • Distilled water

  • Reaction flask (e.g., 2-liter three-necked flask)

  • Stirrer

  • Gas inlet tube

  • Condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Dissolution: In a 2-liter flask, dissolve 125 grams of 8-hydroxy-2-methylquinoline in 1,000 ml of chloroform. Add 1.25 grams of iodine to the solution.

  • Chlorination: While stirring, introduce chlorine gas into the solution at a temperature of 20-30°C.

  • Reaction: After the introduction of chlorine is complete, continue stirring the solution at approximately 20°C for an additional 5 hours.

  • Quenching: To remove excess chlorine, add a solution of 75 grams of sodium pyrosulphite in 250 ml of water dropwise. Ensure the temperature does not exceed 45°C during this addition.

  • Solvent Removal and Precipitation: Distill off the chloroform while simultaneously adding 1,000 ml of water dropwise. Add a further 500 ml of water to the reaction mixture.

  • pH Adjustment: Adjust the pH of the mixture to 2 with ammonia solution to precipitate the product.

  • Filtration and Washing: Filter the hot solution to collect the precipitate. Wash the collected solid with a 3% sodium bisulphite solution and then with water to remove any remaining iodine.

  • Drying: Dry the final product. The expected yield is approximately 94% of the theoretical value.

In Vitro Cytotoxicity Assessment

The MTT assay is a widely used colorimetric method to evaluate the cytotoxic effects of a compound on cultured cells. This protocol is a generalized procedure for assessing the cytotoxicity of quinoline derivatives.[4][5]

Protocol 3.1: MTT Assay for Cell Viability

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (cells treated with the same concentration of DMSO used for the highest compound concentration) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C in the dark. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Quantitative Data for Related Quinoline Derivatives:

Due to the lack of specific IC₅₀ values for this compound in the reviewed literature, the following table presents data for structurally related quinoline compounds to provide a reference for expected potency.

Compound/Complex NameCancer Cell LineIC₅₀ ValueReference
Co(II) complex with 5,7-dichloro-2-methyl-8-quinolinol (Co7)HeLa0.80 ± 0.21 nM[6]
Quinoline-based dihydrazone derivative (3b)MCF-77.016 µM[7]
Quinoline-based dihydrazone derivative (3c)MCF-77.05 µM[7]
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49)HCT1160.35 µM[8]
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49)Caco-20.54 µM[8]

Investigation of PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[9][10] Quinoline derivatives have been shown to modulate this pathway.[8] Western blotting is a standard technique to investigate the effect of a compound on the phosphorylation status of key proteins in this pathway.

Protocol 4.1: Western Blotting for PI3K/Akt/mTOR Pathway Analysis

Materials:

  • Cancer cell line (e.g., HCT116, Caco-2)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PI3K, anti-phospho-Akt, anti-Akt, anti-mTOR, anti-phospho-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat the cells with this compound at various concentrations for a specified time. After treatment, wash the cells with cold PBS and lyse them with cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Analyze the changes in the expression and phosphorylation levels of the target proteins relative to the loading control (e.g., β-actin).

Signaling Pathway and Experimental Workflow Diagrams:

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoline 5,7-Dichloro-2- methylquinoline Quinoline->PI3K Inhibits? Quinoline->Akt Inhibits? Quinoline->mTORC1 Inhibits?

Caption: Proposed mechanism of this compound on the PI3K/Akt/mTOR pathway.

Western_Blot_Workflow start Start cell_treatment Cell Treatment with This compound start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (Primary & Secondary) transfer->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Experimental workflow for Western Blot analysis.

Application in Live-Cell Imaging

Quinoline derivatives can be modified to create fluorescent probes for live-cell imaging, allowing for the visualization of cellular processes and the intracellular localization of the compound.[11][12]

Protocol 5.1: General Protocol for Live-Cell Imaging

Materials:

  • Fluorescently labeled this compound derivative

  • Live-cell imaging compatible cell line (e.g., HeLa, MCF-7)

  • Glass-bottom dishes or chamber slides

  • Live-cell imaging medium

  • Confocal or fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with the fluorescently labeled quinoline derivative at a suitable concentration (e.g., 1-10 µM) in live-cell imaging medium.

  • Incubation: Incubate the cells for a specific period (e.g., 30 minutes to 4 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • Washing: Gently wash the cells with fresh, pre-warmed imaging medium to remove any unbound compound.

  • Imaging: Mount the dish or slide on the microscope stage and acquire images using the appropriate excitation and emission wavelengths for the fluorophore.

  • Co-localization (Optional): To determine the subcellular localization, co-stain the cells with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, or DAPI for the nucleus).

Live_Cell_Imaging_Workflow start Start cell_seeding Seed Cells on Glass-Bottom Dish start->cell_seeding compound_incubation Incubate with Fluorescent Quinoline Derivative cell_seeding->compound_incubation washing Wash to Remove Unbound Compound compound_incubation->washing imaging Fluorescence Microscopy washing->imaging analysis Image Analysis (e.g., Localization) imaging->analysis end End analysis->end

Caption: Workflow for live-cell imaging with a fluorescent quinoline derivative.

References

Application Notes and Protocols: 5,7-Dichloro-2-methylquinoline as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dichloro-2-methylquinoline, particularly its 8-hydroxy derivative (hereafter referred to as HClMQ), is a versatile bidentate ligand that has garnered significant attention in coordination chemistry. Its ability to form stable complexes with a variety of metal ions has led to the development of novel compounds with promising applications in medicinal chemistry, most notably as anticancer and antimicrobial agents. The presence of the dichloro and methyl substituents on the quinoline framework, combined with the chelating 8-hydroxy group, modulates the electronic and steric properties of the resulting metal complexes, influencing their biological activity.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of coordination complexes based on the 5,7-dichloro-2-methyl-8-quinolinol ligand, with a focus on their therapeutic potential.

I. Anticancer Applications

Coordination complexes of HClMQ with transition metals such as iron(III) and cobalt(II) have demonstrated potent cytotoxic activity against a range of human cancer cell lines. These complexes often exhibit enhanced efficacy and selectivity compared to the free ligand, highlighting the crucial role of the metal center in their mechanism of action.

A. Iron(III) Complexes: Telomerase Inhibition

A notable example is the iron(III) complex, [Fe(ClMQ)₂Cl]. This complex has shown significant cytotoxicity towards various tumor cell lines, with a particularly high sensitivity observed in the Hep-G2 human liver cancer cell line.[1][2][3][4]

Mechanism of Action: The anticancer activity of [Fe(ClMQ)₂Cl] is attributed to its ability to act as a telomerase inhibitor. It achieves this by targeting and stabilizing the G-quadruplex (G4) DNA structure in the promoter region of the c-myc oncogene.[1][2][3] The c-myc gene is a key regulator of cell proliferation and its overexpression is a hallmark of many cancers. Stabilization of the G4 DNA in its promoter region represses its transcription, leading to the downregulation of telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells. This ultimately triggers cell cycle arrest at the G2/M phase and induces apoptosis (programmed cell death).[1][3]

G4_Inhibition_Pathway Signaling Pathway of c-myc G-Quadruplex Inhibition Fe_Complex [Fe(ClMQ)₂Cl] c_myc_G4 c-myc Promoter G-Quadruplex DNA Fe_Complex->c_myc_G4 Stabilizes Telomerase Telomerase (hTERT) c_myc_G4->Telomerase Inhibits Transcription G2M_Arrest G2/M Phase Arrest c_myc_G4->G2M_Arrest Induces Cell_Cycle Cell Cycle Progression Telomerase->Cell_Cycle Promotes Apoptosis Apoptosis Telomerase->Apoptosis Inhibits G2M_Arrest->Apoptosis Leads to

Caption: Simplified signaling pathway of apoptosis induced by [Fe(ClMQ)₂Cl].

Quantitative Data: Cytotoxicity of [Fe(ClMQ)₂Cl]

Cell LineCancer TypeIC₅₀ (µM)[1][3][4]
Hep-G2Hepatocellular Carcinoma5.04
BEL-7404Hepatocellular Carcinoma8.76
NCI-H460Non-small Cell Lung Cancer10.23
A549Non-small Cell Lung Cancer14.35
T-24Bladder Cancer9.87
B. Cobalt(II) Complexes: Induction of Apoptosis and Cell Cycle Arrest

A series of mixed-ligand cobalt(II) complexes incorporating 5,7-dichloro-2-methyl-8-quinolinol (H-QL1) and various 2,2'-bipyridine derivatives have been synthesized and evaluated for their anticancer properties.[5] These complexes, with the general formula [Co(N,N-donor)(H-QL1)₂], have demonstrated superior cytotoxicity compared to the widely used anticancer drug cisplatin in certain cancer cell lines.[5]

Mechanism of Action: The cobalt(II) complexes induce cancer cell death through multiple mechanisms, including causing G2/M phase cell cycle arrest and inducing mitochondrial dysfunction.[5] The G2/M checkpoint is a critical control point in the cell cycle that prevents cells with damaged DNA from entering mitosis. Arrest at this phase can trigger apoptosis. Mitochondrial dysfunction, often characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors, is a key event in the intrinsic pathway of apoptosis.

Co_Complex_MOA Mechanism of Action of Cobalt(II)-HClMQ Complexes Co_Complex [Co(N,N-donor)(H-QL1)₂] DNA_Damage DNA Damage/Stress Co_Complex->DNA_Damage Mitochondria Mitochondria Co_Complex->Mitochondria G2M_Checkpoint G2/M Checkpoint Activation DNA_Damage->G2M_Checkpoint Cell_Cycle_Arrest G2/M Phase Arrest G2M_Checkpoint->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Mito_Dysfunction Mitochondrial Dysfunction Mitochondria->Mito_Dysfunction Induces Mito_Dysfunction->Apoptosis

Caption: Proposed mechanism of apoptosis induction by Cobalt(II)-HClMQ complexes.

Quantitative Data: Cytotoxicity of Cobalt(II) Complexes

A series of eighteen cobalt(II) complexes with 5,7-dihalo-8-quinolinol and 2,2'-bipyridine derivative mixed ligands were synthesized and evaluated. The complex designated as Co7 , [Co(DPPZ)(H-QL1)₂]·CH₃OH (where DPPZ = dipyridophenazine), exhibited exceptionally high cytotoxicity.[5]

ComplexCancer Cell LineIC₅₀[5]
Co7HeLa (Cervical)0.80 ± 0.21 nM
CisplatinHeLa (Cervical)15.03 ± 1.05 µM

II. Antimicrobial Applications

The 8-hydroxyquinoline scaffold is well-known for its antimicrobial properties. The biological activity of these compounds is often enhanced upon coordination with metal ions. This is attributed to the principles of chelation theory, where the partial sharing of the metal's positive charge with the donor atoms of the ligand increases the lipophilicity of the complex, facilitating its transport across the microbial cell membrane.

While extensive data on the antimicrobial activity of specific metal complexes of 5,7-dichloro-2-methyl-8-quinolinol is limited, studies on the free ligand have demonstrated its potent antifungal activity.

Quantitative Data: Antifungal Activity of 5,7-Dichloro-2-methyl-8-quinolinol

The minimum inhibitory concentration (MIC) of the free ligand against various fungal strains has been reported.

Fungal StrainMIC (µg/mL)[6]
Aspergillus niger1.0
Aspergillus oryzae1.0
Trichoderma viride1.0
Myrothecium verrucaria0.5
Trichophyton mentagrophytes0.5

It is anticipated that coordination complexes of this ligand would exhibit comparable or enhanced antimicrobial activity. Further research is warranted to explore the full potential of these complexes as novel antibacterial and antifungal agents.

III. Experimental Protocols

A. Synthesis of 5,7-Dichloro-2-methyl-8-quinolinol (HClMQ)

A common method for the synthesis of 5,7-dichloro-8-hydroxyquinaldine (HClMQ) involves the chlorination of 8-hydroxyquinaldine (2-methyl-8-quinolinol).

Materials:

  • 8-hydroxyquinaldine

  • Chloroform

  • Chlorine gas

  • Iodine (catalyst)

  • Sodium pyrosulfite solution

  • Ammonium hydroxide solution

  • Sodium bisulfite solution

Procedure:

  • Dissolve 8-hydroxyquinaldine in chloroform in a reaction flask.

  • Add a catalytic amount of iodine (0.5-5% by weight of the starting material).

  • Bubble chlorine gas through the solution while maintaining the temperature between 20-30 °C.

  • After the introduction of chlorine is complete, continue stirring the solution at approximately 20 °C for several hours.

  • To remove excess chlorine, add a sodium pyrosulfite solution dropwise, ensuring the temperature does not exceed 55 °C.

  • Distill off the chloroform while simultaneously adding water to the reaction mixture.

  • Adjust the pH of the aqueous solution to approximately 2 with ammonium hydroxide solution to precipitate the product.

  • Filter the hot solution to collect the precipitate.

  • Wash the precipitate with a dilute sodium bisulfite solution and then with water to remove any traces of iodine.

  • Dry the purified 5,7-dichloro-2-methyl-8-quinolinol. The expected yield is typically high, around 94-97%.

B. Synthesis of [Fe(ClMQ)₂Cl]

Materials:

  • 5,7-dichloro-2-methyl-8-quinolinol (HClMQ)

  • Iron(III) chloride (FeCl₃)

  • Methanol

  • Chloroform

Procedure:

  • In a thick-walled Pyrex tube, combine FeCl₃ (0.1 mmol) and HClMQ (0.2 mmol).

  • Add methanol (0.9 mL) and chloroform (0.3 mL) to the tube.

  • Freeze the reaction mixture in liquid nitrogen, evacuate the tube, and seal it.

  • Heat the sealed tube at 80 °C for five days.

  • After cooling, black crystals of [Fe(ClMQ)₂Cl] will have formed.

  • Collect the crystals for analysis. The reaction yield is typically high (around 89%).[2]

Fe_Complex_Synthesis Workflow for the Synthesis of [Fe(ClMQ)₂Cl] Start Start Mix Mix FeCl₃ and HClMQ in Methanol/Chloroform Start->Mix Seal Freeze, Evacuate, and Seal in Pyrex Tube Mix->Seal Heat Heat at 80°C for 5 days Seal->Heat Crystals Formation of Black Crystals Heat->Crystals Collect Collect Crystals for Analysis Crystals->Collect End End Collect->End MTT_Assay_Workflow Workflow for MTT Cytotoxicity Assay Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Test Compounds Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC₅₀ Values Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for the Biological Activity Screening of 5,7-Dichloro-2-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biological activity screening of 5,7-dichloro-2-methylquinoline derivatives. Quinoline scaffolds are a significant class of heterocyclic compounds known for a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. The this compound core represents a key pharmacophore for the development of novel therapeutic agents.

Background and Principle

Quinoline and its derivatives exhibit diverse pharmacological effects, and substitutions on the quinoline ring can significantly modulate their biological activity. The presence of halogen atoms, such as chlorine at the 5 and 7 positions, can enhance the lipophilicity and electronic properties of the molecule, potentially leading to increased cell permeability and interaction with biological targets. The methyl group at the 2-position can also influence the compound's activity and metabolic stability.

The screening of these derivatives involves a series of in vitro assays to determine their efficacy against various cell lines and microbial strains. The primary objectives are to identify lead compounds with potent and selective biological activity and to establish a preliminary understanding of their mechanism of action.

Applications

The biological screening of this compound derivatives is crucial for:

  • Anticancer Drug Discovery: Identifying compounds with cytotoxic effects against various cancer cell lines.

  • Antimicrobial Agent Development: Discovering novel antibacterial and antifungal agents to combat infectious diseases.

  • Structure-Activity Relationship (SAR) Studies: Understanding how different functional groups on the this compound scaffold influence biological activity, guiding the design of more potent and selective compounds.

  • Lead Optimization: Providing data for the chemical modification of promising hits to improve their efficacy, selectivity, and pharmacokinetic properties.

Data Presentation: Biological Activity of Quinoline Derivatives

Due to the limited availability of extensive screening data for a series of this compound derivatives, the following tables present data for closely related halogenated quinoline compounds to serve as an example of data presentation.

Table 1: Anticancer Activity of Substituted 2-Arylquinoline Derivatives

Compound IDSubstitutionCancer Cell LineIC50 (µM)
4 2-phenylHeLa>100
5 6-bromo-2-phenylHeLa44.12
11 2-(3,4-methylenedioxyphenyl)PC334.34
12 6-bromo-2-(3,4-methylenedioxyphenyl)PC331.37
13 6-chloro-2-(3,4-methylenedioxyphenyl)HeLa8.3

Data adapted from a study on substituted 2-arylquinolines and 2-methyl-1,2,3,4-tetrahydroquinolines.[1]

Table 2: Antibacterial Activity of 7-Chloroquinoline Analogs

Compound IDBacterial StrainZone of Inhibition (mm)
5 S. aureus11.00 ± 0.03
5 P. aeruginosa11.00 ± 0.03
6 E. coli11.00 ± 0.04
7 S. pyogenes11.00 ± 0.02
8 E. coli12.00 ± 0.00
Amoxicillin (Standard) S. aureus18.00 ± 0.00

Data adapted from a study on the synthesis and evaluation of novel chloroquinoline analogs.[2]

Table 3: Antifungal Activity of 5,7-Disubstituted-2-methyl-8-quinolinols

CompoundAspergillus nigerTrichophyton mentagrophytes
5,7-dichloro-2-methyl-8-quinolinol +++++
5,7-dibromo-2-methyl-8-quinolinol +++++

Key: +++ = No growth (most active); ++ = Slight growth; + = Moderate growth; - = Heavy growth. Data adapted from a study on the antifungal activity of 5,7-substituted 2-methyl-8-quinolinols.[3]

Experimental Protocols

The following are detailed protocols for the primary screening of this compound derivatives for their anticancer, antibacterial, and antifungal activities.

Anticancer Activity Screening: MTT Cytotoxicity Assay

This protocol describes the determination of the cytotoxic effects of the test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivatives

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in the complete medium. The final concentration of DMSO should be below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest test concentration) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antibacterial Activity Screening: Agar Well Diffusion Method

This method is used for the preliminary screening of the antibacterial activity of the test compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar

  • Nutrient broth

  • Sterile Petri dishes

  • Sterile cork borer (6 mm diameter)

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Incubator (37°C)

Protocol:

  • Preparation of Inoculum:

    • Inoculate a loopful of the bacterial culture into nutrient broth and incubate at 37°C for 24 hours.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Plate Preparation:

    • Pour molten nutrient agar into sterile Petri dishes and allow it to solidify.

    • Spread 100 µL of the adjusted bacterial inoculum evenly over the agar surface.

  • Well Preparation and Compound Application:

    • Aseptically punch wells (6 mm in diameter) into the agar using a sterile cork borer.

    • Add a defined volume (e.g., 50 µL) of the test compound solution at a specific concentration into each well.

    • Add the solvent control (e.g., DMSO) and a standard antibiotic solution to separate wells.

  • Incubation and Data Measurement:

    • Incubate the plates at 37°C for 24 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.

Antifungal Activity Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against fungal strains.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Sabouraud Dextrose Broth (SDB)

  • Sterile 96-well microtiter plates

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Standard antifungal drug (e.g., Fluconazole)

  • Incubator (as required for the fungal strain, e.g., 35°C for C. albicans)

Protocol:

  • Preparation of Inoculum:

    • Prepare a fungal suspension in sterile saline from a fresh culture.

    • Adjust the suspension to a concentration of approximately 1-5 x 10³ CFU/mL in SDB.

  • Serial Dilution:

    • Add 100 µL of SDB to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

    • Prepare wells for a positive control (fungal inoculum without any compound) and a negative control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the negative control).

  • Incubation and MIC Determination:

    • Incubate the plate at the appropriate temperature for 24-48 hours.

    • The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed.

Visualizations

The following diagrams illustrate the general workflow for biological activity screening and a hypothetical signaling pathway that could be investigated for active anticancer compounds.

experimental_workflow General Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Biological Screening cluster_evaluation Hit Compound Evaluation cluster_optimization Lead Optimization synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Screening (e.g., MTT Assay) characterization->anticancer antibacterial Antibacterial Screening (e.g., Agar Diffusion) characterization->antibacterial antifungal Antifungal Screening (e.g., Broth Microdilution) characterization->antifungal sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antibacterial->sar antifungal->sar secondary Secondary Assays (e.g., Mechanism of Action) sar->secondary toxicity Toxicity Assessment secondary->toxicity optimization Chemical Modification of Lead Compounds toxicity->optimization

Caption: A general workflow for the synthesis and biological screening of novel chemical entities.

signaling_pathway Hypothetical Anticancer Signaling Pathway Inhibition compound This compound Derivative receptor Growth Factor Receptor (e.g., EGFR, VEGFR) compound->receptor Inhibition apoptosis Apoptosis compound->apoptosis Induction pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: A hypothetical signaling pathway that could be investigated for anticancer activity.

References

Application Notes and Protocols for 5,7-Dichloro-2-methylquinoline in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of 5,7-Dichloro-2-methylquinoline in proteomics research is an emerging area. The following application notes and protocols are based on the chemical properties of the quinoline scaffold and its derivatives, which are known to possess significant biological activity. These protocols are intended to serve as a foundational guide for exploring the potential of this compound in proteomics and should be adapted and validated for specific experimental contexts.

Introduction

This compound is a halogenated quinoline derivative. The quinoline scaffold is a key component in a wide range of biologically active compounds, including kinase inhibitors and anti-infective agents. While direct, extensive documentation of this compound in proteomics literature is limited, its structural features suggest significant potential for the development of novel chemical probes and tools for proteomics research. The chlorine substituents offer sites for chemical modification, and the quinoline core is a well-established pharmacophore that can be targeted to specific protein families, such as kinases. These notes provide hypothetical, yet plausible, applications and detailed protocols to guide the exploration of this compound in proteomics.

Application 1: Development of a Kinase-Targeted Covalent Probe for Affinity-Based Protein Profiling

Many quinoline-based molecules have been developed as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. By modifying this compound to include a reactive "warhead" and a reporter tag, it can be converted into a powerful probe for activity-based protein profiling (ABPP) to identify novel kinase targets and study their roles in disease.

Protocol 1: Synthesis and Application of a this compound-based Covalent Probe

This protocol describes a hypothetical workflow for identifying kinase targets using a purpose-built covalent probe derived from this compound. The probe, termed DCQ-alkyne, is envisioned to have an acrylamide group for covalent modification of cysteine residues often found in kinase active sites, and an alkyne handle for subsequent click chemistry-based enrichment.

A. Probe Synthesis (Conceptual) The synthesis would involve the functionalization of the quinoline core, for example, by replacing one of the chloro- groups via a nucleophilic substitution reaction (e.g., Sonogashira or Buchwald-Hartwig coupling) with a linker containing an acrylamide warhead and a terminal alkyne.

B. Experimental Protocol: Kinase Target Identification in Cell Lysate

  • Cell Culture and Lysis:

    • Culture a relevant human cancer cell line (e.g., A549, HeLa) to ~80% confluency.

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Probe Labeling:

    • Dilute the cell lysate to a final concentration of 2 mg/mL in PBS.

    • Treat the lysate with the DCQ-alkyne probe at a final concentration of 10 µM. For a competition control, pre-incubate a parallel sample with a broad-spectrum kinase inhibitor (e.g., staurosporine) for 30 minutes before adding the probe.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Click Chemistry for Biotinylation:

    • Prepare a click chemistry cocktail containing:

      • Biotin-azide (100 µM)

      • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)

      • Copper(II) sulfate (1 mM)

    • Add the cocktail to the labeled lysate and incubate for 1 hour at room temperature.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-coated magnetic beads to the reaction mixture.

    • Incubate for 1 hour at 4°C on a rotator to capture biotinylated proteins.

    • Wash the beads extensively: twice with 0.2% SDS in PBS, twice with 6 M urea, and twice with PBS to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing 50 mM ammonium bicarbonate and 1 mM DTT. Incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide to a final concentration of 5.5 mM. Incubate in the dark for 30 minutes.

    • Add sequencing-grade trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid and desalt using a C18 StageTip.

    • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis:

    • Search the raw MS data against a human protein database using a search engine like MaxQuant or Proteome Discoverer.

    • Perform label-free quantification (LFQ) to identify proteins that are significantly enriched in the probe-treated sample compared to the competition control.

Hypothetical Data Presentation

The results of the quantitative proteomics experiment can be summarized in a table to highlight potential kinase targets.

Protein IDGene NameProtein NameLFQ Intensity (Probe)LFQ Intensity (Control)Fold Change (Probe/Control)
P00533EGFREpidermal growth factor receptor1.5E+092.1E+0771.4
P06239LCKTyrosine-protein kinase Lck8.9E+085.5E+0716.2
P31749AKT1RAC-alpha serine/threonine-protein kinase7.2E+089.8E+077.3
P28482MAPK1Mitogen-activated protein kinase 16.5E+084.3E+081.5
P07949BRAFSerine/threonine-protein kinase B-raf1.1E+091.8E+086.1

This data is illustrative and serves as an example of how results would be presented.

Visualizations

G cluster_workflow Chemical Proteomics Workflow for Target ID lysate Cell Lysate probe Incubate with DCQ-Alkyne Probe lysate->probe click Click Chemistry with Biotin-Azide probe->click enrich Streptavidin Enrichment click->enrich digest On-Bead Digestion enrich->digest ms LC-MS/MS Analysis digest->ms data Data Analysis & Target Identification ms->data

Caption: Workflow for kinase target identification using a covalent probe.

G cluster_pathway Hypothetical EGFR Signaling Pathway Inhibition egf EGF egfr EGFR egf->egfr ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors erk->tf prolif Cell Proliferation tf->prolif dcq DCQ Probe dcq->egfr Inhibits

Caption: Inhibition of the EGFR signaling pathway by the DCQ probe.

Application 2: Derivatization into a Fluorescent Probe for Protein Labeling

The quinoline nucleus is known to exhibit fluorescence. This property can be harnessed by derivatizing this compound with a protein-reactive functional group, creating a novel fluorescent dye for proteomics applications such as protein visualization in gels and tracking protein localization.

Protocol 2: Fluorescent Labeling of Proteins with a DCQ-Maleimide Probe

This protocol outlines the use of a hypothetical DCQ-Maleimide probe to fluorescently label cysteine-containing proteins for visualization.

A. Probe Synthesis (Conceptual) A synthetic route would be devised to introduce a linker terminating in a maleimide group onto the this compound core. The maleimide group reacts specifically with the thiol group of cysteine residues.

B. Experimental Protocol: In-Gel Protein Visualization

  • Protein Preparation:

    • Prepare a purified protein solution (e.g., Bovine Serum Albumin, BSA) at 1 mg/mL in PBS.

    • Alternatively, use a complex protein mixture like a cell lysate (2 mg/mL).

  • Reduction of Disulfide Bonds (Optional but Recommended):

    • Add TCEP to the protein solution to a final concentration of 1 mM.

    • Incubate for 30 minutes at 37°C to reduce disulfide bonds and expose cysteine thiols.

  • Fluorescent Labeling:

    • Prepare a 10 mM stock solution of DCQ-Maleimide in DMSO.

    • Add the DCQ-Maleimide stock solution to the protein sample to achieve a final concentration of 100 µM.

    • Incubate for 2 hours at room temperature in the dark.

  • Quenching the Reaction:

    • Add DTT or 2-mercaptoethanol to a final concentration of 10 mM to quench any unreacted maleimide probe.

  • Sample Preparation for Electrophoresis:

    • Add 4X Laemmli sample buffer to the labeled protein solution.

    • Heat the sample at 95°C for 5 minutes.

  • SDS-PAGE:

    • Load the samples onto a standard polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Fluorescence Imaging:

    • Carefully remove the gel from the cassette.

    • Place the gel on a fluorescence gel imager equipped with an appropriate excitation light source (e.g., UV or blue light, depending on the spectral properties of the DCQ fluorophore) and emission filter.

    • Capture the fluorescent image.

  • Total Protein Staining (Optional):

    • After fluorescence imaging, the same gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands and confirm equal loading.

Hypothetical Data Presentation

Fluorescence intensity data can be quantified and presented to compare labeling efficiency across different samples.

ProteinConditionMean Fluorescence Intensity (Arbitrary Units)Standard Deviation
BSA+ TCEP85,4324,120
BSA- TCEP15,2101,890
LysateTotal1,250,60098,500
LysateLabeled Band 192,1506,780
LysateLabeled Band 276,5405,430

This data is illustrative and represents potential quantitative output from gel imaging software.

Visualization

G cluster_workflow Protein Fluorescence Labeling Workflow protein Protein Sample (Purified or Lysate) reduce Reduce with TCEP (Optional) protein->reduce probe Incubate with DCQ-Maleimide Probe reduce->probe quench Quench Reaction probe->quench sds SDS-PAGE quench->sds image Fluorescence Gel Imaging sds->image coomassie Coomassie Stain (Optional) image->coomassie

Caption: Workflow for fluorescent labeling and detection of proteins.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5,7-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5,7-dichloro-2-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound?

A1: The Doebner-von Miller reaction is a widely used and adaptable method for the synthesis of 2-methylquinolines. This reaction involves the condensation of an aniline, in this case, 3,5-dichloroaniline, with an α,β-unsaturated carbonyl compound such as crotonaldehyde, typically under acidic conditions.[1]

Q2: My reaction is producing a significant amount of tar and the yield is low. What are the likely causes and how can I mitigate this?

A2: Tar formation is a common issue in quinoline synthesis, often due to the harsh acidic conditions causing polymerization of the α,β-unsaturated carbonyl reactant. To address this, consider the following:

  • Gradual Addition of Reactants: Add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) slowly to the reaction mixture to maintain a low concentration and minimize self-polymerization.

  • Temperature Control: Avoid excessive temperatures which can accelerate polymerization. Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.

  • Milder Catalysts: While strong Brønsted acids like sulfuric or hydrochloric acid are traditional, exploring milder Lewis acid catalysts (e.g., zinc chloride, tin tetrachloride) may reduce side reactions.[1]

Q3: I am observing incomplete conversion of my starting materials. What parameters should I investigate?

A3: Incomplete conversion can be due to several factors. Here are some parameters to optimize:

  • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the progress using Thin Layer Chromatography (TLC).

  • Catalyst Loading: The concentration of the acid catalyst is crucial. Too little may result in a sluggish reaction, while too much can promote side reactions. Experiment with varying the catalyst loading to find the optimal concentration.

  • Purity of Reagents: Ensure that your starting materials, particularly the aniline and the α,β-unsaturated carbonyl compound, are of high purity. Impurities can inhibit the reaction or lead to undesired byproducts.

Q4: What are the safety precautions I should take during a Doebner-von Miller synthesis?

A4: The Doebner-von Miller reaction can be highly exothermic and should be handled with care.[2]

  • Always conduct the reaction in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Add strong acids slowly and with cooling to control the exothermic reaction.

  • Be aware of the potential for vigorous, sometimes violent, reactions, especially on a larger scale.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low to No Product Formation Inactive catalyst; Insufficient reaction time or temperature; Impure starting materials.Verify the concentration and activity of the acid catalyst. Increase reaction time and/or temperature incrementally while monitoring with TLC. Ensure the purity of 3,5-dichloroaniline and the α,β-unsaturated carbonyl compound.
Formation of a Dark, Tarry Residue Polymerization of the α,β-unsaturated carbonyl compound under strong acid conditions.Add the α,β-unsaturated carbonyl compound dropwise to the reaction mixture. Use a milder Lewis acid catalyst (e.g., ZnCl₂, SnCl₄). Maintain the lowest effective reaction temperature.
Product is Difficult to Purify Presence of unreacted starting materials and/or side products.Optimize the reaction conditions to drive the reaction to completion. For purification, column chromatography on silica gel is typically effective. Recrystallization from a suitable solvent system can also be employed.
Inconsistent Yields Reaction is sensitive to variations in reagent quality, reaction temperature, or moisture.Use reagents from a reliable source and ensure they are anhydrous where necessary. Maintain strict control over the reaction temperature using a temperature-controlled heating mantle. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

The following is a representative, adaptable protocol for the synthesis of this compound based on the Doebner-von Miller reaction, adapted from a similar synthesis of 7-chloro-2-methylquinoline.

Materials:

  • 3,5-Dichloroaniline

  • Crotonaldehyde (or paraldehyde and a dehydrating agent)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air)

  • A suitable solvent (e.g., water, ethanol, or a biphasic system)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of 3,5-dichloroaniline in a suitable solvent (e.g., aqueous HCl).

  • Heat the solution to reflux.

  • Slowly add crotonaldehyde dropwise to the refluxing solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture with a concentrated solution of a base (e.g., sodium hydroxide) until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Optimizing Reaction Conditions

The following table outlines key parameters that can be adjusted to optimize the synthesis of this compound.

Parameter Condition A (Harsh) Condition B (Mild) Condition C (Alternative) Expected Outcome/Considerations
Catalyst Conc. H₂SO₄ZnCl₂p-Toluenesulfonic acidH₂SO₄ can lead to higher yields but also more tar formation. Lewis acids like ZnCl₂ are milder and may give a cleaner reaction.
Solvent NitrobenzeneWater/EthanolToluene (biphasic)Nitrobenzene can act as both a solvent and an oxidizing agent but is toxic. A biphasic system can help reduce polymerization of the carbonyl compound.
Temperature 120-140 °C80-100 °CRefluxHigher temperatures can increase the reaction rate but may also lead to more byproducts. Optimization is key.
Oxidizing Agent Arsenic PentoxideAirFerric Chloride (FeCl₃)Arsenic pentoxide is effective but highly toxic. Using air as the oxidant is a greener approach but may require longer reaction times or a catalyst.
Reaction Time 2-4 hours8-12 hoursMonitored by TLCReaction time will be dependent on the chosen conditions. TLC is essential to determine the point of maximum product formation.

Visualizations

Experimental Workflow for the Synthesis of this compound

G Experimental Workflow A 1. Reaction Setup - Combine 3,5-dichloroaniline and acid catalyst in a flask. B 2. Heating - Heat the mixture to reflux. A->B C 3. Reagent Addition - Slowly add crotonaldehyde dropwise. B->C D 4. Reflux - Maintain reflux for 4-6 hours. - Monitor by TLC. C->D E 5. Workup - Cool and neutralize with base. D->E F 6. Extraction - Extract with an organic solvent. E->F G 7. Purification - Dry, concentrate, and purify by column chromatography. F->G H 8. Characterization - Obtain this compound. G->H

Caption: A generalized experimental workflow for the synthesis of this compound.

Representative Signaling Pathway Targeted by Quinoline Derivatives

While the specific biological activity of this compound is not extensively documented, many quinoline-based compounds are known to be inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in cell growth and proliferation and is often dysregulated in cancer.[3][4][5]

G PI3K/Akt/mTOR Signaling Pathway cluster_cell Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K Growth_Factor Growth Factor Growth_Factor->Receptor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K substrate Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->mTORC1 inhibits

Caption: A representative diagram of the PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: 5,7-Dichloro-2-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 5,7-Dichloro-2-methylquinoline. This resource addresses common impurities, side reactions, and analytical challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most probable synthetic route for this compound is the Doebner-von Miller reaction. This method involves the reaction of 3,5-dichloroaniline with an α,β-unsaturated carbonyl compound, typically crotonaldehyde, under acidic conditions.[1][2]

Q2: What are the primary starting materials for this synthesis?

The key starting materials are 3,5-dichloroaniline and crotonaldehyde. The reaction is generally catalyzed by a strong Brønsted acid, such as hydrochloric acid or sulfuric acid, or a Lewis acid.[1][2]

Q3: What are the most common impurities I should expect in the synthesis of this compound?

Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 3,5-dichloroaniline and crotonaldehyde may be present in the crude product.

  • Polymeric Byproducts: Acid-catalyzed polymerization of crotonaldehyde is a significant side reaction, leading to the formation of tarry, high-molecular-weight substances that can complicate purification.[3]

  • Partially Hydrogenated Quinolines: Incomplete oxidation of dihydroquinoline intermediates can result in the presence of 5,7-dichloro-1,2-dihydro-2-methylquinoline or 5,7-dichloro-1,2,3,4-tetrahydro-2-methylquinoline.[3]

  • Regioisomers: While the use of 3,5-dichloroaniline should theoretically yield only the 5,7-dichloro isomer, incomplete or non-specific starting material chlorination could introduce other isomers if the starting aniline is not pure.

Troubleshooting Guides

Issue 1: Low Yield and Significant Tar/Polymer Formation

Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, leading to difficult product isolation and a significantly reduced yield of this compound.[3]

Root Cause: The strongly acidic conditions of the Doebner-von Miller reaction can promote the self-polymerization of crotonaldehyde.[3]

Troubleshooting Steps:

  • Slow Addition of Crotonaldehyde: Add the crotonaldehyde dropwise to the heated acidic solution of 3,5-dichloroaniline. This maintains a low concentration of the aldehyde, favoring the desired reaction over polymerization.[3]

  • Temperature Control: While heating is necessary, excessive temperatures can accelerate tar formation. Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.

  • Optimize Acid Concentration: The concentration of the acid catalyst is critical. While necessary for the reaction, overly harsh conditions can increase polymerization. Experiment with different acid concentrations to find an optimal balance.

Issue 2: Presence of Partially Hydrogenated Impurities

Symptoms: Analysis of the final product (e.g., by GC-MS or NMR) indicates the presence of dihydro- or tetrahydro-quinoline derivatives. These impurities can be challenging to separate from the desired aromatic product due to similar polarities.

Root Cause: The final step of the Doebner-von Miller synthesis involves the oxidation of a dihydroquinoline intermediate. If the oxidizing agent is insufficient or the reaction conditions do not favor complete oxidation, these hydrogenated byproducts will be present.[3]

Troubleshooting Steps:

  • Ensure Sufficient Oxidant: If an external oxidizing agent is used (in some variations of the Skraup/Doebner-von Miller reaction), ensure it is present in a sufficient stoichiometric amount.

  • Promote Air Oxidation: In many cases, oxidation is achieved by air. Ensure adequate headspace and stirring to facilitate contact with oxygen, especially during the workup.

  • Post-Reaction Oxidation: If dihydroquinoline impurities are detected in the isolated product, a separate oxidation step using an appropriate oxidizing agent (e.g., manganese dioxide (MnO₂)) can be performed.

Experimental Protocols

General Protocol for Doebner-von Miller Synthesis of this compound

This protocol is adapted from procedures for similar substituted quinolines.[3][4]

Materials:

  • 3,5-Dichloroaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene (optional, for biphasic system)

  • Sodium Hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dichloroaniline (1.0 eq) and concentrated hydrochloric acid.

  • Heat the mixture to reflux.

  • Slowly add crotonaldehyde (1.2 eq) dropwise to the refluxing solution over 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling:

  • Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable.

  • Oven Program: A typical program would start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C).

  • Injection: Use a split injection to avoid overloading the column.

  • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.

  • ¹H NMR: Look for the characteristic signals of the quinoline ring protons, the methyl group protons, and any signals corresponding to impurities. Unreacted 3,5-dichloroaniline will have distinct aromatic signals. Partially hydrogenated impurities will show aliphatic signals.

  • ¹³C NMR: Provides detailed information about the carbon skeleton and can help to confirm the structure and identify impurities.

Data Presentation

Table 1: Potential Impurities and their Characteristics

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
3,5-DichloroanilineC₆H₅Cl₂N162.02Unreacted starting material
Crotonaldehyde Polymer(C₄H₆O)nVariableSide reaction of starting material
5,7-Dichloro-1,2-dihydro-2-methylquinolineC₁₀H₉Cl₂N214.09Incomplete oxidation
5,7-Dichloro-1,2,3,4-tetrahydro-2-methylquinolineC₁₀H₁₁Cl₂N216.11Incomplete oxidation

Visualizations

Logical Workflow for Synthesis and Purification

Workflow for this compound Synthesis reagents 1. Mix 3,5-dichloroaniline and HCl addition 2. Heat to reflux and add crotonaldehyde reagents->addition reflux 3. Reflux for 4-6 hours addition->reflux workup 4. Cool and neutralize with NaOH reflux->workup extraction 5. Extract with organic solvent workup->extraction purification 6. Purify (column chromatography/recrystallization) extraction->purification analysis 7. Analyze for purity (GC-MS, NMR) purification->analysis

Caption: Synthesis and purification workflow.

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield start Low Yield of this compound check_tar Is there significant tar formation? start->check_tar slow_addition Action: Slow dropwise addition of crotonaldehyde check_tar->slow_addition Yes check_impurities Are there other major impurities by GC-MS/NMR? check_tar->check_impurities No control_temp Action: Lower and control reaction temperature slow_addition->control_temp optimize_acid Action: Optimize acid concentration control_temp->optimize_acid incomplete_reaction Issue: Incomplete Reaction check_impurities->incomplete_reaction Unreacted starting material purification_loss Issue: Loss during purification check_impurities->purification_loss Multiple unidentified products extend_reflux Action: Extend reflux time incomplete_reaction->extend_reflux optimize_purification Action: Optimize purification method purification_loss->optimize_purification

Caption: Troubleshooting flowchart for low yield.

References

Technical Support Center: 5,7-Dichloro-2-methylquinoline Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5,7-Dichloro-2-methylquinoline.

Troubleshooting Guide

This section addresses specific issues that may arise during your purification experiments in a question-and-answer format.

Issue 1: Low recovery of this compound after column chromatography.

  • Question: I am losing a significant amount of my product on the silica gel column. What could be the cause and how can I improve the yield?

  • Answer: Low recovery of quinoline derivatives on silica gel is a frequent problem. The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption or decomposition.[1] Here are some strategies to mitigate this:

    • Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel. This can be achieved by preparing a slurry of the silica gel in your chosen eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine.[1]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina. Alternatively, Florisil or C18-functionalized silica gel (in reversed-phase chromatography) can be effective.[2]

    • Solvent System Optimization: A more polar solvent system might help to reduce the strong interaction between your compound and the silica gel, leading to better elution.

Issue 2: Persistent impurities are co-eluting with my product during column chromatography.

  • Question: I am having trouble separating my desired product from impurities with very similar Rf values. What can I do?

  • Answer: Co-elution is a common challenge when dealing with impurities that have similar polarity to the target compound. Here are a few approaches to improve separation:

    • Optimize the Eluent System: A systematic approach to solvent system selection is crucial. Try using a solvent mixture with different selectivities. For instance, if you are using a hexane/ethyl acetate system, consider replacing ethyl acetate with dichloromethane or acetone to alter the separation profile. Gradient elution, where the polarity of the eluent is gradually increased, can also significantly improve the resolution of closely eluting compounds.[3]

    • Consider a Different Chromatographic Technique: If flash chromatography on silica gel is not providing adequate separation, High-Performance Liquid Chromatography (HPLC) on a suitable stationary phase, such as a reversed-phase C18 column, might offer better resolution.[4] For volatile impurities, Gas Chromatography (GC) could also be an option for analytical assessment and potentially preparative separation.[5][6]

    • Recrystallization: If the impurity profile allows, recrystallization can be a powerful tool to remove small amounts of closely related impurities.

Issue 3: My this compound appears to be decomposing during purification.

  • Question: I am observing the formation of new, colored spots on my TLC plate after leaving the compound in solution or on the chromatography column for an extended period. What is happening and how can I prevent it?

  • Answer: Some quinoline derivatives can be sensitive to light, air (oxidation), and prolonged exposure to acidic or basic conditions, leading to decomposition.[2]

    • Minimize Exposure to Light and Air: Protect your compound from light by wrapping your flasks and columns in aluminum foil. Work under an inert atmosphere (e.g., nitrogen or argon) if you suspect sensitivity to oxidation.

    • Control the Temperature: Avoid excessive heat during solvent evaporation (roto-evaporation). It is best to work at or below room temperature whenever possible.

    • Efficient Workflow: Plan your purification steps to minimize the time your compound spends in solution or on the chromatography column.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound synthesized via the Combes reaction?

A1: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[7][8][9][10] For the synthesis of this compound, the likely starting materials are 3,5-dichloroaniline and acetylacetone. Potential impurities in your crude product could include:

  • Unreacted 3,5-dichloroaniline.

  • Unreacted acetylacetone and its self-condensation products.

  • Regioisomers: Depending on the reaction conditions, small amounts of other isomers might be formed.

  • Polymeric materials and tar: These are common byproducts in acid-catalyzed condensation reactions, especially if the reaction temperature is not well-controlled.[11][12]

Q2: What is a good starting point for developing a recrystallization protocol for this compound?

A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[13][14] For a substituted quinoline like this compound, which has moderate polarity, you could start by screening the following solvent systems:

  • Single Solvents: Ethanol, isopropanol, acetone, ethyl acetate, or toluene.[15][16]

  • Two-Solvent Systems: A combination of a solvent in which the compound is soluble (e.g., dichloromethane or acetone) and an anti-solvent in which it is insoluble (e.g., hexanes or petroleum ether) can be very effective.[17] Start by dissolving your compound in a minimal amount of the hot "good" solvent and then slowly add the "bad" solvent until you observe turbidity.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity of your this compound:

  • Thin-Layer Chromatography (TLC): To quickly assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity.[4][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any impurities with distinct signals.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine (NEt₃)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • TLC plates (silica gel 60 F₂₅₄)

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude material in dichloromethane or ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate using a solvent system of hexane and ethyl acetate (e.g., starting with a 9:1 ratio).

    • Visualize the spots under UV light (254 nm).

    • Adjust the solvent system to achieve an Rf value of ~0.2-0.3 for the desired product.

  • Column Preparation:

    • Prepare the chosen eluent (e.g., 9:1 hexane:ethyl acetate) and add 0.5% (v/v) triethylamine.

    • Prepare a slurry of silica gel in the eluent.

    • Pack a glass column with the silica gel slurry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).

    • Carefully add the sample-adsorbed silica gel to the top of the packed column.

  • Elution and Fraction Collection:

    • Elute the column with the prepared eluent system.

    • Collect fractions and monitor the elution by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the purified product under high vacuum.

Data Presentation

ParameterTypical Value
Stationary Phase Silica Gel (deactivated with 0.5% NEt₃)
Mobile Phase Hexane:Ethyl Acetate (9:1) + 0.5% NEt₃
Rf of Product ~0.25
Loading Method Dry Loading
Purity (by HPLC) >98%

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis ColumnPrep Column Preparation (Silica + 0.5% NEt3) TLC->ColumnPrep SampleLoad Sample Loading (Dry Load) ColumnPrep->SampleLoad Elution Elution & Fraction Collection SampleLoad->Elution TLC_fractions TLC of Fractions Elution->TLC_fractions Combine Combine Pure Fractions TLC_fractions->Combine Evaporation Solvent Evaporation Combine->Evaporation FinalProduct Pure Product Evaporation->FinalProduct Crude Crude Product Crude->TLC Crude->SampleLoad signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Quinoline Quinoline Derivative Quinoline->RAF Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

References

Technical Support Center: Degradation of 5,7-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental investigation of 5,7-Dichloro-2-methylquinoline degradation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the degradation of similar quinoline derivatives, the primary pathways are expected to be oxidative degradation, photodegradation, and hydrolysis.[1] Microbial degradation has also been observed for quinoline and methylquinolines.[2][3][4] The quinoline ring can be hydroxylated, followed by ring cleavage.

Q2: What are the expected degradation products of this compound?

A2: Expected degradation products could include hydroxylated derivatives (e.g., 5,7-Dichloro-8-hydroxy-2-methylquinoline), N-oxides, and products of ring cleavage.[1][5] Under photolytic conditions, photoisomers and further hydroxylated compounds may form.[1] Complete mineralization to CO2, H2O, and inorganic salts is possible under certain advanced oxidation processes.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[1] This involves developing a method that can separate the parent compound from its degradation products. UV detection is commonly used, and coupling the HPLC to a mass spectrometer (LC-MS) is crucial for identifying the mass of the degradation products.[1]

Q4: My stock solution of this compound shows degradation over time. How can I prevent this?

A4: To minimize degradation of stock solutions, it is recommended to prepare them fresh before each experiment.[1] If storage is necessary, store solutions at low temperatures (-20°C or -80°C) and protect them from light by using amber vials or wrapping the container in aluminum foil.[1] Avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guides

Issue 1: Inconsistent results in degradation studies.
  • Possible Cause: Instability of the compound under experimental conditions.

  • Troubleshooting Steps:

    • Control Experiments: Always include an unstressed control sample (the compound in solvent, protected from light and stored at a stable temperature) in your analysis to compare against stressed samples.[1]

    • Solvent Purity: Ensure the use of high-purity solvents, as impurities can sometimes catalyze degradation.

    • pH Control: The pH of the experimental medium can significantly influence hydrolysis rates.[1] Buffer your solutions appropriately and monitor the pH throughout the experiment.

    • Light Exposure: If not studying photodegradation, ensure all experimental manipulations are performed under minimal light conditions. Use amber glassware or cover glassware with aluminum foil.[1]

Issue 2: Difficulty in separating the parent compound from its degradation products by HPLC.
  • Possible Cause: Inadequate HPLC method.

  • Troubleshooting Steps:

    • Column Selection: Start with a standard C18 column. If co-elution occurs, try a column with a different stationary phase (e.g., phenyl-hexyl).

    • Mobile Phase Optimization: Adjust the gradient profile of your mobile phase (e.g., acetonitrile and water with 0.1% formic acid) to improve separation.[1] Experiment with different organic modifiers (e.g., methanol) and additives.

    • Flow Rate and Temperature: Optimize the flow rate and column temperature to enhance resolution.

Issue 3: Unable to identify degradation products using LC-MS.
  • Possible Cause: Low concentration of degradation products or unsuitable MS parameters.

  • Troubleshooting Steps:

    • Forced Degradation: Perform forced degradation studies (see Experimental Protocols) to generate a higher concentration of degradation products for easier identification.[1]

    • MS Parameter Optimization: Optimize MS parameters such as ionization source (consider both ESI and APCI), fragmentation energy, and scan range to improve the detection of expected degradation products.

    • High-Resolution Mass Spectrometry: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which can help in elucidating the elemental composition of the degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products for analytical method development and pathway elucidation.[1]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 80°C for 8 hours.[1]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat at 80°C for 8 hours.[1]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.[1]

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.[1]

    • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[1]

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, alongside an unstressed control sample, using a stability-indicating HPLC method.

    • Use LC-MS to identify the mass of the degradation products.[1]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.[1]

Methodology:

  • Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase Selection: Begin with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).[1]

  • Analysis of Stressed Samples: Analyze the samples from the forced degradation study.

  • Method Optimization: Adjust the gradient profile, flow rate, and mobile phase composition to achieve adequate separation (baseline resolution) between the parent compound and all degradation products.

Quantitative Data

Table 1: General Guidance on Expected Degradation under Forced Conditions.

Stress ConditionReagents and ConditionsPotential Degradation ProductsExpected Degradation (%)
Oxidation 3-30% H₂O₂, room temperature or slightly elevated temperatureFormation of N-oxides and hydroxylated derivatives.[1]Variable
Thermal Degradation Dry heat (e.g., 60-80°C) for several daysGeneral decomposition.[1]Variable
Photodegradation Exposure to UV and/or visible light (ICH Q1B guidelines)Formation of photoisomers, hydroxylated derivatives, and ring cleavage products.[1]Variable
Acid Hydrolysis 1 M HCl, 80°C for 8 hoursHydrolysis of susceptible functional groups (if any), potential for ring protonation.Dependent on structure
Base Hydrolysis 1 M NaOH, 80°C for 8 hoursHydrolysis of susceptible functional groups (if any), potential for deprotonation.Dependent on structure

Note: This table provides general guidance. The actual extent of degradation will depend on the specific experimental conditions.

Visualizations

Hypothetical_Oxidative_Degradation_Pathway This compound This compound Intermediate_1 This compound N-oxide This compound->Intermediate_1 Oxidation (e.g., H₂O₂) Intermediate_2 Hydroxylated derivatives Intermediate_1->Intermediate_2 Hydroxylation Ring_Cleavage_Products Ring Cleavage Products Intermediate_2->Ring_Cleavage_Products Ring Cleavage

Caption: Hypothetical oxidative degradation pathway of this compound.

Experimental_Workflow_Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (1M HCl, 80°C) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis (1M NaOH, 80°C) Base->HPLC Oxidative Oxidation (30% H₂O₂) Oxidative->HPLC Thermal Thermal (80°C) Thermal->HPLC Photo Photodegradation (ICH Q1B) Photo->HPLC Stock_Solution Prepare Stock Solution of This compound Stock_Solution->Acid Stock_Solution->Base Stock_Solution->Oxidative Stock_Solution->Thermal Stock_Solution->Photo LCMS LC-MS for Identification HPLC->LCMS

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Synthesis of 5,7-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,7-Dichloro-2-methylquinoline synthesis. The following sections offer insights into common challenges, potential solutions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The most plausible synthetic routes for this compound are the Combes synthesis and the Doebner-von Miller reaction, both of which utilize 3,5-dichloroaniline as a key starting material. The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone, while the Doebner-von Miller reaction employs an α,β-unsaturated carbonyl compound.[1][2]

Q2: Why am I experiencing low yields in the synthesis of this compound?

Low yields in the synthesis of this compound are often attributed to the electron-withdrawing nature of the two chlorine substituents on the aniline ring. These groups deactivate the aromatic ring, making the electrophilic cyclization step, which is crucial in both the Combes and Doebner-von Miller reactions, more challenging.[3][4] In the Doebner-von Miller synthesis, polymerization of the α,β-unsaturated carbonyl compound under strong acidic conditions is a common side reaction that leads to tar formation and reduced yields.[3]

Q3: How can I minimize tar formation in the Doebner-von Miller synthesis?

To minimize tar formation, consider the following strategies:

  • Biphasic Solvent System: Employing a two-phase system, such as toluene and aqueous acid, can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[3]

  • Gradual Addition: A slow, dropwise addition of the α,β-unsaturated carbonyl compound to the heated reaction mixture can help maintain a low concentration of the reactant and suppress polymerization.

  • Milder Lewis Acids: Instead of strong Brønsted acids like sulfuric or hydrochloric acid, consider using milder Lewis acids as catalysts.

Q4: How can I improve the cyclization step in the Combes synthesis with the deactivated 3,5-dichloroaniline?

For deactivated anilines, a more potent dehydrating agent and catalyst than concentrated sulfuric acid is often required. Polyphosphoric acid (PPA) or a mixture of polyphosphoric acid and an alcohol (polyphosphoric ester, PPE) can be more effective in promoting the cyclization step and improving yields.[5]

Q5: What are the key differences in the products expected from the Combes and Doebner-von Miller reactions for this specific synthesis?

In a Combes synthesis with 3,5-dichloroaniline and acetylacetone, the expected product is 5,7-dichloro-2,4-dimethylquinoline. To obtain the target molecule, this compound, a different β-dicarbonyl compound would be needed. The Doebner-von Miller reaction using 3,5-dichloroaniline and crotonaldehyde is a more direct route to this compound.[1]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low to No Product Formation (Combes Synthesis) Insufficiently strong acid catalyst to promote cyclization of the deactivated aniline.Replace concentrated sulfuric acid with a more potent catalyst like polyphosphoric acid (PPA) or polyphosphoric ester (PPE).[5]
Low Yield and Significant Tar Formation (Doebner-von Miller Synthesis) Polymerization of the α,β-unsaturated carbonyl compound under harsh acidic conditions.[3]Employ a biphasic solvent system (e.g., toluene/aqueous HCl). Add the carbonyl compound slowly to the reaction mixture. Consider using a milder Lewis acid catalyst.
Formation of Multiple Products (Combes Synthesis) Use of an unsymmetrical β-diketone leading to regioisomers.For the synthesis of this compound, a specific β-ketoaldehyde would be required to avoid isomers.
Incomplete Reaction Reaction time is too short or the temperature is too low.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Difficulty in Product Purification Presence of tarry byproducts and unreacted starting materials.For the Doebner-von Miller reaction, steam distillation can be used to isolate the product from the tar.[6] Column chromatography on silica gel is a common method for purifying quinoline derivatives.

Experimental Protocols

Proposed Protocol 1: Combes Synthesis of 5,7-Dichloro-2,4-dimethylquinoline (as a related example)

This protocol is adapted from general Combes synthesis procedures and will likely require optimization for the specific substrate.

Materials:

  • 3,5-dichloroaniline

  • Acetylacetone (2,4-pentanedione)

  • Polyphosphoric acid (PPA)

Procedure:

  • In a round-bottom flask, cautiously add 3,5-dichloroaniline to an excess of polyphosphoric acid with stirring.

  • Slowly add acetylacetone to the mixture.

  • Heat the reaction mixture to 120-140°C for 2-4 hours, monitoring the progress by TLC.

  • After completion, carefully pour the hot mixture onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.

  • Collect the solid precipitate by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Proposed Protocol 2: Doebner-von Miller Synthesis of this compound

This protocol incorporates troubleshooting strategies to minimize tar formation.

Materials:

  • 3,5-dichloroaniline

  • Concentrated Hydrochloric Acid

  • Crotonaldehyde

  • Toluene

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene - use with extreme caution and appropriate safety measures )

Procedure:

  • In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, combine 3,5-dichloroaniline and concentrated hydrochloric acid in water.

  • Heat the mixture to reflux with vigorous stirring.

  • In the dropping funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • After the addition is complete, add the oxidizing agent.

  • Continue to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • If significant tar has formed, consider steam distillation to isolate the product.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until it is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

The following table summarizes the potential impact of various reaction parameters on the yield of this compound. This data is qualitative and intended to guide optimization efforts.

Parameter Combes Synthesis Doebner-von Miller Synthesis
Catalyst Stronger acids (e.g., PPA) generally increase yield with deactivated anilines.Milder Lewis acids may reduce tar formation and improve isolable yield.
Temperature Higher temperatures are often required for cyclization but can lead to decomposition if excessive.Optimal temperature is a balance between reaction rate and minimizing polymerization.
Solvent High-boiling inert solvents can be beneficial.A biphasic system can significantly improve yield by reducing side reactions.[3]
Reaction Time Requires optimization; monitor by TLC.Requires optimization; monitor by TLC.

Visualizations

Doebner_von_Miller_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 3,5-Dichloroaniline + HCl (aq) C Reflux and Dropwise Addition A->C B Crotonaldehyde in Toluene B->C D Add Oxidizing Agent & Continue Reflux C->D E Cool & Neutralize D->E F Extraction E->F G Purification (Chromatography) F->G H This compound G->H

Caption: Workflow for the Doebner-von Miller Synthesis.

Combes_Synthesis_Troubleshooting Start Low Yield in Combes Synthesis? Deactivated_Aniline Is the aniline deactivated (e.g., 3,5-dichloroaniline)? Start->Deactivated_Aniline Harsh_Conditions Are reaction conditions too harsh? Deactivated_Aniline->Harsh_Conditions No Use_PPA Action: Use a stronger catalyst like PPA. Deactivated_Aniline->Use_PPA Yes Optimize_Temp Action: Optimize temperature and reaction time. Harsh_Conditions->Optimize_Temp Yes Check_Purity Action: Ensure high purity of starting materials. Harsh_Conditions->Check_Purity No End Yield Improved Use_PPA->End Optimize_Temp->End Check_Purity->End

Caption: Troubleshooting Logic for the Combes Synthesis.

References

Technical Support Center: Scale-up Synthesis of 5,7-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 5,7-Dichloro-2-methylquinoline. The information is presented in a question-and-answer format to address specific challenges that may be encountered during laboratory and pilot-plant scale production.

Troubleshooting Guide

Issue 1: Low Yield and/or Incomplete Reaction

Q: We are observing low yields of this compound in our scale-up synthesis. What are the potential causes and how can we improve the conversion?

A: Low yields in the Doebner-von Miller synthesis of this compound, which proceeds via the reaction of 3,5-dichloroaniline with an α,β-unsaturated carbonyl compound (such as crotonaldehyde or generated in situ from acetaldehyde), can stem from several factors. The electron-withdrawing nature of the two chlorine atoms on the aniline ring can decrease its nucleophilicity, thereby slowing down the reaction rate compared to unsubstituted aniline.

Troubleshooting Steps:

  • Catalyst Optimization: The choice and concentration of the acid catalyst are critical. While strong Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used, Lewis acids such as zinc chloride (ZnCl₂) or tin tetrachloride (SnCl₄) can also be effective.[1][2] A systematic evaluation of different catalysts and their loadings may be necessary to find the optimal conditions for this specific substrate.

  • Temperature Control: The reaction typically requires heating to proceed at a reasonable rate.[1] However, excessively high temperatures can lead to increased byproduct formation and decomposition. A careful study of the reaction temperature profile is recommended to find a balance between reaction rate and selectivity.

  • Reaction Time: Due to the reduced reactivity of 3,5-dichloroaniline, a longer reaction time compared to the synthesis of non-halogenated quinolines might be necessary. Reaction progress should be monitored by a suitable analytical method like HPLC or TLC to determine the optimal reaction duration.[1]

  • Purity of Starting Materials: Ensure the 3,5-dichloroaniline and the α,β-unsaturated carbonyl precursor are of high purity. Impurities can interfere with the reaction and contribute to side product formation.

Issue 2: Excessive Tar and Polymer Formation

Q: Our reaction mixture is generating a significant amount of dark, viscous tar, which complicates product isolation and drastically reduces the yield. What is the cause and how can we mitigate this?

A: Tar formation is a very common and significant challenge in the Doebner-von Miller reaction, especially at scale.[1] It is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[3]

Troubleshooting Steps:

  • Slow and Controlled Reagent Addition: The α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) should be added slowly and in a controlled manner to the heated acidic solution of 3,5-dichloroaniline. This helps to maintain a low instantaneous concentration of the carbonyl compound, thereby minimizing its self-polymerization.[1]

  • Temperature Management: Exothermic reactions can lead to localized hotspots, which accelerate polymerization. Efficient stirring and external cooling might be necessary during the addition of reagents to maintain a consistent temperature.

  • Biphasic Solvent System: Employing a biphasic system can be highly effective. The α,β-unsaturated carbonyl compound can be dissolved in an organic solvent immiscible with the acidic aqueous phase containing the aniline. This sequesters the carbonyl compound, reducing its tendency to polymerize in the acidic environment.[3]

  • In Situ Generation of Carbonyl Compound: Generating the α,β-unsaturated carbonyl compound in situ from its precursors (e.g., crotonaldehyde from acetaldehyde via an aldol condensation) under controlled conditions can also help to keep its concentration low.[4]

Issue 3: Formation of Impurities and Purification Challenges

Q: We are observing several impurities in our crude product, making the purification of this compound to the desired specification difficult. What are the likely impurities and what purification strategies are recommended at scale?

A: Besides polymeric tars, other potential byproducts in the Doebner-von Miller synthesis include regioisomers (if the aniline substitution allows), and partially hydrogenated quinoline derivatives.

Troubleshooting and Purification Strategies:

  • Control of Reaction Conditions: Strict control over reaction parameters (temperature, stoichiometry, reaction time) is the first step in minimizing byproduct formation.

  • Efficient Oxidizing Agent: The final step of the Doebner-von Miller reaction is the aromatization of a dihydroquinoline intermediate. An inefficient or insufficient amount of an oxidizing agent can lead to the presence of dihydro- or even tetrahydroquinoline impurities. While often the reaction is open to air for oxidation, in some cases, a dedicated oxidizing agent might be necessary.

  • Work-up Procedure:

    • Neutralization: After the reaction is complete, the acidic mixture must be carefully neutralized with a base (e.g., sodium hydroxide, calcium hydroxide) to liberate the free quinoline base.[1]

    • Steam Distillation: For volatile quinolines, steam distillation can be an effective initial purification step to separate the product from non-volatile tars and inorganic salts.[4]

    • Extraction: The crude product can be extracted from the neutralized aqueous mixture using a suitable organic solvent.

  • Crystallization: Recrystallization from an appropriate solvent or solvent mixture is a powerful technique for achieving high purity on a large scale. Several solvent systems should be screened to find one that provides good recovery and efficient impurity rejection.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification.

Frequently Asked Questions (FAQs)

Q1: What is the most probable industrial synthesis route for this compound?

The most likely industrial route is the Doebner-von Miller reaction, which involves the condensation of 3,5-dichloroaniline with an α,β-unsaturated carbonyl compound like crotonaldehyde.[2] This method is a well-established and widely used process for the synthesis of 2-substituted quinolines.[3]

Q2: What are the key safety considerations for the scale-up of this synthesis?

The Doebner-von Miller reaction can be highly exothermic, especially during the addition of the carbonyl compound to the hot acidic solution.[4] Therefore, adequate cooling capacity and emergency procedures are essential at scale. The use of strong acids requires appropriate personal protective equipment (PPE) and handling procedures. The reactants and product may be toxic and should be handled in a well-ventilated area or in a closed system.

Q3: How can we monitor the progress of the reaction at a larger scale?

For large-scale production, in-process controls (IPCs) are crucial. Small samples can be carefully taken from the reactor and analyzed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product.[1] This allows for the determination of the reaction endpoint and helps to avoid prolonged heating, which can lead to increased byproduct formation.

Q4: Are there any greener alternatives to the classical Doebner-von Miller synthesis?

Research into more environmentally friendly synthesis of quinolines is ongoing. Some modern approaches focus on the use of milder catalysts, alternative energy sources like microwave irradiation, or performing the reaction in greener solvents like water.[5] However, the classical Doebner-von Miller reaction, despite its challenges, often remains the most cost-effective method for large-scale industrial production.

Experimental Protocols

Representative Scale-up Protocol for Doebner-von Miller Synthesis of this compound

Disclaimer: This is a representative protocol based on the general principles of the Doebner-von Miller reaction and should be optimized and validated for specific laboratory or plant conditions.

Materials:

  • 3,5-Dichloroaniline

  • Hydrochloric Acid (concentrated)

  • Acetaldehyde or Crotonaldehyde

  • Zinc Chloride (anhydrous)

  • Sodium Hydroxide solution

  • Organic solvent for extraction (e.g., Toluene, Dichloromethane)

  • Suitable solvent for recrystallization

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe, charge a solution of 3,5-dichloroaniline in aqueous hydrochloric acid.

  • In Situ Formation of Crotonaldehyde (if using acetaldehyde): Cool the stirred aniline hydrochloride solution in an ice bath. Slowly add acetaldehyde solution via the dropping funnel. The slow addition and low temperature help to control the exothermic aldol condensation to form crotonaldehyde and minimize its polymerization.[1]

  • Cyclization: After the addition is complete, add anhydrous zinc chloride to the reaction mixture. Zinc chloride acts as a Lewis acid catalyst for the intramolecular cyclization.[1]

  • Reaction Monitoring: Heat the reaction mixture to reflux for a specified period (e.g., 6-12 hours). Monitor the reaction progress by TLC or HPLC.[1]

  • Work-up - Neutralization: Once the reaction is complete, cool the mixture and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic.

  • Isolation and Initial Purification:

    • Option A: Steam Distillation: If the product is sufficiently volatile, perform a steam distillation of the neutralized mixture to separate the this compound from non-volatile byproducts.[4]

    • Option B: Extraction: Extract the product from the neutralized aqueous layer with a suitable organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

  • Final Purification:

    • Remove the extraction solvent under reduced pressure to obtain the crude product.

    • Further purify the crude this compound by recrystallization from a suitable solvent or by vacuum distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Doebner-von Miller Synthesis

ParameterCondition A (Lab Scale)Condition B (Pilot Scale Optimization)Condition C (Proposed Industrial)
Starting Material 3,5-Dichloroaniline3,5-Dichloroaniline3,5-Dichloroaniline
Carbonyl Source CrotonaldehydeAcetaldehyde (in situ)Acetaldehyde (in situ)
Catalyst Conc. H₂SO₄ZnCl₂ / HClOptimized Lewis/Brønsted Acid
Temperature 100-110 °C90-100 °C95-105 °C
Reaction Time 8 hours12 hours10-14 hours (IPC controlled)
Solvent System Monophasic (Acid)Biphasic (Toluene/Aqueous HCl)Biphasic
Typical Yield 40-50%55-65%>60%
Purity (Crude) ~75%~85%>85%

Table 2: Purification Method Comparison

MethodScalePurity AchievedTypical RecoveryNotes
Steam Distillation Lab/Pilot>90%70-80%Effective for removing non-volatile tars.
Solvent Extraction Lab/Pilot/IndustrialN/A (Isolation step)>95%Choice of solvent is critical.
Recrystallization Lab/Pilot/Industrial>99%85-95%Dependent on finding a suitable solvent system.
Vacuum Distillation Pilot/Industrial>98%80-90%Requires thermal stability of the product.

Visualizations

experimental_workflow start Start reactor_prep Reactor Preparation (Charge 3,5-dichloroaniline & HCl) start->reactor_prep reagent_add Slow Addition of Acetaldehyde/Crotonaldehyde reactor_prep->reagent_add catalyst_add Addition of Lewis Acid Catalyst (e.g., ZnCl₂) reagent_add->catalyst_add reaction Heating and Reflux (Monitored by IPC) catalyst_add->reaction workup Work-up (Neutralization) reaction->workup isolation Isolation (Steam Distillation or Extraction) workup->isolation purification Final Purification (Recrystallization or Vacuum Distillation) isolation->purification final_product This compound purification->final_product

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_logic issue Low Yield / High Impurities tar_formation Excessive Tar Formation? issue->tar_formation incomplete_reaction Incomplete Reaction? issue->incomplete_reaction tar_formation->incomplete_reaction No solution_tar Implement: - Slower reagent addition - Better temperature control - Biphasic solvent system tar_formation->solution_tar Yes solution_reaction Optimize: - Catalyst type and loading - Reaction temperature - Reaction time incomplete_reaction->solution_reaction Yes solution_purification Improve Purification: - Optimize neutralization - Evaluate steam distillation - Screen recrystallization solvents incomplete_reaction->solution_purification No

References

Technical Support Center: Resolving Poor Solubility of 5,7-Dichloro-2-methylquinoline in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 5,7-Dichloro-2-methylquinoline in experimental assays.

Disclaimer: Specific quantitative solubility data and a definitively characterized biological target for this compound are not extensively reported in publicly available literature. The quantitative data presented below is for the structurally similar compound, 5,7-dichloro-8-hydroxyquinoline, and should be used as a reference guide. The signaling pathway diagram is an illustrative example of a pathway that is often targeted by quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The low aqueous solubility of this compound is primarily due to its chemical structure. The quinoline core is an aromatic and hydrophobic (water-repelling) system. The presence of two chloro groups further increases its lipophilicity. Additionally, strong intermolecular forces in the solid crystalline state of the compound can make it difficult for water molecules to surround and dissolve individual molecules.

Q2: What are the initial steps I should take when encountering solubility issues with this compound in my assay?

A2: When you observe precipitation or cloudiness in your assay, consider the following initial troubleshooting steps:

  • Visual Inspection: Ensure your stock solution in an organic solvent (like DMSO) is completely dissolved before diluting it into your aqueous assay buffer.

  • Optimize Dilution: Instead of a single large dilution, try a stepwise or serial dilution. Also, adding the stock solution to your buffer while vortexing can prevent localized high concentrations that lead to precipitation.[1]

  • Lower Final Concentration: Your experimental concentration might be exceeding the compound's solubility limit in the final assay buffer. Try working with a lower concentration to see if the precipitation issue resolves.

Q3: Which organic solvents are recommended for preparing a stock solution of this compound?

A3: For poorly soluble compounds like this compound, Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions due to its strong solubilizing power.[1][2][3][4] Other organic solvents such as ethanol and methanol may also be suitable, though likely less effective than DMSO.[2][5] It is crucial to keep the final concentration of the organic solvent in your assay as low as possible (typically below 1%) to avoid artifacts.[6]

Q4: How can I enhance the solubility of this compound in my aqueous assay buffer?

A4: Several formulation strategies can be employed to improve the aqueous solubility of hydrophobic compounds:

  • Co-solvents: The addition of a water-miscible organic solvent can reduce the overall polarity of the solvent system, thereby increasing the solubility of the compound.

  • pH Adjustment: Quinoline derivatives are typically weak bases.[6] Lowering the pH of the buffer may lead to the protonation of the nitrogen atom in the quinoline ring, forming a more soluble salt.[6]

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to maintain the compound's solubility by forming micelles that encapsulate the hydrophobic molecules.[6]

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level, which can enhance its wettability and dissolution rate.[7][8][9][10]

Data Presentation

The following table summarizes the mole fraction solubility of the related compound, 5,7-dichloro-8-hydroxyquinoline, in various organic solvents at different temperatures. This data can provide an indication of suitable organic solvents for initial solubilization.

SolventTemperature (K)Mole Fraction Solubility (x10²)
N-methyl-2-pyrrolidone283.1513.91
293.1516.23
303.1518.81
313.1521.70
323.1524.95
N,N-dimethylformamide283.1511.23
293.1513.08
303.1515.17
313.1517.53
323.1520.21
1,4-dioxane283.153.98
293.154.69
303.155.53
313.156.54
323.157.74
Ethyl acetate283.150.79
293.150.98
303.151.21
313.151.49
323.151.83
Toluene283.150.28
293.150.35
303.150.44
313.150.55
323.150.69
Acetonitrile283.150.17
293.150.21
303.150.26
313.150.32
323.150.40
Data is for 5,7-dichloro-8-hydroxyquinoline and is adapted from the Journal of Chemical & Engineering Data, 2019.[11]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Accurately weigh a precise amount of this compound powder.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Add the calculated volume of anhydrous, sterile-filtered DMSO to the powder.

  • Vortex the solution vigorously until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Store the stock solution in small aliquots at -20°C or -80°C and protect it from light to prevent degradation.

Protocol 2: General Method for Determining Kinetic Solubility

This protocol provides a general workflow for assessing the kinetic solubility of a compound when diluted from a DMSO stock into an aqueous buffer.[12][13][14][15]

  • Preparation of Solutions:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

    • Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, at a specific pH).

  • Serial Dilution:

    • In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition to Aqueous Buffer:

    • Transfer a small, precise volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing the aqueous buffer (e.g., 98 µL). Mix immediately and thoroughly.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.

  • Detection of Precipitation:

    • Measure the turbidity of each well using a nephelometer (light scattering) or by reading the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).

  • Determination of Solubility:

    • The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This method aims to create an amorphous solid dispersion of the compound with a hydrophilic polymer to enhance its dissolution rate.[8][9][10]

  • Selection of Components:

    • Choose a hydrophilic carrier polymer such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).

    • Select a volatile organic solvent (e.g., methanol or ethanol) that dissolves both this compound and the chosen polymer.

  • Dissolution:

    • Dissolve both the compound and the polymer in the selected solvent in a round-bottom flask at a specific drug-to-polymer ratio (e.g., 1:5 w/w).

  • Solvent Evaporation:

    • Remove the solvent under reduced pressure using a rotary evaporator. The temperature should be controlled to prevent degradation of the compound.

  • Drying:

    • Dry the resulting solid film or powder in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Pulverization:

    • Scrape the dried solid dispersion, and gently grind it into a fine powder using a mortar and pestle.

Visualizations

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Formulation Strategies A Precipitation of This compound in Assay B Check Final DMSO Concentration (aim for <1%) A->B Initial Checks C Optimize Dilution Method (e.g., stepwise dilution) A->C Initial Checks D Lower Final Compound Concentration A->D Initial Checks E Adjust pH of Aqueous Buffer B->E If precipitation persists C->E If precipitation persists D->E If precipitation persists F Add Co-solvents (e.g., Ethanol, PEG) E->F If pH adjustment is insufficient G Incorporate Surfactants (e.g., Tween-80) F->G If co-solvents affect assay H Prepare Solid Dispersion G->H For persistent issues

A troubleshooting workflow for addressing poor solubility.

G start Poor Solubility Observed is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust Adjust pH of Buffer is_ionizable->ph_adjust Yes co_solvent Use Co-solvents (e.g., DMSO, Ethanol) is_ionizable->co_solvent No is_assay_sensitive Is the assay sensitive to organic solvents? ph_adjust->is_assay_sensitive end Solubility Improved ph_adjust->end co_solvent->is_assay_sensitive co_solvent->end surfactant Use Surfactants (e.g., Tween-80) is_assay_sensitive->surfactant Yes is_assay_sensitive->end No solid_dispersion Prepare Solid Dispersion surfactant->solid_dispersion If surfactants fail surfactant->end solid_dispersion->end

A decision-making workflow for selecting a solubility enhancement technique.

G Extracellular Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Extracellular->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound (Potential Kinase Inhibitor) Inhibitor->RAF

An exemplary kinase signaling pathway potentially targeted by quinoline derivatives.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 5,7-Dichloro-2-methylquinoline: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. For a novel or synthesized compound like 5,7-Dichloro-2-methylquinoline, unambiguous structural validation is paramount. While X-ray crystallography stands as the gold standard for providing a precise atomic map in the solid state, a comprehensive analysis often involves complementary spectroscopic techniques. This guide provides an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural elucidation of this compound.

The Unparalleled Precision of X-ray Crystallography

Single-crystal X-ray diffraction offers a direct and unequivocal determination of a molecule's structure, providing precise bond lengths, bond angles, and torsional angles. This technique maps the electron density of a crystalline sample, revealing the exact spatial arrangement of each atom. Although publicly accessible crystallographic data for this compound is not available, the analysis of a closely related structure, 2,4-Dichloroquinoline, provides a representative example of the detailed information that can be obtained.[1][2] This level of detail is crucial for understanding intermolecular interactions in the solid state, which can influence physical properties such as solubility and melting point.

Complementary Spectroscopic Techniques

While X-ray crystallography provides a static image of the molecule in a crystal lattice, spectroscopic methods offer valuable insights into the molecule's structure and behavior in solution and its functional group composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the connectivity of atoms in a molecule. By analyzing chemical shifts, coupling constants, and integration, the number and environment of protons and carbons can be deduced, allowing for the assembly of the molecular skeleton. For quinoline derivatives, NMR is essential for confirming the substitution pattern on the aromatic rings.[3][4]

  • Mass Spectrometry (MS): MS provides the mass-to-charge ratio (m/z) of the molecular ion, which is a direct measure of the molecule's molecular weight.[5][6][7][8] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Fragmentation patterns observed in the mass spectrum can offer additional structural clues.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[9][10][11][12] For this compound, IR can confirm the presence of the quinoline core and the C-Cl bonds.

Comparative Data Presentation

The following table summarizes the type of quantitative data obtained from each technique for the structural validation of a molecule like this compound. The data for X-ray crystallography is hypothetical, based on typical values for similar structures, while the spectroscopic data represents expected values.

Analytical TechniqueParameterTypical Data for this compound
X-ray Crystallography Bond Lengths (Å)C-C: ~1.36-1.42, C-N: ~1.32-1.37, C-Cl: ~1.74, C-H: ~0.95
Bond Angles (°)C-C-C: ~120, C-N-C: ~118
Torsional Angles (°)Defines the planarity of the quinoline ring
¹H NMR Spectroscopy Chemical Shift (δ, ppm)Aromatic H: ~7.0-8.5, Methyl H: ~2.5
Coupling Constants (J, Hz)ortho, meta, para couplings between aromatic protons
¹³C NMR Spectroscopy Chemical Shift (δ, ppm)Aromatic C: ~120-150, Methyl C: ~20
Mass Spectrometry Mass-to-Charge Ratio (m/z)[M]+: ~211, [M+H]+: ~212 (for the most abundant isotopes)
Isotopic PatternCharacteristic pattern for two chlorine atoms
Infrared Spectroscopy Vibrational Frequency (cm⁻¹)C=C/C=N stretch: ~1500-1600, C-H stretch (aromatic): ~3000-3100, C-Cl stretch: ~600-800

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a synthesized compound like this compound, highlighting the interplay between different analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Final Validation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Connectivity ms Mass Spectrometry (HRMS) purification->ms Molecular Formula ir IR Spectroscopy purification->ir Functional Groups crystal_growth Single Crystal Growth purification->crystal_growth final_structure Definitive Structure Confirmed nmr->final_structure ms->final_structure ir->final_structure xray X-ray Diffraction crystal_growth->xray structure_solution Structure Solution & Refinement xray->structure_solution structure_solution->final_structure Absolute Structure

Caption: Workflow for structural validation of a synthesized molecule.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction would be grown, typically by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, acetone, or a mixture of solvents).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (typically Mo Kα or Cu Kα radiation) are diffracted by the crystal lattice, and the diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined against the experimental data to determine the final atomic positions, bond lengths, and bond angles.

NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. 2D NMR experiments like COSY and HSQC can be performed to establish correlations between protons and carbons.

  • Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction). Chemical shifts are referenced to the solvent peak or TMS. The integration of ¹H signals provides the relative number of protons, and coupling patterns reveal neighboring protons.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile). For some ionization techniques, the sample can be analyzed directly as a solid.

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Electron Ionization (EI).[5][7]

  • Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight). The detector records the abundance of each ion.

  • Data Analysis: The mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is finely ground with KBr and pressed into a thin pellet, or a Nujol mull is prepared. Alternatively, Attenuated Total Reflectance (ATR) IR can be used, where the solid is placed directly on the ATR crystal.[13]

  • Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared radiation is passed through it. The detector measures the amount of light transmitted at each frequency.

  • Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹). The positions and intensities of the absorption bands are correlated with specific functional groups and bond types in the molecule.[12]

References

A Comparative Analysis of 5,7-Dichloro-2-methylquinoline and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 5,7-Dichloro-2-methylquinoline and its analogs. It delves into their synthesis, biological activities, and underlying mechanisms of action, supported by experimental data to inform future research and development in medicinal chemistry.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a wide array of biological activities. Among these, this compound and its derivatives have garnered significant interest due to their potential as anticancer, antibacterial, and antiviral agents. This guide offers an objective comparison of their performance, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Comparative Performance Data

The biological activity of this compound and its analogs is highly dependent on the nature and position of substituents on the quinoline ring. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various analogs against a panel of human cancer cell lines. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

Table 1: Cytotoxicity of Dichlorinated Quinolines and Related Analogs

CompoundDerivative ClassCancer Cell LineIC50 (µM)Reference
5,7-Dichloro-8-hydroxy-2-methylquinoline8-HydroxyquinolineDengue Virus Serotype 2 (DENV2)3.03[1]
5,7-Dibromo-8-hydroxyquinoline8-HydroxyquinolineA549 (Lung Carcinoma)5.8 (mg/mL)[1]
5,7-Dibromo-8-hydroxyquinoline8-HydroxyquinolineHeLa (Cervical Cancer)18.7 (mg/mL)[1]
5,7-Dibromo-8-hydroxyquinoline8-HydroxyquinolineHT29 (Colon Adenocarcinoma)5.4 (mg/mL)[1]
5,7-Dibromo-8-hydroxyquinoline8-HydroxyquinolineMCF7 (Breast Adenocarcinoma)16.5 (mg/mL)[1]
2-Arylquinoline Analog (Compound 12)2-ArylquinolinePC3 (Prostate Cancer)31.37[2]
2-Arylquinoline Analog (Compound 11)2-ArylquinolinePC3 (Prostate Cancer)34.34[2]
2-Arylquinoline Analog (Compound 13)2-ArylquinolineHeLa (Cervical Cancer)8.3[2]

Table 2: Antibacterial and Antifungal Activity of Quinolines

CompoundActivityStrain(s)MIC (µg/mL)Reference
5-Chloro-8-hydroxyquinoline-ciprofloxacin hybridAntibacterialGram-positive and Gram-negative bacteria4-16[1]
8-Hydroxyquinoline derivative (PH276)AntifungalCryptococcus spp., C. haemulonii, C. auris0.5 - 8[3]
8-Hydroxyquinoline derivative (PH265)AntifungalCryptococcus spp., C. haemulonii, C. auris0.5 - 1[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of this compound and its analogs.

Synthesis of 5,7-Dichloro-8-hydroxy-2-methylquinoline

A common method for the synthesis of halogenated quinolines is through direct chlorination of the parent quinoline.

Procedure:

  • Dissolve 8-hydroxy-2-methylquinoline (quinaldine) in chloroform.

  • Add a catalytic amount of iodine to the solution.

  • Introduce chlorine gas into the reaction mixture over a period of several hours at a controlled temperature (e.g., 25°C).

  • After the reaction is complete, remove the chloroform by distillation while adding water.

  • Adjust the pH of the aqueous solution to approximately 2 with ammonia to precipitate the product.

  • Filter the hot solution and wash the residue with a dilute sodium bisulfite solution and then with water to remove any remaining iodine.

  • The resulting solid is 5,7-dichloro-8-hydroxy-2-methylquinoline.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control (e.g., DMSO) for a specified incubation period (e.g., 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[5]

Topoisomerase I Inhibition Assay (DNA Cleavage Assay)

This assay is used to identify compounds that inhibit the activity of topoisomerase I, a key enzyme in DNA replication and a target for anticancer drugs.

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I, and the test compound at various concentrations in a suitable reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: Stop the reaction by adding a loading dye containing a denaturing agent (e.g., SDS).

  • Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

  • Visualization: Stain the gel with an intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA compared to the control without the inhibitor.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Procedure:

  • Reaction Setup: In a microplate, combine a recombinant human EGFR kinase domain, a specific peptide substrate, and the test compound at various concentrations in a kinase reaction buffer containing ATP.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure ATP consumption.

  • Data Analysis: Calculate the percentage of EGFR kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design. Several quinoline derivatives have been shown to induce cancer cell death through the activation of the p53 signaling pathway and by inhibiting key enzymes like topoisomerase and EGFR.

p53-Dependent Apoptosis Pathway

The tumor suppressor protein p53 plays a central role in initiating apoptosis (programmed cell death) in response to cellular stress, such as DNA damage. Several quinoline derivatives have been identified as activators of the p53 pathway.[6]

p53_pathway stress Cellular Stress (e.g., DNA Damage) p53 p53 Activation stress->p53 quinoline Quinoline Derivative quinoline->p53 Induces bax Bax Upregulation p53->bax Transcriptionally activates mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: p53-dependent apoptosis pathway induced by quinoline derivatives.

EGFR Signaling Pathway and its Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of many cancers. Certain quinoline analogs act as EGFR inhibitors.

egfr_pathway egf EGF egfr EGFR egf->egfr Binds dimerization Dimerization & Autophosphorylation egfr->dimerization quinoline_inhibitor Quinoline Inhibitor quinoline_inhibitor->egfr Inhibits ras_raf_mek_erk Ras-Raf-MEK-ERK Pathway dimerization->ras_raf_mek_erk pi3k_akt_mtor PI3K-Akt-mTOR Pathway dimerization->pi3k_akt_mtor proliferation Cell Proliferation, Survival, Angiogenesis ras_raf_mek_erk->proliferation pi3k_akt_mtor->proliferation

Caption: Inhibition of the EGFR signaling pathway by quinoline analogs.

Experimental Workflow for Anticancer Drug Screening

The process of identifying and characterizing novel anticancer agents from a library of quinoline derivatives typically follows a structured workflow.

experimental_workflow synthesis Synthesis of Quinoline Analogs cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity hit_identification Hit Identification (Potent & Selective Analogs) cytotoxicity->hit_identification mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) hit_identification->mechanism in_vivo In Vivo Efficacy & Toxicity Studies mechanism->in_vivo lead_compound Lead Compound for Further Development in_vivo->lead_compound

References

A Comparative Analysis of the Biological Activity of 5,7-Dichloro-2-methylquinoline and Other Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a wide array of biological activities. This guide provides a comparative overview of the biological profile of 5,7-Dichloro-2-methylquinoline against other notable quinoline derivatives, supported by experimental data from peer-reviewed studies. The objective is to offer a clear, data-driven comparison to inform future research and drug development endeavors.

Antimicrobial Activity: A Tale of Broad-Spectrum and Targeted Efficacy

Quinolines are renowned for their antimicrobial properties, a legacy that began with the antimalarial activity of quinine. Modern synthetic quinolines have expanded this activity to include potent antibacterial and antifungal effects.

This compound , also known as 5,7-Dichloro-8-hydroxyquinaldine, is recognized as a broad-spectrum anti-infective agent. It is effective against a variety of pathogens including bacteria and fungi, and has been utilized in topical and vaginal treatments. Its mechanism of action is believed to involve the inhibition of mitochondrial ATP synthase, a crucial enzyme for cellular energy production.

In comparison, other quinoline derivatives have been extensively developed as potent antibacterial agents, most notably the fluoroquinolones, which target bacterial DNA gyrase and topoisomerase IV. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound's close analog, 5-chloroquinolin-8-ol (cloxyquin), and other representative quinoline derivatives against various microbial strains.

Compound/Class Target Organism MIC (µg/mL) Reference
5-Chloroquinolin-8-ol (Cloxyquin) Mycobacterium tuberculosis (9 standard strains)0.125 - 0.25[1]
Mycobacterium tuberculosis (150 clinical isolates)0.062 - 0.25[1]
Quinoline-2-one derivative (Compound 6c) Methicillin-resistant Staphylococcus aureus (MRSA)0.75[2]
Vancomycin-resistant Enterococcus (VRE)0.75[2]
Fluoroquinolone (Ciprofloxacin) Escherichia coli0.013 - 1[3]
Staphylococcus aureus0.125 - 8[3]
Pseudomonas aeruginosa0.15 - >32[3]
Quinoline-thiazole hybrids Candida species<0.06 - 0.24[4]

Anticancer Activity: Diverse Mechanisms of Action

The quinoline nucleus is a privileged scaffold in the design of anticancer agents, with derivatives exhibiting a range of mechanisms including kinase inhibition, tubulin polymerization inhibition, and induction of apoptosis.

While specific IC50 values for this compound against a panel of cancer cell lines are not extensively reported in the readily available literature, its close analog, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), has demonstrated anticancer activity. Clioquinol is known to disrupt proteasome activity and inhibit the oncogenic transcription factor FoxM1.

Other classes of quinoline derivatives have shown significant and well-documented anticancer potential. The table below presents the half-maximal inhibitory concentration (IC50) values for various quinoline derivatives against several cancer cell lines.

Compound/Class Cancer Cell Line IC50 (µM) Reference
Quinoline-Chalcone Derivative (Compound 12e) MGC-803 (Gastric Cancer)1.38[5]
HCT-116 (Colon Cancer)5.34[5]
MCF-7 (Breast Cancer)5.21[5]
Quinoline-based Dihydrazone (Compound 3c) BGC-823 (Gastric Cancer)7.01 - 34.32
BEL-7402 (Hepatoma)7.01 - 34.32
MCF-7 (Breast Cancer)7.05
Quinoline-Chalcone Derivative (Compound 6) HL-60 (Leukemia)0.59[5]

Antiviral Activity: An Emerging Frontier

Recent studies have highlighted the potential of quinoline derivatives as antiviral agents. A study on 2-alkyl-5,7-dichloro-8-hydroxyquinolines demonstrated their inhibitory activity against the Dengue virus. This suggests a promising avenue for the development of this compound and its analogs as antiviral therapeutics.

Compound Virus IC50 (µM) Reference
2-isopropyl-5,7-dichloro-8-hydroxyquinoline Dengue virus serotype 2 (DENV2)3.03[6]

Enzyme Inhibition: Targeting Key Cellular Machinery

The biological activities of quinolines are often rooted in their ability to inhibit specific enzymes. As mentioned, this compound's antimicrobial action is linked to the inhibition of mitochondrial ATP synthase. In contrast, the antibacterial potency of fluoroquinolones stems from their inhibition of bacterial DNA gyrase and topoisomerase IV. The table below provides IC50 values for various quinolones against these bacterial enzymes.

Compound Enzyme IC50 (µg/mL) Reference
Sitafloxacin E. faecalis DNA gyrase1.38[7]
E. faecalis Topoisomerase IV1.42[7]
Levofloxacin E. faecalis DNA gyrase28.1[7]
E. faecalis Topoisomerase IV8.49[7]
Ciprofloxacin E. faecalis DNA gyrase27.8[7]
E. faecalis Topoisomerase IV9.30[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Compound Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: A standardized inoculum of the microorganism (e.g., bacteria adjusted to 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well containing the compound dilution is inoculated with the microbial suspension. A positive control well (microorganism and broth without compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

  • Reaction Mixture: The reaction is typically performed in a buffer containing Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP, and relaxed plasmid DNA (e.g., pBR322) as the substrate.

  • Compound Addition: The test compound at various concentrations is added to the reaction mixture.

  • Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase.

  • Incubation: The mixture is incubated at 37°C for 1-2 hours.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The DNA products are resolved by electrophoresis on a 1% agarose gel.

  • Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control without the inhibitor. The IC50 value is the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.

Visualizing the Mechanism: Signaling Pathway and Experimental Workflow

To illustrate the molecular interactions and experimental processes discussed, the following diagrams are provided in DOT language for use with Graphviz.

G cluster_membrane Mitochondrial Inner Membrane F0 F0 Subunit F1 F1 Subunit F0->F1 Drives Rotation ATP ATP in Matrix F1->ATP ATP Synthesis Protons Protons (H+) in Intermembrane Space Protons->F0 Proton Motive Force ADP_Pi ADP + Pi ADP_Pi->F1 Substrate Binding Quinoline 5,7-Dichloro-8-hydroxyquinoline Quinoline->F1 Inhibition

Caption: Inhibition of mitochondrial F1F0-ATP synthase by 5,7-Dichloro-8-hydroxyquinoline.

G Start Start: Cell Culture Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Quinoline Derivatives (Serial Dilutions) Seed->Treat Incubate Incubate for 48-72h Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Read Measure Absorbance at 570nm Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze End End: Cytotoxicity Data Analyze->End

Caption: Experimental workflow for the MTT cell viability assay.

References

A Spectroscopic Comparison of 5,7-Dichloro-2-methylquinoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 5,7-Dichloro-2-methylquinoline and its hydroxylated derivatives. The development of novel therapeutic agents often involves the synthesis and characterization of heterocyclic compounds, among which quinoline derivatives hold a prominent place due to their broad range of biological activities. A thorough understanding of their spectroscopic properties is crucial for structural elucidation, purity assessment, and the study of structure-activity relationships.

This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses. Due to the limited availability of complete experimental datasets for all compounds, this guide incorporates a combination of experimental and theoretical data. All theoretical data is clearly marked and should be considered as predictive.

Spectroscopic Data Summary

The following tables provide a comparative summary of the available spectroscopic data for this compound and two of its key derivatives. This data is essential for distinguishing between these structurally similar compounds.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Theoretical Data - Not AvailableTheoretical Data - Not Available
5,7-Dichloro-8-hydroxy-2-methylquinoline 2.65 (s, 3H, CH₃), 7.35 (d, 1H), 7.55 (s, 1H), 8.2 (d, 1H), 9.8 (s, 1H, OH) [Experimental]Theoretical Data: 23.9 (CH₃), 112.9, 117.8, 123.5, 127.4, 128.9, 133.2, 140.8, 147.1, 157.2[1]
5,7-Dichloro-8-hydroxyquinoline 7.5-7.7 (m, 2H), 8.4 (dd, 1H), 8.8 (dd, 1H), 9.9 (br s, 1H, OH) [Experimental][2]Theoretical Data: 112.8, 118.2, 123.1, 127.8, 129.1, 133.5, 141.2, 148.5, 152.7[1]

Table 2: IR, UV-Vis, and Mass Spectrometry Data

CompoundIR (cm⁻¹)UV-Vis (λmax, nm)Mass Spectrum (m/z)
This compound No Experimental Data AvailableNo Experimental Data AvailablePredicted Molecular Ion: 211.01 (C₁₀H₇Cl₂N)
5,7-Dichloro-8-hydroxy-2-methylquinoline ~3400 (O-H), ~1600 (C=N), ~1500 (C=C), ~800 (C-Cl) [Experimental][3]Theoretical Data (in Ethanol): 258, 320[1]Molecular Ion: 228.00[4]
5,7-Dichloro-8-hydroxyquinoline ~3400 (O-H), ~1600 (C=N), ~1500 (C=C), ~800 (C-Cl) [Theoretical]No Experimental Data AvailableMolecular Ion: 213.98[5]

Visualizing Analytical Workflows and Molecular Relationships

To aid in the understanding of the analytical process and the relationship between the compared molecules, the following diagrams are provided.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Quinoline Derivative Sample Dissolution Dissolution in appropriate solvent (e.g., CDCl₃, DMSO-d₆) Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FTIR Spectroscopy Dissolution->IR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis MS Mass Spectrometry Dissolution->MS Process Spectral Data Processing NMR->Process IR->Process UV_Vis->Process MS->Process Structure Structural Elucidation and Comparison Process->Structure

Caption: General workflow for the spectroscopic characterization of quinoline derivatives.

Molecular_Relationships Structural Relationships of Compared Quinolines Parent This compound Deriv1 5,7-Dichloro-8-hydroxy-2-methylquinoline Parent->Deriv1 + OH at C8 Deriv2 5,7-Dichloro-8-hydroxyquinoline Parent->Deriv2 + OH at C8 - CH₃ at C2

Caption: Structural relationship between the parent compound and its derivatives.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the quinoline derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C=N, C-Cl).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the quinoline derivative is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration is typically in the range of 10⁻⁴ to 10⁻⁶ M.

  • Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200-800 nm. A baseline correction is performed using the pure solvent.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques.

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum provides the molecular weight of the compound from the molecular ion peak and information about its structure from the fragmentation pattern.

References

Quantitative Analysis of 5,7-Dichloro-2-methylquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 5,7-Dichloro-2-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail experimental protocols for common analytical techniques, present comparative data, and illustrate relevant workflows and biological pathways.

Comparative Data Summary

The selection of an analytical method for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and the purpose of the analysis (e.g., purity assessment, pharmacokinetic studies). The following tables summarize key performance parameters for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry based on methods developed for closely related quinoline derivatives.

Table 1: Comparison of Chromatographic Methods for Quinoline Derivative Analysis

ParameterHPLC-UVGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Typical Column Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm)[1]Non-polar (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)[1]
Mobile/Carrier Gas Acetonitrile/Water gradient[1]Helium at a constant flow rate[1]
Detection Limit ng rangepg to fg range
Quantification Limit ng rangepg to ng range
Selectivity Moderate to HighVery High
Primary Application Purity testing, routine quality controlImpurity profiling, structural confirmation, trace analysis

Table 2: Spectrophotometric Analysis of Quinoline Derivatives

ParameterUV-Vis Spectrophotometry
Principle Measurement of light absorbance by the analyte in a solution.
Typical Wavelength (λmax) Dependent on solvent and substitution, typically in the 250-350 nm range for quinolines.
Detection Limit µg/mL range
Quantification Limit µg/mL range
Selectivity Low; susceptible to interference from other absorbing compounds.
Primary Application Quick estimation of concentration for pure samples, dissolution testing.

Experimental Protocols

The following are detailed methodologies for the quantitative analysis of this compound. These protocols are adapted from established methods for similar quinoline compounds and should be validated for specific applications.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound and for its quantification in formulated products.

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1]

    • Injection Volume: 10 µL

    • Column Temperature: 30°C[1]

    • Detection Wavelength: Set the UV detector to a wavelength of maximum absorbance for this compound (e.g., 254 nm).[1]

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of this compound, particularly for impurity profiling and trace analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)[1]

  • Data acquisition and processing software

Reagents:

  • Dichloromethane (GC grade)

  • Helium (carrier gas)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in dichloromethane (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution.[1]

  • Sample Preparation: Dilute the sample containing this compound in dichloromethane to a concentration within the calibration range.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

    • Oven Temperature Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: m/z 40-400.[1]

  • Analysis: Inject the calibration standards and the sample solution into the GC-MS system.

  • Quantification: Create a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration of the reference standard. Quantify the analyte in the sample using this calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quality control of a synthesized batch of this compound, incorporating quantitative analysis.

cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_release Batch Release synthesis Chemical Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sampling Sampling of Synthesized Batch purification->sampling hplc Purity Assessment by HPLC sampling->hplc gcms Impurity Profiling by GC-MS sampling->gcms spectro Identity Confirmation (e.g., NMR, IR) sampling->spectro data_review Data Review and Comparison to Specifications hplc->data_review gcms->data_review spectro->data_review release Batch Release for Further Use data_review->release GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Inhibitor This compound (Hypothetical) Inhibitor->Akt Inhibits (Hypothetical)

References

comparing the reactivity of 5,7-Dichloro-2-methylquinoline with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of 5,7-dichloro-2-methylquinoline against structurally similar compounds, namely 2-methylquinoline, 5-chloro-2-methylquinoline, and 7-chloro-2-methylquinoline. The analysis focuses on two key reaction types pivotal in synthetic chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. While direct, side-by-side quantitative experimental data for this compound is limited in the readily available literature, this guide extrapolates expected reactivity based on established principles of organic chemistry and data from analogous systems.

Introduction to Quinolines and the Influence of Halogenation

Quinolines are a class of heterocyclic aromatic compounds that form the backbone of numerous pharmaceuticals and functional materials. The reactivity of the quinoline ring is significantly influenced by its substituents. The nitrogen atom within the ring acts as an electron-withdrawing group, deactivating the carbocyclic ring towards electrophilic substitution and activating the 2- and 4-positions towards nucleophilic attack.

Halogen substituents, such as chlorine, further modulate this reactivity through their dual electronic effects: they are electron-withdrawing through induction (-I effect) and electron-donating through resonance (+M effect). For chlorine, the inductive effect is dominant, leading to an overall deactivation of the aromatic ring towards electrophiles but an enhancement of its susceptibility to nucleophilic attack. The presence of two chlorine atoms in this compound is expected to significantly impact its reactivity compared to its non-halogenated or mono-halogenated counterparts.

Comparative Reactivity Analysis

The following sections and data table summarize the expected relative reactivities of this compound and its analogs in key synthetic transformations.

Data Presentation: Predicted Reactivity Comparison
CompoundNucleophilic Aromatic Substitution (SNAr) Reactivity (Predicted)Suzuki-Miyaura Coupling Reactivity (Predicted)
2-MethylquinolineVery Low (unactivated ring)Not applicable (no leaving group)
5-Chloro-2-methylquinolineModerateGood
7-Chloro-2-methylquinolineModerateGood
This compound High Excellent (two reactive sites)

Note: This table is based on established principles of chemical reactivity. The presence of electron-withdrawing chloro groups is expected to increase the rate of nucleophilic aromatic substitution. In Suzuki-Miyaura coupling, the carbon-chlorine bonds provide reactive sites for oxidative addition of palladium, with the relative reactivity of the 5- and 7-positions being influenced by steric and electronic factors.

Key Reaction Profiles

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on chloroquinolines typically proceeds via an addition-elimination mechanism. The electron-withdrawing nature of the quinoline nitrogen and the chlorine substituents stabilizes the negatively charged Meisenheimer intermediate, facilitating the reaction.

Expected Reactivity Trend:

  • 2-Methylquinoline: Lacks a suitable leaving group and an activated ring, hence it is unreactive towards SNAr.

  • 5-Chloro- and 7-Chloro-2-methylquinoline: The single chlorine atom provides a site for nucleophilic attack. The reactivity is expected to be moderate.

  • This compound: The two electron-withdrawing chlorine atoms significantly increase the electrophilicity of the carbon atoms to which they are attached, making the compound more susceptible to nucleophilic attack. This compound is predicted to be the most reactive towards SNAr among the compared compounds. Regioselectivity for substitution at the 5- or 7-position would depend on the specific nucleophile and reaction conditions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reaction involves the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond. The reactivity of aryl chlorides is generally lower than that of bromides and iodides, often requiring more specialized catalyst systems.[1][2]

Expected Reactivity Trend:

  • 2-Methylquinoline: Not a substrate for Suzuki-Miyaura coupling as it lacks a halide leaving group.

  • 5-Chloro- and 7-Chloro-2-methylquinoline: These compounds can undergo Suzuki-Miyaura coupling at the chlorinated position to form aryl- or heteroaryl-substituted quinolines.

  • This compound: This compound offers two reactive sites for Suzuki-Miyaura coupling. It is possible to achieve mono- or di-arylation depending on the reaction conditions (e.g., stoichiometry of the boronic acid and reaction time). The presence of two reactive sites makes it a valuable building block for the synthesis of more complex molecules.

Experimental Protocols

The following are generalized experimental protocols for conducting nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions on chloro-substituted 2-methylquinolines. These protocols are based on procedures reported for similar heterocyclic systems and should be optimized for specific substrates and nucleophiles/coupling partners.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a typical procedure for the reaction of a chloro-2-methylquinoline with an amine nucleophile.

Materials:

  • Chloro-2-methylquinoline derivative (e.g., this compound) (1.0 eq)

  • Amine nucleophile (1.0 - 2.0 eq)

  • Solvent (e.g., Ethanol, DMF, NMP)

  • Base (optional, e.g., K2CO3, Et3N) (1.0 - 2.0 eq)

  • Round-bottom flask

  • Reflux condenser or microwave reactor

  • Magnetic stirrer and heating source

Procedure:

  • In a round-bottom flask, dissolve the chloro-2-methylquinoline derivative in the chosen solvent.

  • Add the amine nucleophile to the solution. If the amine is used as its salt or if a less nucleophilic amine is employed, add a base.

  • Heat the reaction mixture to reflux or in a microwave reactor at a specified temperature and time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a cold solvent.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a chloro-2-methylquinoline with a boronic acid.

Materials:

  • Chloro-2-methylquinoline derivative (e.g., this compound) (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 eq for mono-arylation, >2.0 eq for di-arylation)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (1-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Schlenk tube or round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating source

Procedure:

  • To a Schlenk tube or round-bottom flask, add the chloro-2-methylquinoline derivative, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Select Quinoline and Nucleophile/Boronic Acid reactants Prepare Reactants and Solvents start->reactants setup Reaction Setup (Inert Atmosphere for Suzuki) reactants->setup reaction Nucleophilic Substitution or Suzuki Coupling setup->reaction quench Quenching and Extraction reaction->quench purify Purification (Chromatography/Recrystallization) quench->purify end Characterized Product purify->end

Caption: A generalized experimental workflow for the functionalization of chloro-2-methylquinolines.

signaling_pathway_inhibition cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Inhibition by Quinoline Derivative receptor Receptor Tyrosine Kinase kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression inhibitor This compound Derivative inhibitor->kinase1 Inhibition

Caption: A diagram illustrating the potential role of a this compound derivative as a kinase inhibitor.

References

A Researcher's Guide to In Vitro Assay Validation for 5,7-Dichloro-2-methylquinoline Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of in vitro assays is a critical step in the preclinical evaluation of novel therapeutic candidates. This guide provides a comparative analysis of in vitro assays relevant to the assessment of 5,7-Dichloro-2-methylquinoline derivatives, a class of compounds showing promise in anticancer research. We present supporting experimental data, detailed methodologies for key assays, and logical workflows to aid in the selection and validation of appropriate screening methods.

Comparative Performance of In Vitro Cytotoxicity Assays

The cytotoxic potential of this compound derivatives and related quinoline compounds is a primary indicator of their potential as anticancer agents. A variety of in vitro assays are available to measure cytotoxicity, each with distinct mechanisms, advantages, and limitations. The choice of assay can significantly impact the interpretation of results. Below is a comparison of commonly used cytotoxicity assays.

AssayPrincipleAdvantagesDisadvantagesKey Validation Parameters
MTT Assay Measures metabolic activity through the reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.Well-established, cost-effective, and suitable for high-throughput screening.Can be affected by compounds that interfere with mitochondrial respiration. Endpoint assay.Linearity, Z'-factor > 0.5, Signal-to-Noise (S/N) Ratio > 10.
LDH Assay Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.Non-destructive to remaining viable cells, allowing for multiplexing with other assays.Less sensitive for early-stage apoptosis where the membrane is still intact.Low background, good dynamic range.
alamarBlue™ (Resazurin) Assay Measures cell viability via the reduction of resazurin to the fluorescent resorufin by metabolically active cells.Non-toxic to cells, allowing for continuous monitoring. Higher sensitivity than MTT.Signal can be influenced by changes in the cellular redox environment.High signal-to-background ratio.
CFDA-AM Assay Based on the conversion of the non-fluorescent 5-carboxyfluorescein diacetate acetoxymethyl ester (CFDA-AM) to a fluorescent product by esterases in viable cells.Suitable for multiplexing and high-content screening.Can be affected by compounds that inhibit esterase activity.Low intra- and inter-assay variability.

A comparative study on a zebrafish liver cell line demonstrated that while all four assays produced reproducible dose-response curves, the LDH assay exhibited the highest intra- and inter-assay variability and the lowest signal-to-noise ratios. Conversely, the alamarBlue™ and CFDA-AM assays were recommended for their non-destructive nature and ease of use.

Quantitative Analysis of Quinoline Derivatives' Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of various 5,7-dihalo-8-quinolinol derivatives, which are structurally related to this compound, against the HeLa human cervical cancer cell line. These compounds, when complexed with Cobalt(II), have demonstrated potent anticancer effects.

Compound (Co(II) Complex)LigandsIC50 (nM) against HeLa cells[1]
Co1 5,7-dichloro-8-quinolinol, 1,10-phenanthroline4.53 µM
Co7 5,7-diiodo-2-methyl-8-quinolinol, dipyrido[3,2-a:2',3'-c]phenazine0.80 ± 0.21
Cisplatin (Reference) -15.03 µM

These cobalt complexes exhibited significantly lower toxicity towards normal HL-7702 hepatocyte cells, with IC50 values greater than 60.0 µM, indicating a degree of selectivity for cancer cells[1].

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and validity of in vitro assay results.

MTT Cytotoxicity Assay Protocol

This protocol is adapted for the evaluation of this compound derivatives against adherent cancer cell lines.

Materials:

  • This compound derivative stock solution (in DMSO)

  • Adherent cancer cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Kinase Inhibition Assay Protocol (General)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific kinase.

Materials:

  • Purified active kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • This compound derivative stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™)

  • 384-well plates

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase reaction buffer at appropriate concentrations.

  • Compound Dispensing: Dispense the this compound derivative at various concentrations into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Addition: Add the kinase solution to all wells except the negative controls.

  • Reaction Initiation: Add the substrate/ATP mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase for a predetermined linear reaction time.

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Signal Measurement: Measure the signal (e.g., luminescence) using a plate reader.

Assay Validation and Quality Control

The reliability of high-throughput screening data is paramount. The Z'-factor is a statistical parameter used to quantify the quality of an assay.

Z'-Factor Calculation:

Z' = 1 - (3 * (σ_positive + σ_negative)) / |µ_positive - µ_negative|

Where:

  • µ_positive = mean of the positive control

  • σ_positive = standard deviation of the positive control

  • µ_negative = mean of the negative control

  • σ_negative = standard deviation of the negative control

Interpretation of Z'-Factor:

  • Z' > 0.5: Excellent assay, suitable for high-throughput screening.

  • 0 < Z' ≤ 0.5: Acceptable assay, may require optimization.

  • Z' < 0: Poor assay, not suitable for screening.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can enhance understanding and aid in experimental design.

G cluster_0 Experimental Workflow: Cytotoxicity Assessment A Cancer Cell Culture (e.g., HeLa) B Cell Seeding (96-well plate) A->B C Treatment with This compound derivatives B->C D Incubation (48-72 hours) C->D E Cytotoxicity Assay (e.g., MTT, LDH) D->E F Data Analysis (IC50 Determination) E->F

Caption: Workflow for assessing the cytotoxicity of this compound derivatives.

G cluster_1 Proposed Mechanism: Induction of Mitochondrial Dysfunction and Apoptosis Quinoline This compound Derivative Mitochondria Mitochondrial Dysfunction Quinoline->Mitochondria ROS Increased ROS Production Mitochondria->ROS CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation (Caspase-9, Caspase-3) CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway for apoptosis induction by this compound derivatives.

By adhering to rigorous validation standards and employing well-characterized in vitro assays, researchers can confidently advance the development of promising this compound derivatives as potential anticancer therapeutics. This guide serves as a foundational resource to inform assay selection, protocol development, and data interpretation in this critical area of drug discovery.

References

Navigating the Selectivity Landscape of Dichloro-Quinolines: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Within this class, 5,7-dichloro-2-methylquinoline and its derivatives represent a promising chemotype. However, as with many kinase inhibitors, understanding the cross-reactivity profile is paramount for elucidating on-target efficacy versus off-target effects that can lead to unforeseen toxicities or polypharmacology.

This guide provides a comparative framework for the cross-reactivity analysis of this compound-based compounds. Due to the limited availability of comprehensive public data on a single this compound derivative, this guide uses a well-characterized, structurally related quinoline-based inhibitor as a representative example to illustrate the principles of selectivity profiling. The methodologies and data presentation formats provided herein are intended to serve as a template for the evaluation of novel compounds within this class.

Quantitative Cross-Reactivity Analysis

The selectivity of a compound is typically assessed by screening it against a large panel of kinases. The results are often presented as the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50) or as the percentage of remaining kinase activity at a fixed concentration of the inhibitor. Lower IC50 values indicate higher potency.

Below is a representative table summarizing the inhibitory activity of a hypothetical this compound derivative, "Compound X," against a panel of selected kinases. This data illustrates how the selectivity profile of a compound can be quantitatively presented.

Table 1: Inhibitory Activity of Compound X against a Panel of Protein Kinases

Kinase FamilyKinase TargetIC50 (nM) of Compound X
Primary Target Family Target Kinase A 15
Tyrosine KinaseEGFR250
Tyrosine KinaseSrc85
Tyrosine KinaseVEGFR21,200
Tyrosine KinaseABL1>10,000
Serine/Threonine KinaseCDK25,500
Serine/Threonine KinaseROCK13,200
Serine/Threonine KinaseAURKA>10,000
Lipid KinasePI3Kα8,900

This data is illustrative and intended to represent a typical kinase selectivity profile.

Experimental Protocols

Accurate and reproducible experimental design is crucial for generating high-quality cross-reactivity data. The following are detailed methodologies for key experiments in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase in the presence of an inhibitor.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound (e.g., Compound X) dissolved in DMSO

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • P81 phosphocellulose paper or filter plates

  • Phosphoric acid wash buffer

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a microplate, combine the kinase reaction buffer, the specific kinase, and its corresponding substrate.

  • Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper. The substrate will bind to the paper, while the unincorporated ATP will not.

  • Washing: Wash the P81 paper multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³³P]ATP.[1]

  • Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.[1]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of an inhibitor to its target kinase within living cells.

Materials:

  • Cells engineered to express the target kinase fused to a NanoLuc® luciferase

  • Fluorescent tracer that binds to the ATP-binding pocket of the kinase

  • Test compound

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96-well or 384-well assay plates

  • Luminometer capable of measuring BRET signals

Procedure:

  • Cell Plating: Seed the engineered cells into the assay plate and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compound to the cells and incubate for a specified time (e.g., 2 hours).

  • Tracer Addition: Add the fluorescent tracer to the cells.

  • Signal Detection: Measure the donor (NanoLuc®) and acceptor (tracer) signals using a luminometer.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Determine the IC50 value from the dose-response curve.

Visualizing Pathways and Workflows

Diagrams are essential for communicating complex biological pathways and experimental procedures. The following diagrams were generated using the Graphviz DOT language.

G cluster_0 Kinase Inhibition Assay Workflow Compound Dilution Compound Dilution Reaction Setup Reaction Setup Compound Dilution->Reaction Setup Inhibitor Incubation Inhibitor Incubation Reaction Setup->Inhibitor Incubation Reaction Initiation Reaction Initiation Inhibitor Incubation->Reaction Initiation Reaction Termination Reaction Termination Reaction Initiation->Reaction Termination Washing Washing Reaction Termination->Washing Detection Detection Washing->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: Experimental workflow for an in vitro kinase inhibition assay.

G cluster_1 Simplified EGFR Signaling Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Activates RAS RAS EGFR->RAS Compound_X Compound X Compound_X->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway indicating a potential point of inhibition.

References

Unlocking Catalytic Potential: A Comparative Guide to 5,7-Dichloro-2-methylquinoline in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and robust catalysts is paramount. This guide provides a comparative performance benchmark of 5,7-Dichloro-2-methylquinoline and its derivatives as ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. We present a detailed analysis of its catalytic efficacy against other quinoline-based and alternative ligand systems, supported by experimental data, to inform catalyst selection and optimization.

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and functional materials. The efficiency of this reaction is heavily reliant on the nature of the ligand coordinated to the palladium catalyst. Quinoline derivatives, with their N,O-bidentate chelation capabilities, have emerged as a promising class of ligands. This guide focuses on the performance of this compound and its closely related analogue, 8-hydroxyquinoline, in this critical transformation.

Performance Benchmark: this compound Derivatives vs. Alternative Ligands in Suzuki-Miyaura Coupling

To provide a clear comparison, we have summarized the performance of a palladium catalyst supported by a functionalized polymer with 8-hydroxyquinoline as a monomer in the Suzuki-Miyaura coupling of bromobenzene and phenylboronic acid. This is juxtaposed with the performance of other palladium-based catalytic systems in similar cross-coupling reactions.

Catalyst/LigandAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd immobilized on functionalized hyper-crosslinked polymers with 8-hydroxyquinoline BromobenzenePhenylboronic acidK₃PO₄EtOH/H₂O (4:1)80393.0[1][2]
Pd-bpydc-La4-BromoanisolePhenylboronic acidK₂CO₃DMF1002485[3][4]
Pd-bpydc-Ce4-BromoanisolePhenylboronic acidK₂CO₃DMF1002488[3][4]
Pd-bpydc-Nd4-BromoanisolePhenylboronic acidK₂CO₃DMF1002492[3][4]
Pd(dppf)Cl₂8-Bromo-6-methylquinolin-2(1H)-onePhenylboronic acidK₃PO₄THF/H₂O7018-24>95 (Illustrative)[5]

Note: The data presented is compiled from different studies and is intended for comparative purposes. Direct comparison is most accurate when reaction conditions are identical. "bpydc" stands for 2,2′-bipyridine-5,5′-dicarboxylate.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of catalytic systems. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions utilizing quinoline-based ligands.

Protocol 1: Suzuki-Miyaura Coupling using a Palladium/8-Hydroxyquinoline-Functionalized Polymer Catalyst[1][2]

Materials:

  • Aryl halide (e.g., Bromobenzene)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium immobilized on functionalized hyper-crosslinked polymer with 8-hydroxyquinoline (catalyst)

  • Potassium phosphate (K₃PO₄)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Condenser

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the palladium/8-hydroxyquinoline polymer catalyst (20 mg).

  • Add a 4:1 (v/v) mixture of ethanol and water (5 mL).

  • Attach a condenser and place the flask in a preheated oil bath at 80°C.

  • Stir the reaction mixture vigorously for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the catalyst. The catalyst can be washed, dried, and reused.

  • The filtrate is then extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Quinoline[5]

Materials:

  • Halogenated quinoline (e.g., 8-Bromo-6-methylquinolin-2(1H)-one)

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium phosphate (K₃PO₄)

  • Tetrahydrofuran (THF)

  • Deionized water (H₂O)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed vial, add the halogenated quinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), Pd(dppf)Cl₂ (0.03-0.05 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed THF and deionized water (typically in a 2:1 to 4:1 ratio) via syringe.

  • Heat the reaction mixture to 70-100°C and stir for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Process

To better understand the workflow and the central catalytic cycle, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide Arylboronic Acid Base B Add Catalyst: Pd/Quinoline Ligand A->B C Add Solvent B->C D Heat and Stir (e.g., 80°C, 3h) C->D E Cool to RT D->E F Catalyst Filtration E->F G Extraction F->G H Purification (Column Chromatography) G->H I Product H->I

A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L_n pd_aryl_halide R¹-Pd(II)(X)L_n pd0->pd_aryl_halide Oxidative Addition (R¹-X) pd_aryl_boronate R¹-Pd(II)(OR)L_n pd_aryl_halide->pd_aryl_boronate Ligand Exchange (Base) pd_diaryl R¹-Pd(II)(R²)L_n pd_aryl_boronate->pd_diaryl Transmetalation (R²-B(OR)₂) pd_diaryl->pd0 Reductive Elimination (R¹-R²)

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Safety Operating Guide

Navigating the Safe Disposal of 5,7-Dichloro-2-methylquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 5,7-Dichloro-2-methylquinoline, a halogenated quinoline derivative that requires careful management as hazardous waste. Adherence to these protocols is critical for maintaining a safe research environment and complying with regulatory standards.

Immediate Safety and Hazard Identification

Before handling this compound, it is crucial to be fully aware of its associated hazards. The compound is classified as toxic if swallowed, can cause serious eye damage, and may have long-lasting harmful effects on aquatic life.[1] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory to prevent accidental exposure.[1]

Key Hazard Information:

Below is a summary of the Globally Harmonized System (GHS) classification for this compound, providing a clear overview of its primary hazards.

Hazard ClassHazard StatementSignal WordPictogram
Acute toxicity, oral (Category 3)H301: Toxic if swallowedDanger☠️
Serious eye damage/eye irritation (Category 1)H318: Causes serious eye damageDangercorrosive
Hazardous to the aquatic environment, long-term hazard (Category 4)H413: May cause long lasting harmful effects to aquatic life

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as a regulated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[1][2]

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste containing this compound, including pure compound, reaction mixtures, contaminated consumables (e.g., pipette tips, weighing boats), and cleaning materials, in a dedicated and clearly labeled hazardous waste container.[2]

  • Container Material: The container must be made of a material compatible with halogenated organic compounds and have a secure, tight-fitting lid to prevent leaks and evaporation.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound." Include the approximate concentration and any other chemical constituents present in the waste mixture.

2. Storage of Chemical Waste:

  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary containment bin to mitigate potential spills or leaks.

3. Coordination with Environmental Health and Safety (EHS):

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

  • Regulatory Compliance: Disposal must be carried out in strict accordance with all local, state, and federal regulations.[1] Your EHS department will be knowledgeable about the specific requirements in your jurisdiction.

4. Decontamination of Laboratory Equipment:

  • Solvent Rinse: Thoroughly rinse any laboratory glassware or equipment that has come into contact with this compound with a suitable organic solvent (e.g., acetone, ethanol).[2]

  • Collect Rinsate: This solvent rinsate is now considered hazardous waste and must be collected in the designated halogenated waste container.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (this compound) B Is the waste in a dedicated, labeled container? A->B C Transfer to a suitable, labeled hazardous waste container. B->C No D Store securely in a designated waste accumulation area. B->D Yes C->D E Contact Environmental Health & Safety (EHS) for waste pickup. D->E F EHS transports for final disposal according to regulations. E->F

Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound and ensure its safe and compliant disposal, thereby fostering a culture of safety and environmental responsibility within the research community.

References

Safeguarding Research: A Comprehensive Guide to Handling 5,7-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of 5,7-Dichloro-2-methylquinoline, a halogenated quinoline derivative. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. According to available Safety Data Sheets (SDS), it is toxic if swallowed and causes serious eye damage . Furthermore, it may have long-lasting harmful effects on aquatic life.[1] Some data also suggests it can cause skin and respiratory irritation.[2]

First Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical has been ingested or inhaled.[3]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.

  • In Case of Eye Contact: Rinse the eyes with pure water for at least 15 minutes. Seek immediate medical attention.[1]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment is mandatory when handling this compound to minimize exposure.

Equipment Specification Purpose Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides a crucial barrier against direct skin contact.[4][5] It is important to inspect gloves for any signs of degradation or punctures before use.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.Primary
Respiratory Protection - N95 (or higher) Particulate Respirator- Air-purifying respirator with organic vapor cartridges- For handling the solid, powdered form to prevent inhalation of dust particles.[6]- For handling solutions or when vapors may be generated.[4]Task-Dependent
Body Protection - Laboratory Coat- Chemical-resistant Apron- Protects skin and personal clothing from contamination.- Recommended when handling larger quantities or when there is a significant risk of splashing.[4]Primary & Secondary
Face Protection Face ShieldTo be worn over chemical splash goggles during bulk transfers or when there is a high risk of splashes.Secondary

Operational Plan for Safe Handling

A systematic workflow is essential for the safe handling of this compound from preparation to disposal.

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_area Prepare work area in a chemical fume hood prep_ppe->prep_area handling_weigh Carefully weigh solid compound prep_area->handling_weigh handling_transfer Transfer solid or prepare solution handling_weigh->handling_transfer handling_reaction Conduct experiment handling_transfer->handling_reaction cleanup_decon Decontaminate glassware and surfaces handling_reaction->cleanup_decon cleanup_waste Segregate and label hazardous waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of waste via approved channels cleanup_waste->cleanup_dispose cleanup_ppe Doff and dispose of PPE correctly cleanup_dispose->cleanup_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation :

    • Donning PPE : Before handling the compound, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.

    • Work Area Preparation : All work with this compound, especially in its powdered form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Handling :

    • Weighing and Transfer : When weighing the solid, handle it carefully to avoid creating dust. Use a spatula or other appropriate tools for transfers.[1]

    • Dissolving : If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • During the Experiment : Keep containers with this compound clearly labeled and sealed when not in use. Avoid all direct contact with the skin, eyes, and clothing.

  • Post-Experiment :

    • Decontamination : Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. The solvent rinse should be collected as hazardous waste.[4]

    • PPE Removal : Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Protocol
Solid this compound - Collect in a clearly labeled, sealed, and compatible hazardous waste container.- Do not mix with other waste streams unless compatible.
Contaminated Materials - All disposable items (gloves, pipette tips, absorbent pads) that have come into contact with the compound must be disposed of as hazardous waste.[4]- Place these materials in a designated, sealed hazardous waste bag or container.
Liquid Waste (Solutions) - Collect in a labeled, sealed, and compatible hazardous waste container designated for halogenated organic waste.- Do not dispose of down the drain.[4]
Empty Containers - Triple-rinse the container with a suitable solvent. Collect the rinsate as hazardous waste.- After rinsing, the container should be managed according to institutional guidelines, which may include defacing the label and disposal as non-hazardous waste or recycling.

All waste disposal must be carried out in accordance with institutional, local, state, and national regulations for hazardous waste.[4] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

Spill Management Plan

In the event of a spill, a prompt and appropriate response is critical to mitigate exposure and contamination.

Spill Size Response Protocol
Minor Spill - Alert personnel in the immediate vicinity.- Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).- Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.- Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[4]
Major Spill - Evacuate the laboratory immediately.- Alert your institution's emergency response team.- Prevent entry into the affected area.- Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.